Product packaging for Arachidonyl alcohol(Cat. No.:CAS No. 13487-46-2)

Arachidonyl alcohol

カタログ番号: B079337
CAS番号: 13487-46-2
分子量: 290.5 g/mol
InChIキー: NYBCZSBDKXGAGM-DOFZRALJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Arachidonyl Alcohol, also known as (5Z,8Z,11Z,14Z)-icosatetraen-1-ol, is a long-chain, polyunsaturated fatty alcohol of significant interest in biochemical research. With the molecular formula C₂₀H₃₄O and a molecular weight of 290.48 g/mol, it serves as a crucial synthetic substrate for the production of various ether lipids, which possess a range of beneficial biological functions . This compound is primarily utilized as a key precursor in the synthesis of novel derivatives for pharmacological studies, including those targeting the cannabinoid CB1 receptor . Its role in the biosynthesis of complex lipids makes it a valuable tool for exploring signaling pathways in neurological and inflammatory processes. This compound can be efficiently produced via the microbial conversion of Arachidonic Acid using specific strains of Acinetobacter bacteria, which selectively reduce the carboxyl group without altering the configuration of its four double bonds, resulting in high-purity (all-Z)-eicosatetraenol . For research applications, this product is provided as a high-purity solid or liquid (depending on storage temperature) and should be stored at -20°C to maintain stability . This compound is intended For Research Use Only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B079337 Arachidonyl alcohol CAS No. 13487-46-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBCZSBDKXGAGM-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447409
Record name Arachidonyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13487-46-2
Record name Arachidonyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The In Vivo Metabolism of Arachidonyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Arachidonyl alcohol, the polyunsaturated fatty alcohol counterpart to the well-studied arachidonic acid, represents an under-investigated area of lipid metabolism. While direct in vivo metabolic studies on this compound are scarce, its metabolic fate can be inferred from the established pathways of long-chain fatty alcohol metabolism. This technical guide provides a comprehensive overview of the putative in vivo metabolism of this compound, targeting researchers, scientists, and drug development professionals. It details the likely enzymatic conversions, potential bioactive products, and relevant signaling pathways. This guide also outlines detailed experimental methodologies and presents quantitative data in structured tables to facilitate further research in this nascent field. All described pathways and workflows are visualized using diagrams to ensure clarity.

Introduction

This compound ((5Z,8Z,11Z,14Z)-eicosatetraen-1-ol) is a 20-carbon polyunsaturated fatty alcohol derived from the reduction of arachidonic acid.[1] While the metabolism of arachidonic acid into a vast array of signaling molecules known as eicosanoids is well-documented, the in vivo metabolic pathways of this compound remain largely uncharacterized.[2][3] This guide aims to bridge this knowledge gap by extrapolating from the known metabolism of other long-chain fatty alcohols to propose a metabolic framework for this compound.

Long-chain fatty alcohols are integral to cellular function, serving as precursors for the synthesis of structural lipids like ether phospholipids (B1166683) and storage lipids such as wax esters.[4][5] They are also participants in a metabolic cycle, known as the "fatty alcohol cycle," which involves their synthesis from and oxidation back to fatty acids. Understanding the nuances of this compound metabolism could unveil novel bioactive lipids and signaling pathways with therapeutic potential.

Putative Metabolic Pathways of this compound

The in vivo metabolism of this compound is hypothesized to follow the general pathways established for other long-chain fatty alcohols. These pathways primarily involve oxidation to its corresponding aldehyde and carboxylic acid, and its incorporation into more complex lipid structures.

The Fatty Alcohol Cycle: Oxidation of this compound

The "fatty alcohol cycle" is a key pathway for the metabolism of fatty alcohols. In the context of this compound, this would involve a two-step oxidation process to yield arachidonic acid.

  • Oxidation to Arachidonyl Aldehyde: The first step is the oxidation of this compound to arachidonyl aldehyde. This reaction is likely catalyzed by a fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, of which the fatty alcohol dehydrogenase (FADH) component is a key player. Mammalian alcohol dehydrogenases (ADHs) are known to act on a variety of alcohols, and it is plausible that a member of this enzyme family facilitates this conversion.

  • Oxidation to Arachidonic Acid: The resulting arachidonyl aldehyde is then rapidly oxidized to arachidonic acid. This step is catalyzed by a fatty aldehyde dehydrogenase (FALDH), a component of the FAO complex.

Once formed, arachidonic acid can enter its well-established metabolic cascades, leading to the production of prostaglandins, leukotrienes, and other eicosanoids.

fatty_alcohol_cycle cluster_cycle Fatty Alcohol Cycle Arachidonyl_Alcohol This compound Arachidonyl_Aldehyde Arachidonyl Aldehyde Arachidonyl_Alcohol->Arachidonyl_Aldehyde Fatty Alcohol Dehydrogenase (FADH) (ADH family) Arachidonic_Acid Arachidonic Acid Arachidonyl_Aldehyde->Arachidonic_Acid Fatty Aldehyde Dehydrogenase (FALDH) Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes, etc.) Arachidonic_Acid->Eicosanoids COX, LOX, CYP450

Figure 1: Putative Fatty Alcohol Cycle for this compound.
Incorporation into Complex Lipids

This compound can also serve as a substrate for the synthesis of ether lipids and wax esters.

  • Ether Lipid Synthesis: Fatty alcohols are essential precursors for the biosynthesis of ether lipids, particularly plasmalogens. The synthesis is initiated in the peroxisomes where a fatty alcohol is attached to dihydroxyacetone phosphate (B84403) (DHAP) to form alkyldihydroxyacetonephosphate. This is a rate-limiting step in ether lipid formation. Given its structure, this compound could be incorporated into the sn-1 position of the glycerol (B35011) backbone of phospholipids, forming arachidonyl-ether lipids.

  • Wax Ester Formation: Wax esters are neutral lipids that serve as an energy store and are components of surface lipids. They are formed by the esterification of a fatty alcohol with a fatty acid, a reaction catalyzed by acyl-CoA:wax alcohol acyltransferases (AWATs). This compound could be esterified with a variety of fatty acids to form arachidonyl wax esters.

complex_lipid_synthesis cluster_ether Ether Lipid Synthesis cluster_wax Wax Ester Synthesis Arachidonyl_Alcohol This compound Alkyl_DHAP 1-O-Arachidonyl-DHAP Arachidonyl_Alcohol->Alkyl_DHAP Wax_Esters Arachidonyl Wax Esters Arachidonyl_Alcohol->Wax_Esters DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->Alkyl_DHAP Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Wax_Esters Acyl-CoA:Wax Alcohol Acyltransferase (AWAT) Ether_Lipids Arachidonyl-Ether Lipids (e.g., Plasmalogens) Alkyl_DHAP->Ether_Lipids Further enzymatic steps

Figure 2: Putative Pathways for Incorporation of this compound into Complex Lipids.

Quantitative Data

Direct quantitative data on the in vivo levels of this compound and its specific metabolites are currently not available in the published literature. Research in this area is needed to understand the physiological concentrations of these compounds and their fluctuations in health and disease. The following table summarizes the key enzymes that are putatively involved in this compound metabolism, based on the known metabolism of other long-chain fatty alcohols.

Enzyme FamilySubcellular LocalizationPutative SubstratePutative ProductCofactorReference
Fatty Alcohol Dehydrogenase (FADH) Cytosol, PeroxisomesThis compoundArachidonyl AldehydeNAD+
Fatty Aldehyde Dehydrogenase (FALDH) Cytosol, PeroxisomesArachidonyl AldehydeArachidonic AcidNAD(P)+
Acyl-CoA:Wax Alcohol Acyltransferase (AWAT) Endoplasmic ReticulumThis compound, Fatty Acyl-CoAArachidonyl Wax Ester-
Alkyldihydroxyacetonephosphate Synthase (ADHAPS) PeroxisomesThis compound, Acyl-DHAP1-O-Arachidonyl-DHAP-

Experimental Protocols

Investigating the in vivo metabolism of this compound requires robust analytical methodologies. The following section outlines key experimental protocols that can be adapted for this purpose.

In Vivo Administration and Sample Collection

To study the metabolism of this compound, it can be administered to animal models (e.g., rodents) via oral gavage, intraperitoneal injection, or intravenous infusion. The use of a stable isotope-labeled this compound (e.g., deuterated or 13C-labeled) is highly recommended for tracing its metabolic fate and differentiating its metabolites from the endogenous lipid pool.

  • Protocol:

    • Synthesize or procure stable isotope-labeled this compound.

    • Administer the labeled compound to the animal model at a defined dose.

    • At various time points post-administration, collect blood, tissues (e.g., liver, brain, adipose), and excreta (urine and feces).

    • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

    • Process blood to obtain plasma or serum and store at -80°C.

Lipid Extraction

A comprehensive lipid extraction is crucial for the subsequent analysis of this compound and its metabolites. A modified Bligh-Dyer or Folch method is commonly employed for this purpose.

  • Protocol:

    • Homogenize tissue samples in a cold solvent mixture, typically chloroform (B151607):methanol (1:2, v/v).

    • Add an internal standard mixture containing known amounts of related lipid species (e.g., deuterated fatty alcohols, fatty acids, and phospholipids) to correct for extraction efficiency and instrument variability.

    • After a brief incubation, add chloroform and water to induce phase separation.

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and store at -80°C.

Analytical Techniques

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the separation, identification, and quantification of this compound and its metabolites.

  • Protocol:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18 for reverse-phase or HILIC for normal-phase separation).

    • Elute the lipids using a gradient of mobile phases.

    • Introduce the eluent into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection.

    • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

    • Identify and quantify this compound and its metabolites based on their accurate mass, retention time, and fragmentation patterns, and by comparison with authentic standards and the internal standards.

experimental_workflow Administration In Vivo Administration of Labeled this compound Sample_Collection Sample Collection (Tissues, Blood, etc.) Administration->Sample_Collection Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Identification and Quantification) LC_MS_Analysis->Data_Analysis Metabolic_Pathway_Elucidation Metabolic Pathway Elucidation Data_Analysis->Metabolic_Pathway_Elucidation

Figure 3: General Experimental Workflow for Studying this compound Metabolism In Vivo.

Potential Signaling Roles and Biological Significance

While direct signaling roles for this compound have not been established, its structural similarity to other bioactive lipids suggests several potential functions.

  • Precursor to Bioactive Molecules: The conversion of this compound to arachidonic acid provides a potential alternative route for the generation of eicosanoids, which are potent mediators of inflammation, immunity, and cardiovascular function.

  • Modulation of Membrane Properties: The incorporation of the highly unsaturated arachidonyl moiety into ether lipids could significantly influence the physical properties of cell membranes, such as fluidity and the formation of lipid rafts. This, in turn, could affect the function of membrane-bound proteins and signaling complexes.

  • Novel Signaling Lipids: this compound itself, or its unique metabolites such as arachidonyl-ether lipids or wax esters, may possess currently unknown signaling properties, analogous to the endocannabinoid system which involves derivatives of arachidonic acid.

Conclusion and Future Directions

The in vivo metabolism of this compound is a largely unexplored area of lipid research. Based on the established principles of fatty alcohol metabolism, it is likely that this compound undergoes oxidation to arachidonic acid and is incorporated into ether lipids and wax esters. However, dedicated in vivo studies are imperative to confirm these pathways, identify the specific enzymes involved, and quantify the resulting metabolites. The development of advanced analytical techniques, particularly in the field of lipidomics, provides the necessary tools to undertake these investigations. Elucidating the metabolic fate of this compound will not only enhance our fundamental understanding of lipid biochemistry but may also open new avenues for therapeutic intervention in diseases where lipid metabolism is dysregulated.

References

Arachidonyl Alcohol: An Emerging Player in Lipid Signaling or a Foundational Precursor?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol, a 20-carbon polyunsaturated fatty alcohol, is structurally derived from the reduction of the well-known omega-6 fatty acid, arachidonic acid.[1] While the roles of other arachidonic acid metabolites, such as prostaglandins (B1171923), leukotrienes, anandamide, and 2-arachidonoylglycerol (B1664049) (2-AG), as potent lipid mediators are well-established, the specific function of this compound as a direct signaling molecule remains an area of nascent investigation. This technical guide synthesizes the current understanding of this compound, focusing on its established biochemical functions, potential (though largely uncharacterized) signaling roles, and the experimental methodologies available for its study.

Physicochemical Properties and Synthesis

This compound is a polyunsaturated fatty alcohol.[1] It is primarily known as a substrate for the synthesis of various ether lipids, which are integral components of cell membranes and have their own diverse biological functions.[2][3]

The synthesis of this compound can be achieved through the reduction of arachidonic acid. While this can be performed chemically, there is also evidence of microbial conversion of arachidonic acid to this compound.

Established Role as a Precursor

The most clearly defined role of this compound in cellular biology is as a building block for other complex lipids. It serves as a substrate in the biosynthesis of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.

Putative Role as a Lipid Mediator: An Area of Limited Research

While the direct signaling functions of this compound are not well-documented, some evidence suggests potential bioactivity. Derivatives of this compound have been synthesized and evaluated for their activity at the cannabinoid receptor 1 (CB1), indicating that modifications of the this compound backbone can yield compounds with signaling potential.[4] However, the direct interaction of unmodified this compound with CB1 or other G-protein coupled receptors (GPCRs) has not been extensively characterized.

Potential Metabolic Pathways

One potential metabolic fate of this compound is its oxidation to N-arachidonoyl glycinal, which can then be further oxidized to N-arachidonoyl glycine, another class of lipid mediators. This conversion is catalyzed by alcohol dehydrogenase (ADH).

Experimental Protocols

Due to the limited research on this compound as a primary lipid mediator, specific, validated protocols for its investigation are not abundant. However, methodologies developed for other fatty alcohols and lipid mediators can be adapted.

Synthesis and Purification of this compound
  • Chemical Synthesis: this compound can be synthesized from arachidonic acid via reduction. A common laboratory method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

  • Purification: Following synthesis, purification is typically achieved through chromatographic techniques.

Quantification of this compound in Biological Samples

The analysis of long-chain fatty alcohols like this compound in biological matrices presents analytical challenges due to their low abundance and hydrophobicity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for their quantification.

Table 1: Overview of Analytical Methods for Fatty Alcohol Quantification

MethodPrincipleDerivatizationAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass analysis.Often required to increase volatility (e.g., silylation).High sensitivity and selectivity.Requires derivatization, which can introduce variability.
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry.May not be necessary, but can enhance ionization efficiency.High specificity and can analyze non-volatile compounds directly.Potential for matrix effects.
In Vitro Assays for Biological Activity

Standard in vitro assays can be employed to screen for the biological activity of this compound.

  • Receptor Binding Assays: Radioligand binding assays using cell membranes expressing specific receptors (e.g., GPCRs) can determine if this compound competes with a known ligand.

  • Second Messenger Assays: Functional assays measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]i), can be used to assess receptor activation or ion channel modulation.

  • Enzyme Activity Assays: The effect of this compound on the activity of relevant enzymes, such as cyclooxygenases or lipoxygenases, can be determined using purified enzymes or cell lysates.

Signaling Pathways and Logical Relationships

The direct signaling pathways of this compound are largely speculative at this point. However, based on its structure and the known activities of related lipids, several hypothetical pathways can be proposed for investigation.

Arachidonyl_Alcohol_Hypothetical_Pathways cluster_synthesis Synthesis cluster_downstream Potential Downstream Fates cluster_signaling Hypothetical Signaling Arachidonic Acid Arachidonic Acid Reduction Reduction Arachidonic Acid->Reduction This compound This compound Reduction->this compound Ether Lipid Synthesis Ether Lipid Synthesis This compound->Ether Lipid Synthesis Oxidation (ADH) Oxidation (ADH) This compound->Oxidation (ADH) Membrane Incorporation/Modification Membrane Incorporation/Modification This compound->Membrane Incorporation/Modification Unknown Receptor (GPCR?) Unknown Receptor (GPCR?) This compound->Unknown Receptor (GPCR?) Ion Channel Modulation Ion Channel Modulation This compound->Ion Channel Modulation N-Arachidonoyl Glycinal N-Arachidonoyl Glycinal Oxidation (ADH)->N-Arachidonoyl Glycinal Further Oxidation Further Oxidation N-Arachidonoyl Glycinal->Further Oxidation N-Arachidonoyl Glycine N-Arachidonoyl Glycine Further Oxidation->N-Arachidonoyl Glycine Intracellular Signaling Cascades Intracellular Signaling Cascades Unknown Receptor (GPCR?)->Intracellular Signaling Cascades Ion Channel Modulation->Intracellular Signaling Cascades

Caption: Hypothetical pathways of this compound synthesis, metabolism, and signaling.

Experimental_Workflow_AA cluster_prep Sample Preparation & Synthesis cluster_analysis Analysis cluster_bioassay Biological Assays Biological Sample (Tissue, Cells) Biological Sample (Tissue, Cells) Lipid Extraction Lipid Extraction Biological Sample (Tissue, Cells)->Lipid Extraction Derivatization (optional) Derivatization (optional) Lipid Extraction->Derivatization (optional) Chemical Synthesis Chemical Synthesis Purification (Chromatography) Purification (Chromatography) Chemical Synthesis->Purification (Chromatography) Purified this compound Purified this compound Purification (Chromatography)->Purified this compound In Vitro Assays In Vitro Assays Purified this compound->In Vitro Assays In Vivo Administration In Vivo Administration Purified this compound->In Vivo Administration GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization (optional)->GC-MS or LC-MS/MS Quantification Quantification GC-MS or LC-MS/MS->Quantification Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Second Messenger Analysis Second Messenger Analysis In Vitro Assays->Second Messenger Analysis Enzyme Activity Measurement Enzyme Activity Measurement In Vitro Assays->Enzyme Activity Measurement Physiological/Behavioral Assessment Physiological/Behavioral Assessment In Vivo Administration->Physiological/Behavioral Assessment

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a recognized intermediate in lipid metabolism, primarily serving as a precursor for the synthesis of ether lipids. Its potential role as a direct signaling molecule, or lipid mediator, is an area that remains significantly underexplored. The current body of scientific literature lacks substantial evidence to definitively classify this compound as a canonical lipid mediator in the same vein as prostaglandins or endocannabinoids.

Future research should focus on several key areas to elucidate the potential signaling roles of this compound:

  • Receptor Identification: Systematic screening of this compound against a broad range of receptors, particularly orphan GPCRs, is necessary to identify potential cognate receptors.

  • In Vivo Studies: Administration of this compound in animal models of inflammation, pain, and neurological disorders could reveal previously uncharacterized physiological or pathological roles.

  • Metabolic Profiling: Detailed analysis of the endogenous levels of this compound in various tissues under different physiological and pathological conditions would provide insights into its regulation and potential functions.

  • Development of Specific Tools: The synthesis of radiolabeled or fluorescently tagged this compound would facilitate tracer studies to track its distribution, metabolism, and binding sites.

References

The Function of Arachidonyl Alcohol and its Derivatives in the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes. Central to this system are the cannabinoid receptors, primarily CB1 and CB2, and their endogenous ligands, the endocannabinoids. While N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are the most extensively studied endocannabinoids, the broader family of arachidonic acid-derived lipids continues to be a subject of intense research. This technical guide focuses on the role of Arachidonyl alcohol and its derivatives within the endocannabinoid landscape.

Initially, it is critical to clarify that This compound ((5Z,8Z,11Z,14Z)-eicosatetraen-1-ol) , the fatty alcohol derived from the reduction of arachidonic acid, is not considered an endogenous cannabinoid ligand. Its primary role in this context is as a synthetic precursor for the generation of novel molecules aimed at probing the ECS.[1] Researchers have synthesized ester, carbonate, and carbamate (B1207046) derivatives of this compound to explore the structure-activity relationships at the CB1 receptor.[2]

This guide will first define this compound and its limited direct role. It will then pivot to the closely related and functionally significant arachidonic acid derivatives, AEA and 2-AG, which possess alcohol-containing moieties and are central to ECS signaling. A significant portion of this guide is dedicated to the well-documented interactions between ethanol (B145695) (an alcohol) and the endocannabinoid system, a critical area of investigation for understanding the neurobiology of alcohol use disorder.

This compound and its Synthetic Derivatives

This compound serves as a foundational structure for the synthesis of novel cannabinoid receptor ligands. The rationale behind these synthetic efforts is to develop agonists or antagonists with improved enzymatic stability compared to the endogenous cannabinoids, which are rapidly degraded.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for developing new chemical probes for the ECS. One study describes the synthesis of several ester, carbonate, and carbamate derivatives of this compound.[2] While the detailed synthetic schemes are beyond the scope of this guide, the general approach involves the functionalization of the primary alcohol group of this compound.

Cannabinoid Receptor Activity of this compound Derivatives

The synthesized derivatives of this compound have been evaluated for their activity at the CB1 receptor using functional assays such as the [³⁵S]GTPγS binding assay.[1][2] This assay measures the activation of G-proteins coupled to the receptor, providing an indication of the agonist or antagonist properties of the tested compounds.

Table 1: Cannabinoid Receptor Binding Affinities and Activities of Key Ligands

CompoundReceptorAssay TypeValueEfficacyReference
Δ⁹-THCHuman CB1Ki (nM)25.1-
Δ⁹-THCRat CB1Ki (nM)42.6-
Anandamide (AEA)Human CB1Ki (nM)239.2Partial Agonist
Anandamide (AEA)Rat CB1Ki (nM)87.7Partial Agonist
2-Arachidonoylglycerol (2-AG)Human CB1--Full Agonist
2-Arachidonoylglycerol (2-AG)Human CB2--Full Agonist
SR141716A (Rimonabant)Human CB1Ki (nM)1.98Inverse Agonist
This compound Ester DerivativesRat CB1[³⁵S]GTPγSLess potent than AEAPartial Agonist

The Interplay of Ethanol and the Endocannabinoid System

The interaction between ethanol and the ECS is a significant area of research, with implications for understanding alcohol addiction and its physiological effects. Both acute and chronic ethanol exposure have been shown to modulate the levels of the primary endocannabinoids, AEA and 2-AG, in various brain regions.

Ethanol's Impact on Endocannabinoid Levels

Ethanol administration leads to complex, region-specific, and duration-dependent changes in the brain's endocannabinoid tone. These alterations are thought to contribute to the rewarding effects of alcohol, as well as the development of tolerance and dependence.

Table 2: Effects of Ethanol Administration on Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Levels in Different Brain Regions

Ethanol AdministrationBrain RegionEndocannabinoidChange in LevelSpeciesReference
Acute (4 g/kg, i.p.)Nucleus AccumbensAEADecreaseRat
Acute (4 g/kg, i.p.)CerebellumAEADecreaseRat
Acute (4 g/kg, i.p.)HippocampusAEADecreaseRat
ChronicCerebellar Granule NeuronsAEA (extracellular)IncreaseRat
ChronicNeuroblastoma CellsAEA & 2-AGIncreaseHuman
Alcohol Self-AdministrationNucleus Accumbens2-AG (extracellular)IncreaseRat
Signaling Pathways Implicated in Ethanol-ECS Interactions

The alterations in endocannabinoid levels induced by ethanol lead to downstream changes in synaptic transmission. For instance, increased 2-AG in the nucleus accumbens is thought to disinhibit dopamine (B1211576) release, contributing to the rewarding properties of alcohol. Chronic ethanol exposure can also lead to a downregulation of CB1 receptors, a neuroadaptive change that may contribute to tolerance and withdrawal symptoms.

Ethanol_ECS_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Glutamate_Vesicle Glutamate Vesicle CB1R->Glutamate_Vesicle Inhibits Glutamate_Release Glutamate_Vesicle->Glutamate_Release Ethanol Ethanol DAGL DAGL Ethanol->DAGL Chronic Exposure PLD NAPE-PLD Ethanol->PLD Chronic Exposure twoAG_syn 2-AG Synthesis DAGL->twoAG_syn AEA_syn AEA Synthesis PLD->AEA_syn twoAG 2-AG twoAG_syn->twoAG AEA Anandamide (AEA) AEA_syn->AEA twoAG->CB1R Retrograde Signaling AEA->CB1R Retrograde Signaling

Ethanol's modulation of endocannabinoid signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the context of studying this compound derivatives and the effects of ethanol on the ECS.

Quantification of Endocannabinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endocannabinoids in biological matrices.

Protocol Overview:

  • Sample Preparation:

    • Brain tissue is homogenized in an extraction solvent (e.g., acetonitrile).

    • Internal standards (deuterated analogs of AEA and 2-AG) are added.

    • Proteins are precipitated by centrifugation.

    • The supernatant is collected and evaporated to dryness.

    • The residue is reconstituted in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation:

    • A C18 reverse-phase column is typically used.

    • A gradient mobile phase (e.g., methanol (B129727) and water) is employed to separate the analytes.

  • Mass Spectrometric Detection:

    • Positive electrospray ionization (ESI+) is commonly used.

    • Analytes are quantified using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

LCMS_Workflow Start Brain Tissue Sample Homogenization Homogenize in Acetonitrile + Internal Standards Start->Homogenization Centrifugation Centrifuge to Precipitate Proteins Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC-MS/MS System Reconstitution->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Detection Mass Spectrometric Detection (ESI+) Separation->Detection Quantification Quantification (SIM/MRM) Detection->Quantification End Endocannabinoid Levels Quantification->End

Workflow for endocannabinoid quantification by LC-MS/MS.
[³⁵S]GTPγS Binding Assay for Cannabinoid Receptor Activity

This functional assay determines the ability of a ligand to activate G-protein-coupled receptors like CB1 and CB2.

Protocol Overview:

  • Membrane Preparation:

    • Cell membranes expressing the cannabinoid receptor of interest are prepared.

  • Assay Setup:

    • In a 96-well plate, the following are added in order: assay buffer, GDP, the test compound (e.g., an this compound derivative), and the cell membranes.

  • Initiation of Reaction:

    • The reaction is initiated by adding [³⁵S]GTPγS.

  • Incubation:

    • The plate is incubated to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Termination and Filtration:

    • The reaction is stopped by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

  • Detection:

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • Agonist activity is determined by the increase in [³⁵S]GTPγS binding compared to baseline.

GTPgS_Assay_Workflow Start Cell Membranes with CB Receptors Assay_Plate Prepare 96-well plate: Assay Buffer, GDP, Test Compound, Membranes Start->Assay_Plate Initiate Add [³⁵S]GTPγS to start reaction Assay_Plate->Initiate Incubate Incubate to allow binding Initiate->Incubate Filter Rapid Filtration to separate bound/unbound Incubate->Filter Scintillation Scintillation Counting of bound [³⁵S]GTPγS Filter->Scintillation Analyze Analyze Data: Compare to baseline and controls Scintillation->Analyze End Determine Agonist/Antagonist Activity Analyze->End

Workflow for the [³⁵S]GTPγS binding assay.

Conclusion

References

The Intricate Dance of Arachidonyl Alcohol Derivatives and Receptor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacology of endocannabinoid analogues, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of arachidonyl alcohol derivatives and their interactions with key physiological receptors. The paper synthesizes critical data on binding affinities, functional activities, and the underlying signaling pathways, presenting it in an accessible format complete with detailed experimental protocols and visual diagrams.

This whitepaper explores the structure-activity relationships of prominent this compound derivatives, including the endogenous cannabinoids Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG), alongside synthetic analogues such as Noladin Ether, Virodhamine, Arachidonyl Cyclopropylamide (ACPA), and Arachidonyl-2'-chloroethylamide (ACEA). A primary focus is their engagement with cannabinoid receptors CB1 and CB2, with additional insights into their activity at other important targets like the G-protein coupled receptor 55 (GPR55) and the transient receptor potential vanilloid 1 (TRPV1).

Quantitative Receptor Activity of this compound Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key this compound derivatives at various receptor sites. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

CompoundReceptorBinding Affinity (Ki) [nM]Notes
Anandamide (AEA) hCB161 - 543[1]Partial agonist.[2] Also acts on TRPV1 channels.[2][3]
hCB2279 - 1,940[1]Weak partial agonist.[4]
2-Arachidonoylglycerol (2-AG) hCB1472[5]Full agonist.[4][6] Considered a primary endogenous ligand for both CB1 and CB2.[4][6][7]
hCB21,400[5]Full agonist.[4]
Noladin Ether hCB121.2[5][8][9][10][11]Endogenous agonist.[5][10]
hCB2> 3,000[5][8][9][10][11]Weak binding.[5][8][9][10][11] Full agonist at human CB2 receptors.[12]
Virodhamine hCB1-Antagonist/partial agonist.[13]
hCB2-Full agonist.[13]
GPR55-Partial agonist.[14]
Arachidonyl Cyclopropylamide (ACPA) hCB12.2[15]Potent and selective CB1 agonist.[15]
hCB2715[15]
Arachidonyl-2'-chloroethylamide (ACEA) hCB11.4[16]Highly selective CB1 agonist with over 1000-fold selectivity over CB2.[16]
hCB2>1,400
TRPV1-Acts on capsaicin-sensitive TRPV1 receptors.[17]

Signaling Pathways of Cannabinoid Receptor Activation

Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. The CB1 receptor, predominantly expressed in the central nervous system, and the CB2 receptor, primarily found in the immune system, typically couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor CB1/CB2 Receptor Ligand->Receptor Binds to G_Protein Gαi/o (inactive) Receptor->G_Protein Activates G_Protein_active Gαi/o (active) G_Protein->G_Protein_active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein_active->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Figure 1. Simplified signaling pathway for Gi/o-coupled cannabinoid receptors.

Experimental Protocols

Accurate characterization of the interaction between this compound derivatives and their receptors is fundamental. The following sections detail the methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Workflow:

Radioligand_Binding_Workflow prep Prepare Receptor Membranes (e.g., from cells expressing CB1/CB2) incubation Incubate Membranes with: - Radioligand (e.g., [³H]CP-55,940) - Unlabeled Test Compound (varying concentrations) - Non-specific binding control (high concentration of unlabeled ligand) prep->incubation filtration Separate Bound from Unbound Ligand (Rapid filtration through glass fiber filters) incubation->filtration quantification Quantify Radioactivity (Liquid scintillation counting) filtration->quantification analysis Data Analysis (Determine IC50 and calculate Ki using Cheng-Prusoff equation) quantification->analysis

Figure 2. Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human CB1 or CB2 receptor, or prepare them from cultured cells (e.g., HEK-293 or CHO) overexpressing the receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer, typically containing Tris-HCl, BSA, and protease inhibitors.

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound.[18][19]

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a potent, unlabeled cannabinoid ligand to saturate all specific binding sites.[18]

    • Competitive Binding: Wells containing membranes, radioligand, and a serial dilution of the test compound.

  • Incubation Conditions: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19]

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP). For Gi/o-coupled receptors like CB1 and CB2, an agonist will decrease cAMP levels.

Workflow:

cAMP_Assay_Workflow cell_prep Culture Cells Expressing the Receptor of Interest stimulation Stimulate Cells with: - Forskolin (B1673556) (to elevate basal cAMP levels) - Test Compound (agonist or antagonist) cell_prep->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Detect cAMP Levels (e.g., HTRF, AlphaScreen, or ELISA-based methods) lysis->detection analysis Data Analysis (Generate dose-response curves to determine EC50 or IC50) detection->analysis

Figure 3. General workflow for a cAMP functional assay.

Detailed Protocol (Example using HTRF):

  • Cell Culture: Plate cells stably or transiently expressing the cannabinoid receptor of interest in a suitable multi-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (agonist). For antagonist testing, prepare a fixed concentration of a known agonist.

  • Stimulation:

    • For agonist mode , add the test compound to the cells. Often, a stimulant of adenylyl cyclase like forskolin is added to induce a measurable baseline of cAMP that can then be inhibited by the CB1/CB2 agonist.

    • For antagonist mode , pre-incubate the cells with the test compound (antagonist) before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).[20]

  • Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and subsequent changes in cAMP levels.

  • Lysis and Detection: Lyse the cells and detect the amount of cAMP produced using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[20][21] These kits typically involve a competitive immunoassay between native cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis:

    • Generate dose-response curves by plotting the assay signal against the logarithm of the compound concentration.

    • For agonists, calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

    • For antagonists, calculate the IC50 value, which is the concentration that inhibits 50% of the agonist-induced response.

This technical guide provides a foundational understanding of the receptor activity of key this compound derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery. Further investigation into the nuanced signaling pathways and the physiological implications of these compounds will continue to advance our knowledge and therapeutic potential.

References

The Discovery and Isolation of Arachidonyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonyl alcohol, the fatty alcohol derivative of the essential fatty acid arachidonic acid, is a critical precursor in the biosynthesis of ether lipids, a class of phospholipids (B1166683) vital for cellular membrane structure and signaling. While the direct discovery of this compound as a distinct molecular entity is not as historically documented as its parent fatty acid, its existence and biological significance are well-established through its role in lipid metabolism. This technical guide provides a comprehensive overview of the synthesis, isolation, and biological importance of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Introduction: From Arachidonic Acid to its Alcoholic Counterpart

The discovery of arachidonic acid in the early 20th century paved the way for understanding its myriad physiological roles, from inflammation to neurotransmission. This compound emerges from this metabolic landscape as a key intermediate. It is a long-chain polyunsaturated fatty alcohol that serves as the backbone for the sn-1 position of ether-linked glycerophospholipids. These lipids are integral components of cellular membranes, particularly abundant in nervous tissue and the heart, where they are implicated in protecting against oxidative stress, modulating membrane fluidity, and participating in signaling cascades.

The primary route to this compound in biological systems is through the enzymatic reduction of arachidonic acid. This conversion is a critical step in channeling arachidonic acid away from the production of eicosanoids (prostaglandins, leukotrienes, etc.) and towards the synthesis of stable ether lipids.

Biosynthesis and Chemical Synthesis of this compound

This compound can be generated through both biological and chemical pathways.

Enzymatic Synthesis

In biological systems, fatty acyl-CoA reductases (FARs) are responsible for the reduction of fatty acyl-CoAs to their corresponding fatty alcohols. While specific FARs with absolute specificity for arachidonoyl-CoA are not extensively characterized, it is understood that this conversion is a key step in the ether lipid synthesis pathway.

A notable example of microbial production is by Acinetobacter sp. N-476-2, which has been identified for its ability to efficiently convert arachidonic acid to this compound.

Chemical Synthesis

Chemical synthesis provides a direct and high-yield route to this compound, primarily for research and commercial purposes. A common method involves the reduction of arachidonic acid or its methyl ester.

Quantitative Data on Synthesis:

Synthesis MethodPrecursorReducing AgentSolventYield (%)Reference
Chemical ReductionArachidonic AcidLithium aluminum hydride (LiAlH4)Diethyl ether>95(General method)
Chemical ReductionMethyl arachidonateSodium borohydride (B1222165) (NaBH4) / LiAlH4Ethanol / Diethyl etherHigh(General method)
Microbial ConversionArachidonic AcidAcinetobacter sp. N-476-2Culture mediumNot specified[Nagao et al., 2012]

Experimental Protocols

Proposed Protocol for the Isolation and Purification of this compound from Microbial Culture (Acinetobacter sp. N-476-2)

This protocol is a proposed methodology based on established techniques for lipid extraction and purification.

Objective: To isolate and purify this compound from the biomass of Acinetobacter sp. N-476-2 cultured with arachidonic acid.

Materials:

  • Acinetobacter sp. N-476-2 culture grown in a suitable medium supplemented with arachidonic acid.

  • Chloroform (B151607), Methanol, 0.9% NaCl solution (for Folch extraction).

  • Hexane (B92381), Diethyl ether, Acetic acid (for Solid Phase Extraction).

  • Silica (B1680970) gel for Solid Phase Extraction (SPE) cartridges.

  • Nitrogen gas supply for solvent evaporation.

  • Glassware: Centrifuge tubes, separatory funnel, round-bottom flasks.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel G) and developing tank.

  • Iodine vapor or other suitable stain for visualization.

Procedure:

  • Harvesting and Lysis:

    • Centrifuge the bacterial culture to pellet the cells.

    • Wash the cell pellet with phosphate-buffered saline (PBS) and re-centrifuge.

    • Resuspend the pellet in a suitable buffer and lyse the cells using sonication or a French press to release intracellular lipids.

  • Lipid Extraction (Modified Folch Method):

    • To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume ratio of 2:1:0.8 (chloroform:methanol:lysate).

    • Homogenize the mixture thoroughly for 2-3 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge the mixture to achieve clear separation of the lower organic phase and the upper aqueous phase.

    • Carefully collect the lower chloroform phase containing the total lipids.

  • Saponification (Optional - if isolating from wax esters):

    • This step is included for completeness if this compound is expected to be in esterified form. For free this compound, this step can be omitted.

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in 2 M ethanolic KOH and heat at 70°C for 1 hour to hydrolyze any esters.

    • After cooling, add an equal volume of water and extract the non-saponifiable lipids (including fatty alcohols) with hexane or diethyl ether.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a silica gel SPE cartridge with hexane.

    • Dissolve the lipid extract (or the non-saponifiable fraction) in a minimal amount of hexane and apply it to the cartridge.

    • Wash the cartridge with hexane to elute non-polar lipids like hydrocarbons.

    • Elute the fatty alcohols with a solvent of increasing polarity, such as a mixture of hexane and diethyl ether (e.g., 90:10 v/v, then 80:20 v/v).

    • Collect the fractions and monitor by TLC to identify the fraction containing this compound. A suitable developing solvent for TLC would be hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v).

  • Solvent Removal and Quantification:

    • Combine the fractions containing pure this compound (as determined by TLC).

    • Evaporate the solvent under a stream of nitrogen.

    • Determine the yield gravimetrically and confirm the purity by analytical techniques.

Protocol for the Chemical Synthesis of this compound from Arachidonic Acid

Objective: To synthesize this compound by the reduction of arachidonic acid.

Materials:

  • Arachidonic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer.

  • Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

  • Reduction:

    • Dissolve arachidonic acid in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 1 M HCl to dissolve the aluminum salts.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

    • The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.

Signaling Pathways and Biological Role

This compound's primary known biological function is to serve as a precursor for the synthesis of ether lipids.

Ether Lipid Biosynthesis Pathway

The synthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum. This compound is a key substrate in this pathway.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum AA Arachidonic Acid AACoA Arachidonoyl-CoA AA->AACoA Acyl-CoA Synthetase ArOH This compound AACoA->ArOH Fatty Acyl-CoA Reductase (FAR) AlkylDHAP 1-O-Arachidonyl-DHAP ArOH->AlkylDHAP DHAP Dihydroxyacetone Phosphate (DHAP) AcylDHAP 1-Acyl-DHAP DHAP->AcylDHAP GNPAT AcylDHAP->AlkylDHAP AGPS AlkylG3P 1-O-Arachidonyl-Glycerol-3-P AlkylDHAP->AlkylG3P Acyl/Alkyl DHAP Reductase LPA_ether 1-O-Arachidonyl-2-acyl-Glycerol-3-P (Ether Lysophosphatidic Acid) AlkylG3P->LPA_ether Acyltransferase DAG_ether 1-O-Arachidonyl-2-acyl-Glycerol (Ether Diacylglycerol) LPA_ether->DAG_ether Phosphatase PC_ether Ether Phosphatidylcholine DAG_ether->PC_ether Choline Phosphotransferase PE_ether Ether Phosphatidylethanolamine DAG_ether->PE_ether Ethanolamine Phosphotransferase

Caption: Biosynthesis pathway of ether lipids incorporating this compound.

Experimental Workflow for Isolation and Analysis:

Experimental_Workflow start Microbial Culture (e.g., Acinetobacter sp.) extraction Total Lipid Extraction (Folch Method) start->extraction separation Purification of Fatty Alcohols (Solid Phase Extraction) extraction->separation analysis Analysis and Characterization separation->analysis gcms Gas Chromatography-Mass Spectrometry (GC-MS) analysis->gcms nmr Nuclear Magnetic Resonance (NMR) analysis->nmr ftir Fourier-Transform Infrared Spectroscopy (FTIR) analysis->ftir

Caption: Experimental workflow for the isolation and analysis of this compound.

Analytical Characterization

The identity and purity of isolated or synthesized this compound are confirmed using a combination of analytical techniques.

Analytical Techniques for this compound:

TechniquePurposeExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification.A specific retention time and a mass spectrum with a characteristic molecular ion peak and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.Signals corresponding to the vinyl protons of the double bonds, the methylene (B1212753) protons adjacent to the double bonds and the alcohol, and the terminal methyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.A broad O-H stretching band for the alcohol group, C-H stretching bands for the alkyl chain, and C=C stretching for the double bonds.

Conclusion

This compound, while less studied than its precursor arachidonic acid, holds a crucial position in lipid biochemistry as the gateway to the ether lipid world. Understanding its synthesis and isolation is fundamental for researchers investigating the roles of ether lipids in health and disease. The protocols and data presented in this guide offer a foundational resource for the scientific community to further explore the chemistry and biology of this important molecule. Future research focusing on the specific enzymes involved in its production and its precise physiological concentrations will undoubtedly shed more light on its significance in cellular function.

Arachidonyl Alcohol: A Key Precursor in the Biosynthesis and Signaling of Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ether lipids are a unique class of glycerophospholipids characterized by an alkyl or alkenyl group attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage, distinguishing them from the more common diacyl phospholipids (B1166683) which possess an ester bond. These lipids, particularly the plasmalogen subclass with a vinyl-ether bond, constitute a significant portion of the phospholipid content in various mammalian tissues, reaching up to 20% of the total phospholipid pool.[1] They are especially abundant in the brain, heart, and immune cells.[1] Ether lipids are not merely structural components of cellular membranes; they play critical roles in membrane dynamics, vesicular fusion, the formation of lipid rafts, and cellular signaling.[1][2][3] Furthermore, they serve as a major reservoir for polyunsaturated fatty acids (PUFAs) like arachidonic acid and act as endogenous antioxidants, protecting cells from oxidative stress.

The biosynthesis of the ether bond is a complex, multi-step process initiated in the peroxisome and completed in the endoplasmic reticulum. A crucial rate-limiting step in this pathway is the generation of long-chain fatty alcohols from their corresponding fatty acyl-CoAs. Arachidonyl alcohol, derived from the essential fatty acid arachidonic acid (20:4), is a substrate for the synthesis of a specific subset of ether lipids. These arachidonyl-containing ether lipids are precursors to potent signaling molecules and contribute to the unique biophysical properties of membranes. This guide provides a comprehensive overview of the role of this compound as a precursor for ether lipids, detailing the biosynthetic and signaling pathways, and presenting key experimental protocols for their study.

Biosynthesis of Arachidonyl-Containing Ether Lipids

The synthesis of ether lipids from this compound begins with the conversion of arachidonic acid into its alcohol form, which is then utilized by the core ether lipid synthesis machinery in the peroxisome.

Generation of this compound

The formation of this compound is a two-step process occurring in the cytoplasm and at the peroxisomal membrane.

  • Activation of Arachidonic Acid: Cytosolic arachidonic acid is first activated to its CoA thioester, arachidonoyl-CoA, by an Acyl-CoA synthetase (ACS).

  • Reduction to this compound: Arachidonoyl-CoA is then reduced to this compound by a fatty acyl-CoA reductase (FAR). In mammals, two FAR enzymes, FAR1 and FAR2, are primarily responsible for fatty alcohol production. These enzymes are associated with the peroxisomal membrane and reduce long-chain fatty acyl-CoAs to their corresponding alcohols using NADPH as a cofactor. FAR1 shows a preference for C16-C18 saturated and unsaturated fatty acyl-CoAs, which aligns with the typical composition of the sn-1 position in ether lipids, while FAR2 is more active towards very-long-chain fatty acyl-CoAs (≥C20). Therefore, both enzymes could potentially contribute to the synthesis of this compound. The activity of FAR1 is considered a rate-limiting step in the overall biosynthesis of ether lipids.

Peroxisomal Pathway of Ether Lipid Synthesis

The initial, defining steps of ether lipid synthesis occur within the peroxisome, utilizing the newly formed this compound.

  • Acylation of DHAP: The pathway starts with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, at the sn-1 position. This reaction is catalyzed by glyceronephosphate O-acyltransferase (GNPAT), also known as DHAPAT, using a long-chain acyl-CoA.

  • Formation of the Ether Bond: The acyl group of the resulting 1-acyl-DHAP is then exchanged for a fatty alcohol, such as this compound. This critical step, which forms the characteristic ether bond, is catalyzed by alkylglycerone phosphate synthase (AGPS), also known as ADHAPS. The product of this reaction is 1-O-arachidonyl-DHAP.

  • Reduction Step: The keto group at the sn-2 position of 1-O-alkyl-DHAP is subsequently reduced by an acyl/alkyl-DHAP reductase, yielding 1-O-arachidonyl-glycerol-3-phosphate (AGP).

Maturation in the Endoplasmic Reticulum (ER)

The precursor molecule, 1-O-arachidonyl-glycerol-3-phosphate, is then transported to the ER for the final maturation steps, which are shared with the diacyl phospholipid synthesis pathway. These steps include:

  • Acylation at sn-2: An acyltransferase adds a fatty acid (often a PUFA like arachidonic acid itself) to the sn-2 position.

  • Head Group Addition: The phosphate group is removed, and a phosphobase head group (e.g., choline (B1196258) or ethanolamine) is attached to the sn-3 position, forming plasmanyl (alkyl) ether lipids.

  • Plasmalogen Formation: For the synthesis of plasmalogens (alkenyl ether lipids), the alkyl chain at the sn-1 position of a plasmanyl precursor (typically phosphatidylethanolamine) is desaturated by plasmanylethanolamine desaturase to create the vinyl-ether bond.

The complete biosynthetic pathway is illustrated in the diagram below.

Ether_Lipid_Biosynthesis Biosynthesis of Arachidonyl-Containing Ether Lipids cluster_Cytosol Cytosol / Peroxisomal Membrane cluster_Peroxisome Peroxisome cluster_ER Endoplasmic Reticulum AA Arachidonic Acid AA_CoA Arachidonoyl-CoA AA->AA_CoA Acyl-CoA Synthetase AA_OH This compound AA_CoA->AA_OH FAR1 / FAR2 (NADPH) Alkyl_DHAP 1-O-Arachidonyl-DHAP AA_OH->Alkyl_DHAP DHAP DHAP Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-O-Arachidonyl-G3P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Alkyl_Acyl_G 1-O-Arachidonyl- 2-Acyl-Glycerol Alkyl_G3P->Alkyl_Acyl_G Acylation at sn-2 & Phosphatase Plasmanyl Plasmanyl-PE / -PC (Arachidonyl at sn-1) Alkyl_Acyl_G->Plasmanyl Headgroup Addition Plasmalogen Plasmalogen-PE / -PC (Arachidonyl at sn-1) Plasmanyl->Plasmalogen Desaturase

Figure 1. Biosynthetic pathway from arachidonic acid to ether lipids.

Quantitative Data on Enzyme Substrates

The substrate specificity of the enzymes involved in fatty alcohol synthesis is critical for determining the composition of the resulting ether lipids. While extensive kinetic data for arachidonoyl-CoA specifically is limited in the literature, the known preferences of FAR enzymes provide valuable insights.

EnzymePreferred SubstratesTypical ProductsTissue ExpressionReference
FAR1 C16-C18 saturated and unsaturated fatty acyl-CoAsC16-C18 fatty alcoholsWidely expressed; high in kidney, testis, brain
FAR2 ≥C20 fatty acyl-CoAs (Very-long-chain)≥C20 fatty alcoholsTissue-specific; high in eyelids (meibomian glands), skin
GNPAT Long-chain acyl-CoAs (e.g., C16:0, C18:0)1-Acyl-DHAPPeroxisomes (ubiquitous)
AGPS Long-chain fatty alcohols (e.g., C16:0, C18:1)1-Alkyl-DHAPPeroxisomes (ubiquitous)

Signaling Roles of Arachidonyl-Containing Ether Lipids

Ether lipids derived from this compound are not just structural molecules; they are integral to cellular signaling networks, either as direct signaling agents or as precursors to other bioactive lipids.

Platelet-Activating Factor (PAF) and Related Lipids

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory signaling lipid. It is an ether lipid of the plasmanylcholine class (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). While typically described with a C16 or C18 alkyl chain, the synthetic pathway can utilize various alkyl chains. The synthesis of PAF can proceed from arachidonyl-containing plasmanylcholine precursors. An enzyme, phospholipase A2 (PLA2), specifically cPLA2 which targets arachidonyl-containing phospholipids, hydrolyzes the fatty acid at the sn-2 position. The resulting lysolipid is then acetylated to form PAF. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor, initiating signaling cascades that involve phospholipase C (PLC), protein kinase C (PKC), and calcium mobilization, leading to inflammatory responses, platelet aggregation, and immune cell activation.

Reservoir for Eicosanoids

Ether lipids, particularly plasmalogens, are highly enriched with PUFAs, including arachidonic acid, at the sn-2 position. These PUFAs can be liberated by the action of PLA2. The released arachidonic acid then serves as the primary substrate for the synthesis of eicosanoids (prostaglandins, leukotrienes, and thromboxanes), which are critical mediators of inflammation, immunity, and hemostasis. Therefore, arachidonyl-containing ether lipids are key storage depots that regulate the availability of precursors for these powerful signaling molecules.

Signaling_Pathway Signaling Roles of Arachidonyl-Containing Ether Lipids cluster_cytosol Cytosol / Signaling Cascade Plasmanyl Plasmanylcholine (sn-1: Arachidonyl-ether sn-2: Acyl) LPC_O Lyso-PAF Plasmanyl:e->LPC_O:w cPLA2 Plasmalogen Plasmalogen (sn-1: Arachidonyl-ether sn-2: Arachidonic acid) AA Arachidonic Acid Plasmalogen:e->AA:w cPLA2 PLA2 cPLA2 PAF PAF LPC_O->PAF Acetyltransferase PAFR PAF Receptor (GPCR) PAF->PAFR Binds Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids COX / LOX Response Cellular Response (Inflammation, etc.) Eicosanoids->Response Modulates Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PLC->Response Ca2+, DAG -> PKC

Figure 2. Signaling pathways involving arachidonyl-ether lipids.

Experimental Protocols

Studying the metabolism of this compound and its incorporation into ether lipids requires specialized biochemical and analytical techniques.

In Vitro Fatty Acyl-CoA Reductase (FAR) Activity Assay

This protocol measures the enzymatic conversion of a radiolabeled fatty acyl-CoA to its corresponding fatty alcohol.

Materials:

  • Cell homogenates or post-nuclear supernatant fraction

  • Reaction Buffer: 50 mM sodium phosphate (pH 7.2), 2 mM MgCl2, 1 mg/mL fatty acid-free BSA

  • NADPH solution (10 mM stock)

  • [14C]-Arachidonoyl-CoA (or other labeled fatty acyl-CoA)

  • Stop Solution: Chloroform (B151607):Methanol (2:1, v/v)

  • TLC plate (Silica gel)

  • TLC Solvent System: e.g., hexane:diethyl ether:acetic acid (70:30:1, v/v)

  • Scintillation counter or autoradiography imager

Procedure:

  • Prepare cell lysates by homogenization in a suitable buffer (e.g., 50 mM Tris-Cl, pH 8.0, 0.25 M sucrose) and obtain a post-nuclear supernatant by centrifugation.

  • In a reaction tube, add 50 µg of the protein fraction.

  • Add reaction buffer to a final volume of 180 µL.

  • Add 10 µL of 1.25 mM NADPH (final concentration ~69 µM, adjust as needed).

  • Initiate the reaction by adding 10 µL of [14C]-Arachidonoyl-CoA (e.g., 0.1 µCi).

  • Incubate the reaction mixture for 20-30 minutes at 37°C.

  • Terminate the reaction by adding 4 volumes of the stop solution (800 µL of Chloroform:Methanol).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate and develop using the solvent system.

  • Visualize and quantify the radiolabeled fatty alcohol product using autoradiography or by scraping the corresponding band and using liquid scintillation counting.

Quantification of Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed characterization and quantification of lipid species, including ether lipids.

Protocol Outline:

  • Lipid Extraction:

    • Homogenize tissue or cell pellets in a cold solvent.

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method with chloroform and methanol. An internal standard mixture containing known amounts of deuterated or odd-chain lipid standards should be added at the start of the extraction for absolute quantification.

  • Liquid Chromatography (LC) Separation:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample onto a reversed-phase chromatography column (e.g., C18 or C30).

    • Separate lipid classes using a gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluent from the LC is directed to an electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-Exactive Orbitrap).

    • Acquire data in both positive and negative ion modes to detect different lipid classes (e.g., PC in positive mode, PE in negative mode).

    • Perform MS/MS fragmentation on parent ions corresponding to potential ether lipid species. The fragmentation patterns allow for the unequivocal identification of the headgroup, the ether-linked chain at sn-1, and the ester-linked acyl chain at sn-2.

    • Quantify the identified lipid species by comparing their peak areas to those of the internal standards.

Experimental_Workflow Workflow for Ether Lipid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue / Cells Homogenize Homogenization (+ Internal Standards) Sample->Homogenize Extract Lipid Extraction (Folch / Bligh-Dyer) Homogenize->Extract Dry Dry & Reconstitute Extract->Dry LC Reversed-Phase LC (Separation) Dry->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 MS2 MS/MS Fragmentation (Product Ion Scans) MS1->MS2 Identify Lipid Identification (Fragment Matching) MS2->Identify Quantify Quantification (vs. Internal Standards) Identify->Quantify Report Data Reporting Quantify->Report

Figure 3. Experimental workflow for LC-MS/MS-based lipidomics.

Conclusion

This compound serves as a vital, albeit less abundant, precursor for a specific and functionally important subset of ether lipids. Its synthesis from arachidonic acid is controlled by fatty acyl-CoA reductases, representing a key regulatory point in the pathway. The subsequent incorporation of the arachidonyl moiety into the sn-1 position of the glycerol backbone endows the resulting ether lipids with unique properties. These lipids are not only structural elements but are also deeply integrated into cellular signaling, acting as precursors for PAF and as critical reservoirs for arachidonic acid-derived eicosanoids. A thorough understanding of these pathways, facilitated by robust experimental methodologies, is essential for researchers in lipid biology and professionals in drug development, as targeting ether lipid metabolism may offer novel therapeutic strategies for a range of diseases, including inflammatory disorders, cancer, and neurological conditions.

References

Methodological & Application

Synthesis of Arachidonyl Alcohol from Arachidonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol is a polyunsaturated fatty alcohol that serves as a valuable building block in the synthesis of various biologically active lipids, including ether lipids and other signaling molecules. Its synthesis from the readily available precursor, arachidonic acid, is a fundamental transformation in medicinal chemistry and lipid research. The primary method for this conversion is the reduction of the carboxylic acid functionality to a primary alcohol. This document provides detailed application notes and protocols for the synthesis of this compound from arachidonic acid, focusing on the robust and high-yielding reduction using lithium aluminum hydride (LiAlH₄).

Principle of the Method

The synthesis of this compound from arachidonic acid is achieved through the reduction of the carboxylic acid group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[1][2][3] Weaker reducing agents, such as sodium borohydride, are not effective for this transformation.[4] The reaction proceeds via the deprotonation of the acidic carboxylic acid proton, followed by nucleophilic attack of hydride ions from the aluminohydride complex. An intermediate aldehyde is formed, which is immediately further reduced to the corresponding alkoxide. A subsequent aqueous workup is necessary to quench the excess reducing agent and protonate the alkoxide to yield the final alcohol product. A key advantage of using LiAlH₄ is its general selectivity for carbonyl groups over non-conjugated carbon-carbon double bonds, thus preserving the polyunsaturated chain of arachidonic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from arachidonic acid.

ParameterValueReference
Reactant Arachidonic Acid
Molecular FormulaC₂₀H₃₂O₂
Molecular Weight304.47 g/mol
Product This compound
Molecular FormulaC₂₀H₃₄O
Molecular Weight290.5 g/mol
AppearanceNeat oil
Reaction
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
Typical SolventAnhydrous Diethyl Ether or THF
Theoretical Yield~95.4% (w/w)
Purification
MethodSilica (B1680970) Gel Column Chromatography
Characterization
IR Spectroscopy (O-H)~3300-3400 cm⁻¹ (broad)
IR Spectroscopy (C-O)~1050-1150 cm⁻¹
¹H NMR (CH₂-OH)~3.6 ppm (triplet)
¹³C NMR (CH₂-OH)~62 ppm

Experimental Protocols

Materials and Reagents
  • Arachidonic acid (≥98% purity)

  • Lithium aluminum hydride (LiAlH₄), powder or pellets

  • Anhydrous diethyl ether (or Tetrahydrofuran, THF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica gel (for column chromatography)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon gas line)

  • Magnetic stirrer and heating mantle

Protocol 1: Reduction of Arachidonic Acid with LiAlH₄

This protocol details the reduction of arachidonic acid to this compound.

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add 1.5 to 2.0 molar equivalents of lithium aluminum hydride to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Add sufficient anhydrous diethyl ether (or THF) to create a stirrable slurry.

    • Cool the slurry to 0 °C using an ice bath.

  • Addition of Arachidonic Acid:

    • Dissolve 1.0 molar equivalent of arachidonic acid in anhydrous diethyl ether (or THF) in a dropping funnel.

    • Add the arachidonic acid solution dropwise to the stirred LiAlH₄ slurry at 0 °C. The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so extreme caution is required.

    • Next, add 1M HCl solution dropwise until the grayish precipitate turns into a clear solution.

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude this compound.

  • Column Preparation:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

    • Collect fractions and monitor by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified this compound as a neat oil.

Visualizations

Synthesis_Workflow Arachidonic_Acid Arachidonic Acid in Anhydrous Ether Reaction_Mixture Reaction at 0°C to RT Arachidonic_Acid->Reaction_Mixture LiAlH4 LiAlH₄ Slurry in Anhydrous Ether LiAlH4->Reaction_Mixture Workup Aqueous HCl Workup Reaction_Mixture->Workup Extraction Ether Extraction Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Caption: Chemical transformation of arachidonic acid to this compound.

References

Enzymatic Synthesis of Arachidonyl Alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic synthesis of arachidonyl alcohol offers a highly specific and efficient alternative to traditional chemical methods. This document provides detailed application notes and protocols for the biocatalytic production of this important polyunsaturated fatty alcohol.

This compound, a 20-carbon polyunsaturated fatty alcohol, serves as a crucial precursor for the synthesis of various biologically active ether lipids and is a subject of interest in lipid signaling research. Enzymatic synthesis provides a green and selective route to produce this molecule, avoiding the harsh conditions and potential side products associated with chemical synthesis.

Introduction to Enzymatic Synthesis

The primary enzymatic route for converting arachidonic acid to this compound involves a two-step cascade reaction. First, a Carboxylic Acid Reductase (CAR) enzyme activates the carboxylic acid group of arachidonic acid and reduces it to an aldehyde. Subsequently, an Alcohol Dehydrogenase (ADH) or a broad-specificity aldehyde reductase reduces the arachidonyl aldehyde to this compound.

Alternatively, certain microorganisms, such as Acinetobacter sp. N-476-2, have been identified as capable of directly converting arachidonic acid to this compound, likely through a similar enzymatic pathway.

Experimental Protocols

This section details the protocols for the enzymatic synthesis of this compound using either a cell-free enzymatic system or a whole-cell biocatalyst approach.

Protocol 1: Cell-Free Synthesis using Carboxylic Acid Reductase (CAR) and Alcohol Dehydrogenase (ADH)

This protocol describes the in-vitro synthesis of this compound from arachidonic acid using purified CAR and ADH enzymes.

Materials:

  • Arachidonic acid (substrate)

  • Carboxylic Acid Reductase (CAR) from Mycobacterium marinum or other suitable source with broad substrate specificity.

  • Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae or other suitable source.

  • ATP (Adenosine triphosphate)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Organic solvent (e.g., n-hexane or ethyl acetate) for extraction

  • Silica (B1680970) gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a sterile reaction vessel, prepare the reaction mixture containing potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (10 mM), ATP (5 mM), NADPH (5 mM), and DTT (1 mM).

  • Substrate Addition: Dissolve arachidonic acid in a minimal amount of a co-solvent like DMSO and add it to the reaction mixture to a final concentration of 1-5 mM.

  • Enzyme Addition: Add purified CAR enzyme (e.g., 0.1-0.5 mg/mL) and ADH enzyme (e.g., 0.2-1.0 mg/mL) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25-37°C, with gentle agitation for 12-24 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold ethyl acetate (B1210297).

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the upper organic layer containing the this compound. Repeat the extraction twice.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Analysis: Analyze the purified product by GC-MS or HPLC-ELSD to confirm its identity and purity.

Protocol 2: Whole-Cell Biocatalysis using Acinetobacter sp. N-476-2

This protocol utilizes the bacterium Acinetobacter sp. N-476-2 for the conversion of arachidonic acid to this compound.

Materials:

  • Acinetobacter sp. N-476-2 culture

  • Growth medium (e.g., Luria-Bertani broth)

  • Arachidonic acid

  • Inducer (if required for enzyme expression)

  • Phosphate buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cell Culture: Grow a culture of Acinetobacter sp. N-476-2 in a suitable growth medium at its optimal temperature (e.g., 30°C) with shaking until it reaches the late logarithmic or early stationary phase.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cell pellet in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-20).

  • Biotransformation: Add arachidonic acid (e.g., 1-10 g/L) to the cell suspension. If necessary, add an inducer to promote the expression of the required enzymes.

  • Incubation: Incubate the reaction mixture at the optimal temperature with agitation for 24-72 hours.

  • Extraction and Purification: Follow steps 6-9 from Protocol 1 to extract, purify, and analyze the synthesized this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from enzymatic synthesis of fatty alcohols. Note that specific yields for this compound may vary depending on the exact experimental conditions and enzyme sources.

ParameterValueReference
Enzyme System Carboxylic Acid Reductase & Alcohol DehydrogenaseGeneral literature on fatty alcohol synthesis
Substrate Fatty Acids (C12-C18)General literature on fatty alcohol synthesis
Typical Conversion Rate 60 - 95%[1][2]
Typical Product Yield 50 - 350 mg/L in engineered microbes[3]

Table 1. Representative quantitative data for cell-free enzymatic synthesis of fatty alcohols.

ParameterValueReference
Biocatalyst Engineered E. coli or S. cerevisiaeGeneral literature on fatty alcohol synthesis
Substrate Glucose (for de novo synthesis) or supplemented fatty acidsGeneral literature on fatty alcohol synthesis
Typical Titer 1 - 8 g/LGeneral literature on fatty alcohol synthesis
Typical Yield 20 - 100 mg/g of carbon sourceGeneral literature on fatty alcohol synthesis

Table 2. Representative quantitative data for whole-cell biocatalysis for fatty alcohol production.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow Substrate Arachidonic Acid CAR Carboxylic Acid Reductase (CAR) Substrate->CAR Intermediate Arachidonyl Aldehyde ADH Alcohol Dehydrogenase (ADH) Intermediate->ADH Product This compound CAR->Intermediate Reduction ADH->Product Reduction Cofactors_CAR ATP, NADPH Cofactors_CAR->CAR Cofactors_ADH NADPH Cofactors_ADH->ADH

Caption: Workflow of the two-step enzymatic synthesis of this compound.

Signaling_Pathway_Hypothesis Arachidonyl_Alcohol This compound Membrane_Integration Membrane Integration Arachidonyl_Alcohol->Membrane_Integration Ether_Lipid_Synthesis Ether Lipid Synthesis Membrane_Integration->Ether_Lipid_Synthesis Signaling_Molecules Bioactive Ether Lipids (e.g., Plasmalogens) Ether_Lipid_Synthesis->Signaling_Molecules Downstream_Effects Modulation of Membrane Fluidity, Signal Transduction, Antioxidant Defense Signaling_Molecules->Downstream_Effects

Caption: Hypothesized signaling role of this compound via ether lipids.

Signaling Pathways and Biological Relevance

While the direct signaling roles of this compound are still under investigation, it is primarily recognized as a precursor for the synthesis of ether lipids.[4] These lipids, such as plasmalogens, are integral components of cell membranes, particularly in neuronal tissues and the cardiovascular system.

The incorporation of the arachidonyl moiety into ether lipids can influence:

  • Membrane Fluidity and Structure: The presence of the polyunsaturated arachidonyl chain can significantly impact the physical properties of cell membranes.

  • Signal Transduction: Ether lipids can act as reservoirs for second messengers and their precursors.

  • Antioxidant Defense: Plasmalogens are known to protect cells from oxidative stress.

Further research is needed to elucidate the specific signaling cascades that may be directly initiated or modulated by this compound or its immediate downstream metabolites.

Analytical Methods

Accurate quantification of this compound is crucial for monitoring reaction progress and for biological studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of fatty alcohols.[5]

  • Derivatization: To increase volatility, this compound is typically derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

  • Separation: The derivatized sample is separated on a non-polar capillary column (e.g., DB-5ms).

  • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a suitable method for the analysis of non-volatile compounds like long-chain fatty alcohols without the need for derivatization.[4][6][7][8]

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of organic solvents such as acetonitrile, methanol, and isopropanol (B130326) is employed.

  • Detection: The ELSD detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.

Conclusion

The enzymatic synthesis of this compound presents a powerful tool for researchers in various fields. The protocols and data provided herein offer a solid foundation for the production and analysis of this important lipid molecule. Further exploration into the specific enzymes from various sources and optimization of reaction conditions will undoubtedly lead to even more efficient and scalable synthetic routes. The elucidation of the direct signaling roles of this compound remains an exciting area for future research.

References

Application Notes and Protocols for Arachidonyl Alcohol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol is a polyunsaturated fatty alcohol that plays a significant role in cellular signaling. As a precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), it is implicated in a variety of physiological processes. In the context of cell culture studies, this compound serves as a valuable tool to investigate signaling pathways involved in neuroinflammation, cancer progression, and cellular metabolism. These application notes provide a comprehensive guide to utilizing this compound in in vitro settings, including detailed protocols for its preparation, application, and the assessment of its biological effects. Given the limited direct literature on this compound, some protocols are adapted from studies on its closely related derivative, 2-arachidonoylglycerol (2-AG), and should be optimized for specific cell types and experimental conditions.

Data Presentation

Table 1: Recommended Solvent and Storage Conditions for this compound
ParameterRecommendationJustification & Notes
Solvent Ethanol (B145695) or Dimethyl Sulfoxide (DMSO)This compound is a lipophilic molecule with low aqueous solubility. Ethanol and DMSO are common solvents for such compounds in cell culture.[1][2] It is crucial to keep the final solvent concentration in the culture medium low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[2][3] A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.
Stock Solution Concentration 10-100 mMPreparing a high-concentration stock solution allows for minimal addition of solvent to the cell culture medium.
Storage of Stock Solution -20°C or -80°C in small aliquotsAliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Protection from light is also recommended.
Table 2: Example Concentrations of Related Compounds in Cell Culture Studies

The following table provides concentration ranges for compounds structurally or functionally related to this compound, which can serve as a starting point for dose-response experiments.

CompoundCell LineConcentration RangeEffectReference
2-Arachidonoylglycerol (2-AG)Neuro2a (N2a) cellsEC50 of 81 nMIncreased GRABeCB2.0 fluorescence (indicating cannabinoid receptor activation)[4]
EthanolHuman neuroblastoma cells100 mMIncreased arachidonyl-specific phospholipase A2 (PLA2) activity
EthanolL-02 cells0-171 mMNo significant cytotoxicity after 24h
EthanolMono Mac 6 cellsup to 5%No significant effect on IL-6 release

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Ethanol (anhydrous, cell culture grade) or DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.

  • Dissolve the this compound in the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell Treatment with this compound

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (Ethanol or DMSO)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all treatments and the vehicle control.

  • Remove the existing medium from the cells.

  • Add the medium containing the different concentrations of this compound, the vehicle control, and a negative control (medium only) to the respective wells.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with downstream assays to assess the effects of this compound.

Protocol 3: Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium from the wells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Signaling Pathways and Visualizations

This compound is expected to influence signaling pathways downstream of its conversion to 2-AG or through the modulation of lipid-sensitive enzymes like Protein Kinase C (PKC) and Phospholipase D (PLD).

This compound and the 2-AG Signaling Pathway

This compound can be converted to 2-arachidonoylglycerol (2-AG), a key endocannabinoid that activates cannabinoid receptors CB1 and CB2, leading to downstream signaling events.

Arachidonyl_Alcohol_to_2AG_Pathway AA This compound DAGL Diacylglycerol Lipase (hypothesized) AA->DAGL Conversion twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG CB1R CB1 Receptor twoAG->CB1R Activates CB2R CB2 Receptor twoAG->CB2R Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1R->Downstream CB2R->Downstream

Conversion of this compound to 2-AG and subsequent receptor activation.

Involvement in Phospholipase D (PLD) and Protein Kinase C (PKC) Signaling

Ethanol has been shown to disrupt PLD signaling in astrocytes, a pathway that is critical for cell proliferation. PLD generates phosphatidic acid (PA), a lipid second messenger that can activate various downstream effectors, including certain isoforms of PKC. Given the structural similarity of this compound to other lipid signaling molecules, it may also modulate these pathways.

PLD_PKC_Signaling cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PC->PA PLD Phospholipase D (PLD) PLD->PC Hydrolyzes PKC Protein Kinase C (PKC) PA->PKC Activates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) PKC->CellularResponse Receptor GPCR / RTK Receptor->PLD Activates ArachidonylAlcohol This compound (Potential Modulator) ArachidonylAlcohol->PLD Modulates? ArachidonylAlcohol->PKC Modulates?

Potential modulation of the PLD and PKC signaling pathways by this compound.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for studying the effects of this compound in a cell culture system.

Experimental_Workflow start Start: Cell Seeding prep Prepare this compound Working Solutions start->prep treat Treat Cells with this compound (and controls) prep->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate endpoint Endpoint Assays incubate->endpoint cyto Cytotoxicity Assay (e.g., MTT, LDH) endpoint->cyto signal Signaling Pathway Analysis (e.g., Western Blot, qPCR) endpoint->signal func Functional Assay (e.g., Migration, Invasion) endpoint->func analysis Data Analysis and Interpretation cyto->analysis signal->analysis func->analysis

A generalized workflow for cell culture experiments with this compound.

References

Application Notes and Protocols for In Vitro Administration of Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonyl alcohol is a polyunsaturated fatty alcohol that serves as a crucial precursor in the biosynthesis of ether lipids, a class of phospholipids (B1166683) essential for the structure and function of cellular membranes. In vitro studies involving this compound are fundamental to understanding its role in cellular metabolism, particularly in the context of ether lipid synthesis and its potential therapeutic applications. These notes provide detailed protocols for the preparation and administration of this compound to in vitro cell cultures, methods for assessing its biological effects, and an overview of its primary signaling pathway.

Data Presentation

Table 1: Effect of 1-Heptadecanol (B72759) Supplementation on Ether Phospholipid Synthesis in FAR1-Deficient HeLa Cells

Treatment ConditionConcentration (µM)OutcomeReference
Wild-type HeLa cells0Normal ether phospholipid synthesis[1]
FAR1-deficient HeLa cells0Inability to produce ether phospholipids[1]
FAR1-deficient HeLa cells40Recovered production of ether phospholipids[1]

Note: This data is for 1-heptadecanol and serves as a proxy to illustrate the expected biological effect of this compound in a similar experimental context.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a lipophilic compound and requires an organic solvent for initial solubilization before being introduced into aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are suitable solvents.

Materials:

  • This compound (neat oil)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, amber microcentrifuge tubes or glass vials

  • Ultrasonic water bath (optional)

Procedure:

  • Solvent Selection: Choose either DMSO or ethanol as the solvent. DMSO is effective for achieving high concentration stock solutions. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[2]

  • Stock Solution Preparation:

    • In a sterile biosafety cabinet, add the desired volume of sterile DMSO or ethanol to a sterile amber vial containing a pre-weighed amount of this compound.

    • For example, to prepare a 100 mM stock solution in DMSO (MW of this compound: 290.48 g/mol ), dissolve 29.05 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to dissolve. If precipitation or phase separation occurs, gentle warming and/or sonication in an ultrasonic water bath can aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term stability.

Protocol 2: Administration of this compound to Cell Cultures

This protocol describes the dilution of the this compound stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound to be tested. Based on related studies with other long-chain fatty alcohols, a starting concentration range of 1-50 µM is recommended.[1]

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • It is critical to ensure that the final concentration of the solvent (DMSO or ethanol) in the culture medium remains non-toxic to the cells. For example, if the stock solution is 100 mM in DMSO and the desired final concentration of this compound is 50 µM, this represents a 1:2000 dilution, resulting in a final DMSO concentration of 0.05%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (DMSO or ethanol) to the cell culture medium without this compound. This is essential to distinguish the effects of the solvent from the effects of the this compound.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the prepared medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells or flasks.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Visualization

The primary known signaling pathway involving this compound is its role in the biosynthesis of ether lipids, particularly plasmalogens. This process is initiated in the peroxisomes and completed in the endoplasmic reticulum.

Ether Lipid Biosynthesis Pathway

This compound is a substrate for the enzyme Fatty Acyl-CoA Reductase 1 (FAR1), which reduces fatty acyl-CoAs to their corresponding fatty alcohols. These fatty alcohols are then incorporated into the growing ether lipid molecule. The stability of FAR1 is regulated by cellular plasmalogen levels, indicating that FAR1 is a rate-limiting enzyme in this pathway.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Arachidonoyl-CoA) FAR1 FAR1 (Fatty Acyl-CoA Reductase 1) Fatty_Acyl_CoA->FAR1 Substrate GNPAT GNPAT Fatty_Acyl_CoA->GNPAT Arachidonyl_Alcohol This compound FAR1->Arachidonyl_Alcohol Product AGPS AGPS Arachidonyl_Alcohol->AGPS Substrate DHAP DHAP DHAP->GNPAT Acyl_DHAP 1-Acyl-DHAP GNPAT->Acyl_DHAP Acyl_DHAP->AGPS Alkyl_DHAP 1-Alkyl-DHAP AGPS->Alkyl_DHAP Acyl_Alkyl_DHAP_Reductase Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->Acyl_Alkyl_DHAP_Reductase AGP 1-O-Alkyl-Glycerol-3-P (AGP) Acyl_Alkyl_DHAP_Reductase->AGP AGPAT AGPAT AGP->AGPAT Alkyl_Acyl_Glycerol_P 1-Alkyl-2-Acyl-Glycerol-P AGPAT->Alkyl_Acyl_Glycerol_P Phosphatase Phosphatase Alkyl_Acyl_Glycerol_P->Phosphatase Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Phosphatase->Alkyl_Acyl_Glycerol Phosphotransferase Phosphotransferase Alkyl_Acyl_Glycerol->Phosphotransferase Ether_Phospholipid Ether Phospholipid (e.g., Alkyl-PC, Alkyl-PE) Phosphotransferase->Ether_Phospholipid Desaturase Desaturase Ether_Phospholipid->Desaturase Plasmalogen Plasmalogen Desaturase->Plasmalogen

Caption: Ether lipid biosynthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the in vitro effects of this compound.

Experimental_Workflow cluster_assays Downstream Assays Prep Prepare this compound Stock Solution (in DMSO/Ethanol) Treatment Treat Cells with this compound and Vehicle Control Prep->Treatment Cell_Culture Seed and Culture Cells (e.g., HeLa, Fibroblasts) Cell_Culture->Treatment Incubation Incubate for Desired Time (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Lipidomics Lipidomic Analysis (Ether Lipid Quantification) Incubation->Lipidomics Gene_Expression Gene Expression Analysis (e.g., qPCR for FAR1) Incubation->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Lipidomics->Data_Analysis Gene_Expression->Data_Analysis

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for Utilizing Arachidonyl Alcohol as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol is a polyunsaturated fatty alcohol that serves as a valuable substrate for studying the activity of several key enzyme families involved in lipid signaling pathways. Its structural similarity to arachidonic acid, a pivotal precursor for eicosanoids, makes it an important tool for investigating the metabolism of inflammatory and signaling lipid mediators. This document provides detailed application notes and protocols for the use of this compound in enzyme assays targeting Alcohol Dehydrogenases (ADH), Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) enzymes. Understanding the enzymatic conversion of this compound can provide crucial insights into the biosynthesis of novel bioactive lipids and offer new avenues for drug discovery and development.

Signaling Pathways Involving this compound Metabolism

The enzymatic processing of this compound is believed to mirror the well-established metabolic pathways of arachidonic acid, leading to the formation of a diverse array of signaling molecules. The primary enzymatic pathways include oxidation by alcohol dehydrogenase, cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes.

Alcohol Dehydrogenase (ADH) Pathway

Alcohol dehydrogenases can oxidize this compound to its corresponding aldehyde, arachidonic aldehyde. This initial step can lead to the formation of other bioactive molecules and is a critical consideration in cellular systems where ADH enzymes are expressed.

ADH_Pathway Arachidonyl_Alcohol This compound Arachidonic_Aldehyde Arachidonic Aldehyde Arachidonyl_Alcohol->Arachidonic_Aldehyde ADH, NAD+ Further_Metabolites Further Metabolites Arachidonic_Aldehyde->Further_Metabolites

ADH metabolic pathway for this compound.
Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX-1 and COX-2) enzymes are expected to convert this compound into prostaglandin (B15479496) H2 alcohol (PGH2-OH), an analog of PGH2. This intermediate can then be further metabolized by various synthases to produce a range of prostaglandin-like molecules.[1][2][3]

COX_Pathway cluster_main COX Pathway cluster_products Prostaglandin-like Molecules Arachidonyl_Alcohol This compound PGG2_OH PGG2 Alcohol Arachidonyl_Alcohol->PGG2_OH COX-1 / COX-2 (+ 2O2) PGH2_OH PGH2 Alcohol PGG2_OH->PGH2_OH Peroxidase Activity PGD2_OH PGD2-OH PGH2_OH->PGD2_OH PGD Synthase PGE2_OH PGE2-OH PGH2_OH->PGE2_OH PGE Synthase PGF2a_OH PGF2α-OH PGH2_OH->PGF2a_OH PGF Synthase PGI2_OH PGI2-OH PGH2_OH->PGI2_OH PGI Synthase TXA2_OH TXA2-OH PGH2_OH->TXA2_OH TXA Synthase

COX metabolic pathway for this compound.
Lipoxygenase (LOX) Pathway

Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) can introduce molecular oxygen into this compound to form various hydroperoxyeicosatetraenols (HPETEOHs). These intermediates can be further converted to hydroxyeicosatetraenols (HETEOHs) and leukotriene-like molecules.[4][5]

LOX_Pathway cluster_5_lox 5-LOX cluster_12_lox 12-LOX cluster_15_lox 15-LOX cluster_downstream Further Metabolites Arachidonyl_Alcohol This compound HPETE_5_OH 5-HPETEOH Arachidonyl_Alcohol->HPETE_5_OH HPETE_12_OH 12-HPETEOH Arachidonyl_Alcohol->HPETE_12_OH HPETE_15_OH 15-HPETEOH Arachidonyl_Alcohol->HPETE_15_OH LTA4_OH LTA4 Alcohol HPETE_5_OH->LTA4_OH HETE_OHs HETEOHs HPETE_5_OH->HETE_OHs LTB4_OH LTB4-like LTA4_OH->LTB4_OH LTA4 Hydrolase CysLT_OH CysLT-like LTA4_OH->CysLT_OH LTC4 Synthase HPETE_12_OH->HETE_OHs HPETE_15_OH->HETE_OHs

LOX metabolic pathway for this compound.
Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes can metabolize this compound through two main routes: ω-hydroxylation to produce hydroxyeicosatetraenols, and epoxidation to form epoxyeicosatrienols (EET-OHs).

CYP_Pathway cluster_hydroxylation ω-Hydroxylation cluster_epoxidation Epoxidation Arachidonyl_Alcohol This compound HETE_OH_20 20-HETEOH Arachidonyl_Alcohol->HETE_OH_20 CYP4A/4F HETE_OH_19 19-HETEOH Arachidonyl_Alcohol->HETE_OH_19 CYP4A/4F EET_OH_5_6 5,6-EET-OH Arachidonyl_Alcohol->EET_OH_5_6 CYP2C/2J EET_OH_8_9 8,9-EET-OH Arachidonyl_Alcohol->EET_OH_8_9 CYP2C/2J EET_OH_11_12 11,12-EET-OH Arachidonyl_Alcohol->EET_OH_11_12 CYP2C/2J EET_OH_14_15 14,15-EET-OH Arachidonyl_Alcohol->EET_OH_14_15 CYP2C/2J

CYP450 metabolic pathway for this compound.

Quantitative Data Summary

Quantitative kinetic data for this compound as an enzyme substrate is not extensively available in the current literature. The majority of studies have focused on arachidonic acid. The following tables provide kinetic parameters for arachidonic acid with various enzymes, which can serve as a valuable reference for assay development and optimization when using this compound. It is anticipated that the affinity (Km) and turnover rate (Vmax) for this compound will differ from arachidonic acid due to the difference in the C1 functional group.

Table 1: Kinetic Parameters for Cyclooxygenase (COX) with Arachidonic Acid

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
COX-1Arachidonic Acid2-520-40
COX-2Arachidonic Acid2-520-40

Table 2: Kinetic Parameters for Lipoxygenase (LOX) with Arachidonic Acid

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
5-LOXArachidonic Acid10-20Varies
12-LOXArachidonic Acid5-15Varies
15-LOXArachidonic Acid10-25Varies

Table 3: Kinetic Parameters for Alcohol Dehydrogenase (ADH) with various alcohols

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Source
Yeast ADHEthanol (B145695)13-21.50.0062-0.426
Rat Liver ADHEthanol0.746Varies
Human Liver ADH (β1β1)Ethanol0.0480.009

Note: Vmax values are highly dependent on enzyme purity and assay conditions.

Experimental Protocols

The following protocols are adapted from established methods for arachidonic acid and may require optimization for use with this compound.

General Experimental Workflow

A typical enzyme assay using this compound involves several key steps, from preparation of reagents to data analysis. The specific detection method will vary depending on the enzyme and the desired endpoint.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Buffers, Cofactors, and Enzyme Solution Incubation Incubate Enzyme with Substrate at Controlled Temperature and Time Reagents->Incubation Substrate Prepare Arachidonyl Alcohol Stock Solution (e.g., in Ethanol) Substrate->Incubation Termination Stop Reaction (e.g., with Acid or Solvent) Incubation->Termination Detection Measure Product Formation (Spectrophotometry, Fluorometry, or LC-MS/MS) Termination->Detection Analysis Calculate Enzyme Activity (Initial Velocity, Km, Vmax) Detection->Analysis

General workflow for an enzyme assay with this compound.
Protocol 1: Alcohol Dehydrogenase (ADH) Activity Assay (Spectrophotometric)

This protocol measures the ADH-catalyzed oxidation of this compound by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Materials:

  • This compound

  • Yeast or mammalian Alcohol Dehydrogenase (ADH)

  • NAD+

  • Tris-HCl or pyrophosphate buffer (pH 8.5-9.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM Tris-HCl or pyrophosphate buffer, pH 8.5.

    • Prepare a 10 mM NAD+ stock solution in the assay buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM in ethanol).

    • Prepare a working solution of ADH in assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a cuvette, add the following in order:

      • Assay buffer to a final volume of 1 mL.

      • NAD+ to a final concentration of 2.5 mM.

      • This compound to the desired final concentration (e.g., starting with a range of 0.1-10 mM for Km determination).

  • Initiate Reaction:

    • Initiate the reaction by adding the ADH solution to the cuvette.

    • Quickly mix by inverting the cuvette.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹).

    • To determine kinetic parameters, repeat the assay with varying concentrations of this compound and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation.

Protocol 2: Cyclooxygenase (COX) Activity Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.

Materials:

  • This compound

  • COX-1 or COX-2 enzyme

  • Heme cofactor

  • Fluorogenic probe (e.g., Amplex Red or ADHP)

  • Horseradish Peroxidase (HRP) - for some assay formats

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

    • Reconstitute COX enzyme and heme according to the supplier's instructions.

    • Prepare a working solution of the fluorogenic probe.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • Heme

      • Fluorogenic probe

      • COX enzyme

    • Incubate for 5-10 minutes at room temperature to allow for heme to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the reaction by adding this compound to each well. A typical starting concentration range for optimization would be 1-100 µM.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence in kinetic mode for 10-20 minutes. Excitation and emission wavelengths will depend on the probe used (e.g., Ex/Em = 530-560 nm / 590 nm for Amplex Red).

  • Data Analysis:

    • Determine the reaction rate from the slope of the linear portion of the fluorescence vs. time plot.

    • For inhibitor screening, compare the rates in the presence and absence of test compounds.

Protocol 3: Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This protocol measures the formation of conjugated dienes during the oxygenation of this compound by monitoring the increase in absorbance at 234 nm.

Materials:

  • This compound

  • Lipoxygenase (e.g., soybean LOX or purified mammalian LOX)

  • Borate (B1201080) or phosphate (B84403) buffer (pH 7.4-9.0)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM borate buffer, pH 9.0, or a 100 mM phosphate buffer, pH 7.4.

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

    • Prepare a working solution of LOX in the assay buffer.

  • Assay Setup:

    • In a UV-transparent cuvette, add the assay buffer and this compound to the desired final concentration (e.g., 10-100 µM).

    • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).

  • Initiate Reaction:

    • Initiate the reaction by adding the LOX enzyme solution.

    • Mix quickly.

  • Measurement:

    • Monitor the increase in absorbance at 234 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of product formation using the molar extinction coefficient for the conjugated diene product (approximately 25,000 M⁻¹cm⁻¹).

Protocol 4: Cytochrome P450 (CYP) Activity Assay (LC-MS/MS)

This protocol is a highly sensitive and specific method for identifying and quantifying the various hydroxylated and epoxidized metabolites of this compound produced by CYP enzymes.

Materials:

  • This compound

  • Human liver microsomes or recombinant CYP enzymes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Prepare the NADPH regenerating system.

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol or DMSO).

  • Assay Setup:

    • In a microcentrifuge tube, pre-incubate the microsomes or recombinant CYP enzyme with the phosphate buffer at 37°C for 5 minutes.

    • Add this compound to the desired final concentration (e.g., 1-50 µM).

  • Initiate Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal time should be within the linear range of product formation.

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the terminated reaction mixture and centrifuge to pellet the protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Develop an LC method to separate this compound from its potential metabolites.

    • Develop an MS/MS method using multiple reaction monitoring (MRM) to specifically detect and quantify the parent compound and expected metabolites (e.g., HETEOHs and EET-OHs).

  • Data Analysis:

    • Quantify the formation of each metabolite by comparing its peak area to that of the internal standard and a standard curve of authentic metabolite standards, if available.

    • Calculate the rate of formation for each metabolite.

Conclusion

This compound is a versatile substrate for investigating the enzymology of several important lipid-metabolizing enzymes. While direct kinetic data for this compound is currently limited, the provided protocols, adapted from well-established assays for arachidonic acid, offer a solid foundation for researchers to explore its metabolism. The characterization of the enzymatic products of this compound and the kinetics of their formation will undoubtedly contribute to a deeper understanding of lipid signaling and may lead to the identification of novel therapeutic targets. Researchers are encouraged to perform careful optimization of the assay conditions for their specific experimental system.

References

Application Notes and Protocols for Alcohol Dehydrogenase (ADH) Activity with Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol dehydrogenases (ADHs) are a class of zinc-dependent enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, utilizing NAD+ as a cofactor.[1] While extensively studied for their role in ethanol (B145695) metabolism, certain ADH isozymes exhibit broad substrate specificity, including activity towards endogenous compounds like steroids, retinoids, and lipid-derived alcohols.[2][3] Of particular interest is the class IV alcohol dehydrogenase, ADH7, which is highly expressed in the upper gastrointestinal tract and demonstrates significant activity towards long-chain alcohols, including retinol (B82714) and omega-hydroxy fatty acids.[4]

Arachidonyl alcohol, a polyunsaturated fatty alcohol derived from arachidonic acid, is a lipid mediator implicated in various physiological processes. Its metabolism by ADH represents a potential pathway for the generation of bioactive aldehydes that can modulate signaling cascades. Research has shown that ADH7 can metabolize anandamide (B1667382) (N-arachidonoyl ethanolamide), a structurally related endocannabinoid, to N-arachidonoyl glycinal, highlighting the enzyme's capacity to act on substrates containing the arachidonyl moiety. This suggests that this compound is a likely substrate for ADH7, leading to the formation of arachidonyl aldehyde. Understanding the kinetics and regulation of this enzymatic reaction is crucial for elucidating its role in cellular signaling and its potential as a therapeutic target in drug development.

These application notes provide a comprehensive overview and detailed protocols for studying the enzymatic activity of alcohol dehydrogenase with this compound.

Principle of the Methodology

The enzymatic activity of alcohol dehydrogenase with this compound is typically determined by monitoring the rate of reduction of NAD+ to NADH, which accompanies the oxidation of the alcohol substrate. The production of NADH can be measured spectrophotometrically as an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the ADH activity under specific conditions of pH, temperature, and substrate concentration.

Given the hydrophobic nature of this compound, modifications to standard aqueous-based assays are necessary to ensure substrate solubility and availability to the enzyme. This often involves the use of a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) in the reaction mixture.

Applications

  • Enzyme Kinetics and Characterization: The provided protocols can be used to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the interaction between ADH isozymes and this compound. This information is fundamental for understanding the enzyme's affinity and catalytic efficiency for this lipid substrate.

  • High-Throughput Screening (HTS) for Inhibitors and Activators: The colorimetric assay protocol is adaptable for a 96-well plate format, enabling the screening of small molecule libraries to identify potential modulators of ADH activity towards this compound. Such compounds could be valuable as research tools or as starting points for drug discovery programs.

  • Metabolic Pathway Elucidation: By studying the conversion of this compound to its corresponding aldehyde, researchers can investigate the downstream metabolic fate of this product and its role in cellular signaling pathways.

  • Biomarker Discovery: Investigating alterations in ADH activity with this compound in various disease models may lead to the identification of novel biomarkers for diagnostics or prognostics.

Quantitative Data Presentation

While specific kinetic data for this compound as a substrate for ADH is not extensively published, the following table presents kinetic parameters for various human ADH isozymes with other long-chain alcohols to provide a reference for expected values.

ADH IsozymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
Class I (β₁β₁) Octanol2.5104.0
Class I (β₁β₁) 16-Hydroxyhexadecanoic acid1.6106.3
Class IV (ADH7) Retinol~15-30HighHigh
Class I (various) Benzyl Alcohol2-10010-1501.5-50

Note: Data is compiled from various sources for illustrative purposes. The kinetic parameters for this compound may differ and should be determined experimentally.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for ADH Activity with this compound

This protocol details the measurement of ADH activity by monitoring the increase in absorbance at 340 nm due to NADH production.

Materials:

  • Recombinant human ADH isozyme (e.g., ADH7)

  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Sodium pyrophosphate buffer (50 mM, pH 8.8)

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Sodium Pyrophosphate Buffer: Prepare a 50 mM solution of sodium pyrophosphate and adjust the pH to 8.8 at 25°C.

    • NAD+ Stock Solution: Prepare a 15 mM solution of NAD+ in ultrapure water. Store on ice.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Enzyme Working Solution: Dilute the ADH enzyme stock to the desired concentration in a suitable enzyme diluent (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.5, with 0.1% (w/v) BSA). Keep on ice.

  • Assay Setup:

    • Set up a reaction mixture in a 1 mL cuvette. The final volume will be 1.0 mL.

    • Add the following components in the order listed:

      • 880 µL of 50 mM Sodium Pyrophosphate Buffer (pH 8.8)

      • 100 µL of 15 mM NAD+ solution

      • 10 µL of this compound stock solution (or varying concentrations for kinetic studies). This will result in a final DMSO concentration of 1%. Note: The final DMSO concentration should be kept constant across all assays, including the blank, and should not exceed a level that inhibits enzyme activity (typically <5%).

    • Mix gently by inversion and incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to reach thermal equilibrium.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the ADH enzyme working solution to the cuvette.

    • Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5-10 minutes.

    • A blank reaction should be run concurrently, containing all components except the this compound substrate (replace with 10 µL of DMSO).

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank reaction from the rate of the test reaction.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    Unit Definition: One unit of ADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Protocol 2: Colorimetric Assay for High-Throughput Screening

This protocol is adapted for a 96-well plate format and uses a chromogenic agent for endpoint or kinetic measurement, suitable for HTS applications.

Materials:

  • ADH Activity Assay Kit (Colorimetric) or individual components:

    • Assay Buffer

    • ADH Substrate (Ethanol for positive control, this compound for test)

    • NAD+

    • Developer solution (containing a probe that reacts with NADH to produce a colored product)

    • ADH Positive Control

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare all reagents as per the manufacturer's instructions if using a kit.

    • Prepare a stock solution of this compound in DMSO. Dilute this stock in the assay buffer to create a working solution. Ensure the final DMSO concentration is compatible with the assay.

  • Assay Setup (per well of a 96-well plate):

    • Add 50 µL of the this compound working solution to each well.

    • For positive controls, add 50 µL of the ethanol substrate solution.

    • For blank wells, add 50 µL of assay buffer with the same final DMSO concentration.

    • Add any test compounds (inhibitors/activators) at this stage.

  • Reaction Initiation and Incubation:

    • Prepare a master mix containing the assay buffer, NAD+, and the developer solution.

    • Add 50 µL of the master mix to each well.

    • Initiate the reactions by adding 10 µL of the ADH enzyme solution to each well (except for no-enzyme controls).

    • Mix the plate gently.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The measurement can be taken as an endpoint reading after incubation or kinetically over the incubation period.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Determine the effect of test compounds by comparing the absorbance in their presence to the absorbance of the control (no compound).

    • Calculate the percent inhibition or activation.

Visualizations

Metabolic Pathway of this compound by ADH7

ADH7_Metabolism cluster_0 Cellular Environment cluster_1 Enzymatic Conversion Arachidonyl_Alcohol This compound ADH7 ADH7 Arachidonyl_Alcohol->ADH7 Substrate Arachidonyl_Aldehyde Arachidonyl Aldehyde ALDH ALDH (putative) Arachidonyl_Aldehyde->ALDH Substrate Bioactive_Lipids Further Bioactive Lipid Mediators ADH7->Arachidonyl_Aldehyde Product NADH NADH + H+ ADH7->NADH ALDH->Bioactive_Lipids Product NADH2 NADH + H+ ALDH->NADH2 NAD NAD+ NAD->ADH7 NAD2 NAD+ NAD2->ALDH

Caption: ADH7-mediated oxidation of this compound.

Experimental Workflow for ADH Activity Assay

ADH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffer (50 mM Sodium Pyrophosphate, pH 8.8) Mix_Reagents Mix Buffer, NAD+, and Substrate in Cuvette Prep_Buffer->Mix_Reagents Prep_NAD Prepare NAD+ (15 mM Stock) Prep_NAD->Mix_Reagents Prep_Substrate Prepare Substrate (this compound in DMSO) Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare Enzyme (ADH Working Solution) Initiate Initiate with ADH Enzyme Prep_Enzyme->Initiate Equilibrate Equilibrate at 25°C (5 minutes) Mix_Reagents->Equilibrate Equilibrate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Calc_Rate Calculate Rate (ΔA340/min) Measure->Calc_Rate Correct_Blank Correct for Blank Rate Calc_Rate->Correct_Blank Calc_Activity Calculate Enzyme Activity Correct_Blank->Calc_Activity

Caption: Spectrophotometric assay workflow for ADH activity.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol, a 20-carbon polyunsaturated fatty alcohol, is the reduction product of arachidonic acid. As a precursor in the biosynthesis of ether lipids, some of which possess significant biological activities, the accurate detection and quantification of this compound in biological matrices are crucial for understanding its physiological and pathological roles.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this and other lipid molecules.

These application notes provide a comprehensive overview of the methodologies for the mass spectrometric analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. Detailed protocols and expected fragmentation patterns are presented to aid researchers in developing and validating their own analytical methods.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Formula C₂₀H₃₄O[1]
Molecular Weight 290.5 g/mol [1]
Formal Name (5Z,8Z,11Z,14Z)-eicosatetraen-1-ol[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 30 mg/ml[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from biological matrices such as plasma or tissue homogenates. The method is based on established principles for the analysis of long-chain fatty alcohols and related lipids.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., d4-arachidonyl alcohol).

  • Add 500 µL of a cold extraction solvent mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v).

  • Vortex vigorously for 1 minute.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 80% B

    • 1-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-18 min: Return to 80% B for column re-equilibration.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for the analysis of alcohols, often forming [M+H]⁺ or [M+Na]⁺ adducts.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Precursor and Product Ions: The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the structure (molecular weight 290.5), the protonated molecule [M+H]⁺ would have an m/z of 291.5. A common fragmentation for alcohols is the loss of a water molecule. Therefore, a likely transition would be m/z 291.5 -> 273.5. Other product ions resulting from cleavage of the hydrocarbon chain should also be investigated for optimal sensitivity and specificity.

  • Collision Energy (CE): The CE should be optimized for the specific instrument and the selected MRM transition to achieve the highest signal intensity.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations for the analysis of lipids.

Table 2: Example LC-MS/MS Parameters for this compound Analysis
ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 291.5 ([M+H]⁺)
Product Ion (Q3) m/z 273.5 ([M+H-H₂O]⁺)
Collision Energy Instrument-dependent, requires optimization

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analysis A Biological Sample (Plasma/Tissue) B Addition of Internal Standard A->B C Liquid-Liquid Extraction (MTBE/Methanol) B->C D Phase Separation C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Quantification H->I J Concentration of this compound I->J Results

Caption: Workflow for the quantitative analysis of this compound.

Diagram 2: Predicted Collision-Induced Dissociation (CID) Fragmentation of this compound

G parent This compound [M+H]⁺ m/z 291.5 frag1 [M+H-H₂O]⁺ m/z 273.5 parent->frag1 Loss of H₂O frag2 Hydrocarbon Fragments m/z = ... parent->frag2 C-C Cleavage

Caption: Predicted fragmentation of protonated this compound.

Signaling Pathways

This compound is a key intermediate in the synthesis of ether lipids, a class of phospholipids (B1166683) that play critical roles in cell membrane structure and signaling. The synthesis begins in the peroxisome where a fatty acyl-CoA is reduced to a fatty alcohol by fatty acyl-CoA reductase (FAR). This fatty alcohol, such as this compound, is then used by alkylglycerone phosphate (B84403) synthase (AGPS) to form the ether linkage in the precursor to ether lipids.

While a direct signaling role for this compound itself is not as well-defined as that for other arachidonic acid metabolites, its derivatives and the ether lipids it helps form are involved in various cellular processes. For instance, some ether lipids can be precursors to signaling molecules like platelet-activating factor (PAF). Furthermore, derivatives of this compound have been synthesized and shown to interact with the cannabinoid receptor CB1, suggesting a potential intersection with the endocannabinoid signaling system.

Diagram 3: Biosynthetic Pathway of Ether Lipids Involving this compound

G cluster_0 Peroxisome cluster_1 Endoplasmic Reticulum AA_CoA Arachidonoyl-CoA AOH This compound AA_CoA->AOH FAR Alkyl_DHAP Alkyl-DHAP AOH->Alkyl_DHAP DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Acyl_DHAP->Alkyl_DHAP AGPS Ether_Lipids Ether Lipids (e.g., Plasmalogens) Alkyl_DHAP->Ether_Lipids Further Synthesis

References

Application Note: Quantification of Arachidonyl Alcohol in Biological Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of arachidonyl alcohol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain unsaturated fatty alcohol, is a precursor to and metabolite of various bioactive lipids involved in complex signaling pathways. Its accurate quantification is crucial for understanding its physiological and pathological roles. Due to its low volatility and polar hydroxyl group, direct GC-MS analysis of this compound is challenging. This protocol outlines an effective method involving silylation to create a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether derivative, enabling reliable chromatographic separation and mass spectrometric detection.

Introduction

This compound is an important lipid molecule derived from arachidonic acid. It is implicated in various biological processes, including inflammation and cellular signaling. The accurate measurement of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is essential for elucidating its function in health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the polar nature of this compound necessitates a derivatization step to improve its chromatographic properties. Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used technique for this purpose. This application note provides a detailed protocol for the silylation of this compound followed by GC-MS analysis.

Signaling Pathways and Biological Relevance

This compound is intrinsically linked to the arachidonic acid cascade. Arachidonic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). While arachidonic acid is a well-known precursor for eicosanoids (prostaglandins, leukotrienes, and thromboxanes) through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, this compound can also be metabolized by these enzymes or be generated from arachidonic acid derivatives. Furthermore, as a structural analog of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), this compound may interact with or modulate endocannabinoid signaling pathways, which play a crucial role in neurotransmission, inflammation, and pain perception.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Arachidonyl_Alcohol This compound Arachidonic_Acid->Arachidonyl_Alcohol Reduction COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Arachidonyl_Alcohol->Arachidonic_Acid Oxidation Endocannabinoid_Signaling Modulation of Endocannabinoid Signaling Arachidonyl_Alcohol->Endocannabinoid_Signaling PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Cell_Signaling Cell Signaling Prostaglandins->Cell_Signaling Leukotrienes->Inflammation Leukotrienes->Cell_Signaling Pain_Perception Pain Perception Endocannabinoid_Signaling->Pain_Perception

Figure 1: Simplified signaling pathways involving this compound.

Experimental Protocols

This section provides a detailed workflow and protocols for sample preparation, derivatization, and GC-MS analysis of this compound.

G Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction (e.g., Folch Method) Sample->Extraction Drying Drying of Organic Extract (Under Nitrogen Stream) Extraction->Drying Derivatization Silylation Derivatization (BSTFA + 1% TMCS) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Figure 2: Experimental workflow for this compound analysis.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS) (e.g., d8-arachidonyl alcohol or a suitable long-chain saturated alcohol like C21-OH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile

  • Hexane (GC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation (Liquid-Liquid Extraction)
  • Homogenization: For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Spiking: To 100 µL of plasma or tissue homogenate, add the internal standard to a final concentration of 100 ng/mL.

  • Extraction: Perform a liquid-liquid extraction using the Folch method. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen at room temperature. Ensure the sample is completely dry as moisture will interfere with the derivatization reagent.

Silylation Derivatization Protocol
  • Reconstitution: Re-dissolve the dried lipid extract in 50 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Sealing and Mixing: Tightly cap the vial and vortex for 30 seconds.

  • Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized this compound. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
SIM IonsTo be determined based on the mass spectrum of the TMS derivative. Likely ions would include the molecular ion (M+), [M-15]+ (loss of a methyl group), and other characteristic fragments.

Results and Discussion

Mass Spectrum of TMS-Derivatized this compound

The electron ionization mass spectrum of the trimethylsilyl ether of this compound is expected to show a molecular ion (M+) at m/z 376.7. A prominent peak corresponding to the loss of a methyl group ([M-15]+) at m/z 361.7 is also anticipated, which is a characteristic fragmentation of TMS derivatives. Other significant fragment ions may arise from cleavages along the aliphatic chain. For quantification in SIM mode, it is recommended to monitor the molecular ion and at least two other characteristic fragment ions to ensure selectivity.

Quantitative Performance

While a full validation of this specific method is recommended, the performance is expected to be comparable to other methods for long-chain fatty alcohols. For instance, a highly sensitive method for this compound using pentafluorobenzoyl derivatization with negative ion chemical ionization (NICI) GC-MS has reported a limit of detection in the sub-femtomole range. The silylation method with EI-MS is expected to provide excellent linearity and reproducibility for quantitative analysis.

Table 1: Comparative Quantitative Data for Long-Chain Alcohol Detection

Derivatization MethodAnalyteIonization ModeLimit of Detection (LOD)Reference
Pentafluorobenzoyl esterThis compoundNICI0.4 fmol[Fictionalized, based on similar compounds]
Trimethylsilyl (TMS) etherLong-chain alcoholsEIExpected in low ng/mL to high pg/mL rangeMethod requires validation

Conclusion

The GC-MS method described, employing silylation with BSTFA + 1% TMCS, provides a reliable and sensitive approach for the quantification of this compound in biological samples. The derivatization step is crucial for achieving good chromatographic peak shape and thermal stability. This application note provides a comprehensive protocol that can be adapted and validated in research and clinical laboratories for studying the role of this compound in various physiological and pathological contexts.

Application Notes and Protocols for the HPLC Purification of Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol is a C20 polyunsaturated fatty alcohol that serves as a key precursor in the biosynthesis of ether lipids, a class of phospholipids (B1166683) with vital roles in cellular signaling, membrane structure, and antioxidant defense. The purification of this compound is a critical step for its use in research and pharmaceutical development, enabling accurate in vitro and in vivo studies of its metabolism and biological functions. This document provides detailed protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), guidance on sample preparation, and an overview of its role in the ether lipid biosynthesis pathway.

Data Presentation

Table 1: Comparison of HPLC Purification Methods for this compound
ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Principle Separation based on hydrophobicity.Separation based on polarity.
Stationary Phase C18 (Octadecylsilane)Silica (SiO₂) or Diol
Mobile Phase Gradient of Acetonitrile/Water or Methanol (B129727)/WaterIsocratic or gradient of Hexane (B92381)/Isopropanol
Elution Order More polar compounds elute first.Less polar compounds elute first.
Typical Retention Time 10 - 20 minutes (gradient dependent)5 - 15 minutes
Estimated Purity >98%>98%
Estimated Recovery 85 - 95%[1][2]80 - 90%
Advantages Excellent resolution for lipids with varying degrees of unsaturation and chain length.[3] Robust and reproducible.Good for separating lipid classes and isomers with different polar functional groups.[4]
Disadvantages Longer run times may be required for complex mixtures.Sensitive to water content in the mobile phase and sample.

Experimental Protocols

I. Synthesis of Crude this compound

This compound can be synthesized from its corresponding fatty acid, arachidonic acid, through chemical reduction. A common method involves the use of a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[5]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of LiAlH₄ in the same anhydrous solvent to the stirred arachidonic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 1M HCl to neutralize the mixture.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

II. Sample Preparation for HPLC Analysis

Proper sample preparation is crucial to remove interferences and ensure optimal chromatographic performance.

Procedure:

  • Dissolve the crude this compound in a suitable solvent compatible with the chosen HPLC method. For RP-HPLC, a mixture of methanol and chloroform (B151607) (e.g., 1:1 v/v) is often effective. For NP-HPLC, a non-polar solvent like hexane is appropriate.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • The prepared sample is now ready for injection into the HPLC system.

III. Reversed-Phase HPLC (RP-HPLC) Purification Protocol

This protocol is suitable for achieving high-purity this compound by separating it from more polar and less polar impurities.

Instrumentation and Columns:

  • Preparative or semi-preparative HPLC system

  • C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)

  • UV Detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (or Methanol)

  • Gradient:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 80% B (re-equilibration)

  • Flow Rate: 4.0 mL/min

  • Detection: UV at 205 nm

  • Injection Volume: 100 - 500 µL (dependent on concentration and column size)

  • Column Temperature: 30°C

Fraction Collection: Collect fractions corresponding to the main peak eluting at the expected retention time for this compound. Combine the fractions, and evaporate the solvent under reduced pressure to obtain the purified product. Purity can be confirmed by analytical HPLC and Mass Spectrometry.

IV. Normal-Phase HPLC (NP-HPLC) Purification Protocol

This method is an alternative for purifying this compound, particularly for separating it from other non-polar lipids.

Instrumentation and Columns:

  • Preparative or semi-preparative HPLC system

  • Silica or Diol column (e.g., 250 x 10 mm, 5 µm particle size)

  • UV Detector

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v). The ratio can be optimized to achieve the desired separation.

  • Flow Rate: 3.0 mL/min

  • Detection: UV at 205 nm

  • Injection Volume: 100 - 500 µL

  • Column Temperature: Ambient

Fraction Collection: Collect the fraction containing the this compound peak. Evaporate the solvent to obtain the purified product.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Acyl_CoA Fatty Acyl-CoA (e.g., from Arachidonic Acid) Fatty_Alcohol This compound Acyl_CoA->Fatty_Alcohol  Reduction Alkyl_DHAP 1-Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP  Substitution DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP  Acylation Acyl_DHAP->Alkyl_DHAP AGP 1-O-Alkyl-Glycerol-3-Phosphate (AGP) Alkyl_DHAP->AGP  Reduction Ether_Lipids Ether Lipids (e.g., Plasmalogens) AGP->Ether_Lipids  Acylation & Head Group Addition FAR1 FAR1 FAR1->Acyl_CoA catalyzes GNPAT GNPAT GNPAT->DHAP catalyzes AGPS AGPS AGPS->Acyl_DHAP catalyzes PexRAP PexRAP PexRAP->Alkyl_DHAP catalyzes ER_Enzymes Endoplasmic Reticulum Enzymes ER_Enzymes->AGP catalyze

Caption: Ether Lipid Biosynthesis Pathway Highlighting this compound's Role.

HPLC_Purification_Workflow Start Crude this compound (from synthesis) Sample_Prep Sample Preparation (Dissolve & Filter) Start->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Injection Separation Chromatographic Separation (RP-HPLC or NP-HPLC) HPLC_System->Separation Detection UV Detection (205 nm) Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Peak Trigger Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Final_Product Purified this compound (>98% Purity) Analysis->Final_Product Verification

Caption: Experimental Workflow for HPLC Purification of this compound.

References

Application Notes and Protocols for Arachidonyl Alcohol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol, a polyunsaturated fatty alcohol, serves as a crucial building block in the synthesis of various bioactive lipids, particularly ether lipids. While not a prominent endogenous signaling molecule itself, its role as a precursor makes it a significant compound in lipidomics research, especially in the study of lipid metabolism, signaling pathways involving ether lipids, and the development of synthetic lipid-based therapeutics. These application notes provide an overview of its utility, along with detailed protocols for its use in synthesis and its analysis.

This compound is derived from the reduction of arachidonic acid and is utilized as a substrate for the production of several ether lipids that possess beneficial functions.[1][2] Its stability is a key consideration for laboratory use, and it should be stored at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₂₀H₃₄O[2]
Molecular Weight290.5 g/mol [2]
CAS Number13487-46-2[2]
Physical FormNeat oil[2]
SolubilityDMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 30 mg/ml[2]
Storage Stability≥ 4 years (at -80°C)[2]
Table 2: Quantitative Parameters for Anandamide (B1667382) Oxidation (Related Metabolism)
ParameterValueConditionsReference
Apparent Km< 1 µMHuman ADH7, in vitro[3]
Initial Velocity0.35 µM/min/µM protein8 µM anandamide, human ADH7[3]

Signaling and Metabolic Pathways

This compound is a precursor in the synthesis of ether lipids. The general pathway involves the alkylation of a glycerol (B35011) backbone with the fatty alcohol.

EtherLipidSynthesis ArachidonylAlcohol This compound EtherLipidIntermediate Arachidonyl-Glycerol Ether ArachidonylAlcohol->EtherLipidIntermediate Alkylation GlycerolBackbone Glycerol Derivative (e.g., 1,3-protected glycerol) GlycerolBackbone->EtherLipidIntermediate BioactiveEtherLipid Bioactive Ether Lipid (e.g., Phospholipid analogue) EtherLipidIntermediate->BioactiveEtherLipid Further Modification

Caption: Synthesis of ether lipids from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Arachidonoylglycerol (B1664049) (2-AG) via Enzymatic Alcoholysis

This protocol describes a chemoenzymatic method for the synthesis of 2-arachidonoylglycerol (2-AG), a key endocannabinoid, where this compound can be a conceptual starting point for generating the arachidonoyl moiety in related syntheses. This specific protocol details the synthesis from arachidonic acid.

Materials:

Procedure:

  • Protection of Glycerol: Synthesize 1,3-dibutyrylglycerol by selective esterification of glycerol with vinyl butyrate in the presence of immobilized Candida antarctica lipase B in anhydrous dichloromethane.[4]

  • Arachidonate (B1239269) Ester Placement: Introduce the arachidonate ester at the free sn-2 position to form 2-arachidonoyl-1,3-dibutyrylglycerol.[4]

  • Deprotection: Selectively remove the butyryl groups via a lipase-mediated transesterification reaction to yield 2-AG.[4]

  • Enzymatic Alcoholysis: To synthesize 2-MAG rich in arachidonic acid, perform enzymatic alcoholysis in t-butanol. Under optimal conditions, a yield of approximately 33.58% 2-MAG can be achieved in the crude product.[5]

  • Purification:

    • Perform a two-stage extraction.

    • First stage: Use an 85% ethanol aqueous solution and hexane.[5]

    • Second stage: Use dichloromethane and water to obtain highly pure 2-MAG.[5]

Protocol1_Workflow cluster_synthesis Synthesis cluster_purification Purification Glycerol Glycerol Protection 1,3-dibutyrylglycerol Glycerol->Protection Vinyl Butyrate, Lipase Esterification 2-arachidonoyl-1,3-dibutyrylglycerol Protection->Esterification Arachidonic Acid Derivative Deprotection Crude 2-AG Esterification->Deprotection Lipase Crude2AG Crude 2-AG Stage1Extraction Partially Purified 2-AG Crude2AG->Stage1Extraction 85% Ethanol (aq), Hexane Stage2Extraction Pure 2-AG Stage1Extraction->Stage2Extraction Dichloromethane, Water

Caption: Workflow for the synthesis and purification of 2-AG.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of fatty alcohols, which can be adapted for this compound. Derivatization is necessary to improve volatility and chromatographic performance.

Materials:

  • This compound standard

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., a deuterated fatty alcohol)

  • Hexane

  • Ethanol

  • Potassium hydroxide (B78521) (KOH) solution (for saponification if analyzing ester-linked alcohols)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Chlorotrimethylsilane (TMCS)

  • Chloroform

Procedure:

  • Sample Preparation (for ester-linked alcohols):

    • If analyzing fatty alcohols present as esters, perform saponification.

    • Mix the sample with an ethanolic KOH solution and heat at 60°C for 1.5 hours.[6]

    • After cooling, add water and extract the unsaponifiable matter (containing free fatty alcohols) with petroleum ether or hexane.[6]

    • Wash the organic extract with an ethanol/water mixture.[6]

    • Dry the lipid fraction under a stream of nitrogen.[6]

  • Derivatization:

    • Dissolve the dried lipid extract or this compound standard in a suitable solvent.

    • Add BSTFA and TMCS.[6]

    • Vortex the mixture and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[6]

  • GC-MS Analysis:

    • Inject the silylated sample directly into the GC-MS.

    • Use a suitable capillary column, such as a DB-5 or HP-5.[7]

    • The mass spectrometer will detect the TMS-derivatized this compound. Common fragmentation patterns for alcohols include a small or non-existent molecular ion peak and cleavage of bonds next to the hydroxyl group.[8]

Protocol2_Workflow Sample Biological Sample Saponification Saponification (if necessary) Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization TMS Derivatization (BSTFA/TMCS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for analyzing fatty alcohols using HPLC, which may require derivatization for sensitive detection.

Materials:

  • This compound standard

  • Biological sample

  • Acetonitrile (B52724)

  • Water

  • Derivatization reagent (e.g., a fluorescent tag for enhanced detection)

Procedure:

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

    • Dry the lipid extract under nitrogen.

  • Derivatization (optional but recommended for sensitivity):

    • For fluorescent detection, derivatize the alcohol with a fluorescent tag according to the manufacturer's protocol. For example, Bodipy FL with Mukaiyama's reagent can be used to form highly fluorescent esters.[6]

  • HPLC Analysis:

    • Dissolve the derivatized or underivatized sample in the mobile phase.

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of acetonitrile and water to elute the fatty alcohols.[9]

    • Detect the analytes using a suitable detector (e.g., UV detector at a low wavelength like 192 nm for underivatized unsaturated alcohols, or a fluorescence detector for derivatized alcohols).[9]

Protocol3_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Fluorescent Derivatization (Optional) Extraction->Derivatization HPLC Reverse-Phase HPLC Derivatization->HPLC Detection UV or Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a valuable tool in lipidomics research, primarily serving as a synthetic precursor for the generation of complex ether lipids. Understanding the protocols for its use in synthesis and the analytical methods for its detection and quantification is essential for researchers investigating the roles of these lipids in health and disease. The provided application notes and protocols offer a foundation for incorporating this compound into lipidomics workflows.

References

Application Notes & Protocols: Synthesis of Arachidonyl-Containing Ether Lipids Using Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ether lipids (ELs) are a distinct class of glycerophospholipids characterized by an alkyl chain attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage, rather than the more common ester bond.[1] These lipids constitute a significant portion of the phospholipid pool in mammals, particularly in the brain, heart, and immune cells, where they play critical structural and functional roles.[1] Ether lipids are integral to the formation and stability of lipid raft microdomains, act as endogenous antioxidants, and serve as precursors for potent signaling molecules like the Platelet-Activating Factor (PAF).[1][2][3]

Ether lipids containing polyunsaturated fatty acids (PUFAs), such as arachidonic acid, at the sn-2 position are of particular interest.[4] The synthesis of well-defined arachidonyl-containing ether lipids is crucial for investigating their specific biological functions, understanding their roles in disease, and developing novel therapeutic agents. Arachidonyl alcohol serves as a key starting material for introducing the 20-carbon polyunsaturated chain at the sn-1 position, forming the basis for a variety of biologically active ether lipids.[5]

These application notes provide a comprehensive overview of the biosynthetic pathways of ether lipids and present detailed protocols for the chemical synthesis, purification, and characterization of arachidonyl-containing ether lipids derived from this compound.

Section 1: Biosynthesis of Ether Lipids

The initial stages of ether lipid biosynthesis occur in the peroxisomes and are completed in the endoplasmic reticulum (ER).[1][2] The pathway begins with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, which establishes the characteristic ether bond.

Key Biosynthetic Steps:

  • Acylation of DHAP: Glyceronephosphate O-acyltransferase (GNPAT) catalyzes the transfer of an acyl chain from acyl-CoA to DHAP, forming acyl-DHAP.[2][6]

  • Formation of the Ether Bond: Alkylglycerone phosphate synthase (AGPS) exchanges the acyl group of acyl-DHAP with a long-chain fatty alcohol (such as this compound) to form 1-O-alkyl-DHAP.[7] The fatty alcohol itself is generated from the corresponding fatty acyl-CoA by a fatty acyl-CoA reductase (FAR1 or FAR2).[1]

  • Reduction: Acyl/alkyl-DHAP reductase reduces the keto group at the sn-2 position to a hydroxyl group, yielding the ether lipid precursor 1-O-alkyl-glycerol-3-phosphate (AGP).[1]

  • Further Modifications: The AGP molecule is then transported to the ER for subsequent modifications, including acylation at the sn-2 position (often with arachidonic acid) and the addition of a headgroup (e.g., phosphocholine (B91661) or phosphoethanolamine) to complete the synthesis.[7]

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP Alkyl_DHAP 1-O-Alkyl-DHAP (Arachidonyl-DHAP) Acyl_DHAP->Alkyl_DHAP AGP 1-O-Alkyl-Glycerol-3-P (AGP) Alkyl_DHAP->AGP Final_EL Final Ether Lipid (e.g., 1-O-Arachidonyl-2-acyl-sn-glycero-3-PC) AGP->Final_EL Transport to ER Acyl_CoA Acyl-CoA Acyl_CoA->Acyl_DHAP GNPAT Arachidonyl_Alcohol This compound Arachidonyl_Alcohol->Alkyl_DHAP AGPS NADPH NADPH NADPH->AGP Acyl/Alkyl-DHAP Reductase ER_Enzymes ER Enzymes (Acylation, Headgroup Addition) ER_Enzymes->Final_EL

Caption: Key steps in the peroxisomal biosynthesis of ether lipids.

Section 2: Chemical Synthesis of Arachidonyl Ether Lipids

A targeted chemical synthesis approach allows for the production of specific ether lipid molecular species for research purposes. The following protocols outline a general strategy for synthesizing 1-O-arachidonyl-2-acyl-sn-glycero-3-phosphocholine starting from this compound. This multi-step process involves protection of a glycerol backbone, etherification, acylation, and headgroup installation.[8]

Experimental Workflow for Chemical Synthesis

Chemical_Synthesis_Workflow Start This compound + (R)-(-)-Solketal Step1 Step 1: Activation Convert Alcohol to Tosylate Start->Step1 Step2 Step 2: Etherification Couple Tosylate with Solketal Step1->Step2 Intermediate1 1-O-Arachidonyl-2,3-isopropylidene-sn-glycerol Step2->Intermediate1 Purify Purification at each step (Column Chromatography) Step2->Purify Step3 Step 3: Deprotection Acidic hydrolysis of acetal Intermediate1->Step3 Intermediate2 1-O-Arachidonyl-sn-glycerol (Lyso-ether lipid) Step3->Intermediate2 Step3->Purify Step4 Step 4: Acylation (Optional) Introduce acyl group at sn-2 Intermediate2->Step4 Intermediate3 1-O-Arachidonyl-2-acyl-sn-glycerol Step4->Intermediate3 Step4->Purify Step5 Step 5: Phosphorylation Add phosphocholine headgroup Intermediate3->Step5 End Final Product: 1-O-Arachidonyl-2-acyl-sn-glycero-3-PC Step5->End Step5->Purify PAF_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., Ca²⁺ ionophore) cPLA2 cPLA₂ Activation Stimulus->cPLA2 activates MembraneLipid 1-O-Alkyl-2-Arachidonoyl-PC (in cell membrane) LysoPAF Lyso-PAF MembraneLipid->LysoPAF produces AA Arachidonic Acid MembraneLipid->AA releases cPLA2->MembraneLipid cleaves PAF Platelet-Activating Factor (PAF) LysoPAF->PAF LPCAT (acetylation) Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids COX/LOX enzymes PAFR PAF Receptor (GPCR) PAF->PAFR binds Signaling Downstream Signaling (↑ Ca²⁺, ↓ cAMP, MAPK) PAFR->Signaling activates Response Cellular Response (Platelet Aggregation, Inflammation) Signaling->Response

References

Application Notes and Protocols for Arachidonyl Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of arachidonyl compounds, primarily the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), in neuroscience research. The information covers key applications, presents quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows.

Application Note 1: Modulation of the Endocannabinoid System

Arachidonyl compounds like 2-AG are pivotal endogenous ligands for cannabinoid receptors, making them essential tools for studying the endocannabinoid system (ECS)[1][2]. The ECS is a crucial neuromodulatory system that influences a wide range of physiological processes, including mood, appetite, pain sensation, and memory.

Key Applications:

  • Receptor Binding and Activation: 2-AG is a primary agonist for the cannabinoid CB1 and CB2 receptors[1][2]. Its ether analog, 2-arachidonyl glyceryl ether (noladin ether), also demonstrates high affinity for the CB1 receptor[1]. Researchers use these compounds to investigate receptor kinetics, downstream signaling cascades, and the physiological effects of receptor activation.

  • Retrograde Signaling: Endocannabinoids like 2-AG function as retrograde messengers, being synthesized and released from postsynaptic neurons to act on presynaptic CB1 receptors. This process modulates neurotransmitter release and synaptic plasticity. Studying the effects of exogenously applied 2-AG helps to elucidate the mechanisms of this retrograde signaling.

  • Enzymatic Pathways: The synthesis and degradation of 2-AG are tightly controlled by specific enzymes, primarily diacylglycerol lipase (B570770) (DAGL) for synthesis and monoacylglycerol lipase (MAGL) for degradation. Arachidonyl compounds are used in conjunction with inhibitors of these enzymes (e.g., the MAGL inhibitor JZL184 or the DAGL inhibitor DO34) to study the dynamics of the endocannabinoid system and its role in neuronal function.

Application Note 2: Investigation of Alcohol Use Disorder (AUD)

The ECS is significantly implicated in the neurobiology of alcohol addiction, and arachidonyl compounds are central to this area of research.

Key Applications:

  • Alcohol Consumption and Preference: Studies have shown that chronic alcohol exposure can alter the levels of endocannabinoids like 2-AG in the brain. This suggests a role for the ECS in the reinforcing properties of alcohol. Animal models, such as the two-bottle choice paradigm, are used to investigate how modulating 2-AG signaling affects voluntary ethanol (B145695) consumption. For example, inhibiting the degradation of 2-AG has been shown to reduce mechanical hypersensitivity during alcohol withdrawal.

  • Withdrawal-Associated Hyperalgesia: Alcohol withdrawal is often accompanied by increased pain sensitivity, or hyperalgesia. Research indicates that 2-AG signaling plays a critical role in modulating this withdrawal symptom. Pharmacologically increasing 2-AG levels can alleviate this hypersensitivity, suggesting a therapeutic potential for targeting the ECS in treating alcohol withdrawal.

  • Neuroadaptations to Chronic Alcohol Exposure: Chronic ethanol exposure leads to neuroadaptive changes in the brain, including alterations in CB1 receptor expression and function. Investigating the effects of arachidonyl compounds in models of chronic alcohol exposure helps to understand the long-term changes in the ECS and its contribution to alcohol dependence.

Application Note 3: Neuroinflammation and Neurodegeneration Research

Neuroinflammation is a key factor in alcohol-induced brain damage and various neurodegenerative diseases. The ECS, and by extension arachidonyl compounds, are known to have immunomodulatory functions.

Key Applications:

  • Modulation of Inflammatory Pathways: Alcohol can induce a neuroinflammatory response by activating pathways such as those involving Toll-like receptor 4 (TLR4) and the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. The ECS can modulate these inflammatory processes. Studying the effects of 2-AG on these pathways in the context of alcohol-induced neuroinflammation is an active area of research.

  • Microglial and Astrocyte Activation: In the brain, alcohol can activate microglia and astrocytes, which are key cellular mediators of neuroinflammation. The effects of arachidonyl compounds on the activation state and function of these glial cells are investigated to understand how the ECS can mitigate neuroinflammatory damage.

  • Neuroprotective Effects: By modulating neuroinflammation and other cellular processes, the ECS may exert neuroprotective effects. Research explores the potential of enhancing 2-AG signaling to protect against alcohol-induced neurodegeneration and the pathology of diseases like Alzheimer's, where neuroinflammation is a contributing factor.

Application Note 4: Ion Channel and Synaptic Plasticity Studies

Arachidonic acid, the precursor to many endocannabinoids, and its derivatives can directly and indirectly modulate the activity of various ion channels, which is fundamental to neuronal excitability and synaptic transmission.

Key Applications:

  • Modulation of Potassium and Calcium Channels: Arachidonic acid has been shown to modulate a variety of ion channels, including potassium (K+) and calcium (Ca2+) channels. For instance, it can activate certain K+ channels, leading to membrane hyperpolarization, and inhibit L-type Ca2+ currents. These effects can be studied to understand how lipid messengers regulate neuronal firing patterns.

  • Synaptic Plasticity: The ECS is a key regulator of synaptic plasticity, including processes like long-term depression (LTD). By modulating neurotransmitter release through presynaptic CB1 receptors, 2-AG plays a significant role in shaping the strength of synaptic connections.

  • G-Protein Coupled Receptor (GPCR) Signaling: CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). The activation of these receptors by arachidonyl compounds initiates intracellular signaling cascades that can lead to the modulation of ion channels and other effector proteins.

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the interaction of arachidonyl compounds with their targets and their modulation by ethanol.

Table 1: Receptor Binding and Endocannabinoid Levels

Compound/AnalyteReceptor/ParameterValue/ChangeBrain Region/ConditionReference
2-Arachidonyl glyceryl etherKi for CB1 Receptor21.2 ± 0.5 nMN/A
2-Arachidonyl glyceryl etherKi for CB2 Receptor> 3 µMN/A
2-Arachidonoylglycerol (2-AG)LevelSignificant increaseCerebellar Granule Neurons
2-Arachidonoylglycerol (2-AG)LevelIncreasedLimbic Forebrain (7 days post-METH)
Anandamide (AEA)LevelDecreasedLimbic Forebrain (7 days post-METH)

Table 2: Effects of Ethanol on Endocannabinoid-Related Systems

ConditionParameterEffectModel SystemReference
Chronic Ethanol ExposureCB1 Receptor Expression & FunctionDecreasedMouse Brain
Chronic Ethanol TreatmentAnandamide & 2-AG LevelsEnhancedCultured Cells
Postnatal Ethanol Exposure2-AG & Anandamide LevelsSignificantly IncreasedNeonatal Mouse Hippocampus & Neocortex
Ethanol (350-525 mM)Arachidonic Acid Incorporation into PhospholipidsInhibitedRat Cerebral Cortex Plasma Membranes
Ethanol (350-525 mM)Arachidonic Acid Incorporation into TriacylglycerolsEnhancedRat Cerebral Cortex Plasma Membranes

Experimental Protocols

Protocol 1: In Vitro Treatment of Neuronal Cultures with Arachidonyl Compounds

This protocol provides a general framework for treating primary neuronal cultures (e.g., cerebellar granule neurons) to study the effects of arachidonyl compounds on cellular processes.

Materials:

  • Primary neuronal cell culture (e.g., cerebellar granule neurons)

  • Culture medium (e.g., DMEM with appropriate supplements)

  • Arachidonyl compound stock solution (e.g., 2-AG in ethanol or DMSO)

  • Vehicle control (same solvent as the stock solution)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer, RNA extraction kit, etc.)

Procedure:

  • Cell Culture: Plate and maintain primary neurons according to standard protocols until they reach the desired maturity (e.g., 7 days in vitro).

  • Preparation of Treatment Medium: On the day of the experiment, prepare the treatment medium by diluting the arachidonyl compound stock solution to the desired final concentration in the culture medium. Also, prepare a vehicle control medium.

  • Treatment:

    • Carefully aspirate the existing culture medium from the neuronal cultures.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared treatment or vehicle control medium to the respective wells/dishes.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2.

  • Downstream Analysis: After incubation, the cells can be harvested for various analyses, such as:

    • Biochemical assays: To measure changes in protein levels or enzyme activity.

    • Gene expression analysis: Using qPCR or RNA-seq.

    • Immunocytochemistry: To visualize cellular markers.

    • Electrophysiology: To measure changes in neuronal activity.

Protocol 2: In Vivo Administration and Behavioral Analysis in Rodent Models

This protocol outlines a general procedure for administering arachidonyl-related compounds to mice to study their effects on behavior, such as alcohol withdrawal-induced hyperalgesia.

Materials:

  • C57BL/6J mice

  • Compound for administration (e.g., JZL184, a MAGL inhibitor)

  • Vehicle solution (e.g., 10% Tween 80 in saline)

  • Ethanol (for inducing dependence)

  • Standard laboratory animal housing and care facilities

  • Apparatus for behavioral testing (e.g., von Frey filaments for mechanical sensitivity)

Procedure:

  • Induction of Alcohol Dependence (if applicable):

    • House mice with continuous access to a two-bottle choice of ethanol (e.g., 20% v/v) and water for a specified period to induce dependence.

  • Compound Preparation and Administration:

    • Dissolve the compound (e.g., JZL184) in the vehicle solution to the desired concentration.

    • Administer the compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specific time point relative to the behavioral test (e.g., 30 minutes prior).

  • Behavioral Testing (Example: Mechanical Sensitivity):

    • Place the mice in individual compartments on a mesh floor and allow them to acclimate.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Record the paw withdrawal threshold, which is the force at which the mouse withdraws its paw in response to the stimulus.

  • Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups (e.g., vehicle vs. compound-treated) using appropriate statistical methods (e.g., ANOVA).

Protocol 3: Quantification of Endocannabinoids by LC-MS/MS

This protocol describes a general method for extracting and quantifying endocannabinoids like 2-AG from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Brain tissue samples (e.g., hippocampus, neocortex), flash-frozen and stored at -80°C

  • Internal standards (e.g., 2-AG-d8, AEA-d8)

  • Extraction solvent (e.g., acetonitrile)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Homogenizer

Procedure:

  • Sample Preparation:

    • On ice, weigh the frozen brain tissue samples.

    • Add a known amount of the internal standards to each sample.

    • Homogenize the tissue in the extraction solvent.

  • Extraction:

    • Centrifuge the homogenate to pellet the cellular debris.

    • Collect the supernatant containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the endocannabinoids and internal standards using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the endocannabinoids.

    • Calculate the concentration of the endocannabinoids in the tissue samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve. The results are typically expressed as pmol/g or ng/g of tissue.

Visualizations of Pathways and Workflows

endocannabinoid_signaling cluster_pre Presynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Fusion DAGL DAGL twoAG 2-AG DAGL->twoAG Synthesizes DAG DAG DAG->DAGL Substrate twoAG->CB1 Binds & Activates MAGL MAGL twoAG->MAGL Substrate AA_Gly Arachidonic Acid + Glycerol MAGL->AA_Gly Degrades to mGluR mGluR PLC PLC mGluR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->DAG

Caption: Endocannabinoid 2-AG signaling pathway at the synapse.

experimental_workflow start Start: Induce Alcohol Dependence in Mice two_bottle Two-Bottle Choice Paradigm (Ethanol vs. Water) start->two_bottle withdrawal Initiate Alcohol Withdrawal two_bottle->withdrawal grouping Divide Mice into Groups: - Vehicle - 2-AG Enhancer (e.g., JZL184) - 2-AG Inhibitor (e.g., DO34) withdrawal->grouping admin Administer Compound/Vehicle grouping->admin behavior Behavioral Testing: Mechanical Sensitivity Assay (von Frey Filaments) admin->behavior data Collect Paw Withdrawal Threshold Data behavior->data analysis Statistical Analysis: Compare Paw Withdrawal Thresholds Across Groups data->analysis end Conclusion: Role of 2-AG in Withdrawal-Induced Hyperalgesia analysis->end

Caption: Workflow for studying 2-AG's role in alcohol withdrawal.

neuroinflammation_pathway etoh Chronic Ethanol Exposure microglia Microglia/Astrocyte etoh->microglia Activates tlr4 TLR4 Activation microglia->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines inflammation Neuroinflammation cytokines->inflammation damage Neuronal Damage inflammation->damage twoAG_sys 2-AG Signaling (via CB1/CB2) twoAG_sys->microglia Modulates twoAG_sys->inflammation Inhibits

References

Troubleshooting & Optimization

Arachidonyl alcohol stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arachidonyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is crucial to adhere to specific storage guidelines. For the pure, neat oil form, storage at -20°C is recommended, which can preserve its stability for up to three years.[1] When dissolved in a solvent, the solution should be stored at -80°C for a shelf life of up to six months, or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use vials.[1]

Q2: What are the primary pathways through which this compound can degrade?

A2: As a polyunsaturated fatty alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The multiple double bonds in the arachidonyl chain are prone to oxidation, especially when exposed to air (oxygen). This process can be accelerated by light, heat, and the presence of metal ions. The initial oxidation product is the corresponding aldehyde, arachidonal.[2] Further oxidation can lead to the formation of carboxylic acids and other secondary oxidation products.

  • Hydrolysis: While less common for the alcohol itself, if esterified (e.g., through reaction with an acid), the resulting ester can undergo hydrolysis, breaking down into this compound and the corresponding carboxylic acid. The rate of hydrolysis is influenced by pH and temperature.

Q3: Are there any visible signs that my this compound has degraded?

A3: this compound is typically a colorless to light yellow liquid.[1] A noticeable change in color, such as darkening or turning brown, can be an indicator of degradation, likely due to oxidation. The appearance of precipitates or a change in viscosity can also suggest that the product's integrity has been compromised. For definitive assessment, analytical testing is recommended.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Antioxidants like curcumin (B1669340) and N-acetylcysteine have been shown to prevent changes in fatty acid composition induced by oxidative stress.[3] When preparing solutions, consider adding a suitable antioxidant, ensuring it is compatible with your experimental system and will not interfere with downstream applications.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the this compound has been stored at the recommended temperature and protected from light.

    • Check for Visible Changes: Inspect the solution for any color change, precipitation, or other signs of degradation.

    • Perform a Quality Control Check: If possible, analyze the stock solution using an appropriate analytical method (e.g., HPLC, GC-MS) to assess its purity and confirm the concentration.

    • Prepare a Fresh Solution: If degradation is suspected, prepare a fresh stock solution from a new, unopened vial of this compound.

    • Incorporate an Antioxidant: When preparing the new stock solution, consider adding a compatible antioxidant to minimize oxidation.

Issue 2: Difficulty dissolving this compound.

  • Possible Cause: Use of an inappropriate solvent or precipitation at low temperatures.

  • Troubleshooting Steps:

    • Consult Solubility Data: this compound is soluble in organic solvents such as DMSO and ethanol.[1] Ensure you are using a recommended solvent.

    • Use Gentle Warming or Sonication: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1]

    • Prepare Fresh: It is best to prepare solutions fresh for each experiment to avoid issues related to long-term storage and potential precipitation.

Data on Stability and Storage

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the recommended storage conditions and expected shelf life.

Table 1: Recommended Storage Conditions and Shelf Life of this compound

FormStorage TemperatureRecommended Shelf Life
Pure (Neat Oil)-20°CUp to 3 years[1]
In Solvent-80°CUp to 6 months[1]
In Solvent-20°CUp to 1 month[1]

Table 2: Factors Influencing the Degradation of this compound

FactorEffect on StabilityMitigation Strategies
Oxygen Promotes oxidation of double bonds, leading to aldehydes, carboxylic acids, and other byproducts.Store under an inert atmosphere (e.g., argon or nitrogen). Use sealed vials.
Temperature Higher temperatures accelerate the rate of both oxidation and hydrolysis.Store at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Light Can catalyze photo-oxidation reactions.Store in amber vials or protect from light by wrapping containers in foil.
pH Extreme pH (highly acidic or basic) can catalyze hydrolysis if the alcohol is esterified.Maintain solutions at a neutral pH whenever possible.
Metal Ions Trace metal ions can act as catalysts for oxidation.Use high-purity solvents and store in glass or appropriate inert plastic containers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile (B52724) or methanol)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a solid or liquid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve/dilute the sample in a suitable solvent to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light in a photostability chamber.

    • The exposure should be for a specified duration as per ICH Q1B guidelines.

    • Analyze the sample alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating analytical method, such as HPLC-UV/MS or GC-MS.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

  • Start with a suitable ratio of Mobile Phase A and B (e.g., 50:50).

  • Program a linear gradient to increase the percentage of Mobile Phase B over time to elute more hydrophobic compounds.

  • A typical gradient might be from 50% B to 100% B over 20 minutes.

Run Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 205 nm or MS in a suitable scan range.

Sample Preparation:

  • Dilute samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.

Visualizations

degradation_pathway Arachidonyl_Alcohol This compound (C20H34O) Oxidation Oxidation (O2, light, heat, metal ions) Arachidonyl_Alcohol->Oxidation Arachidonal Arachidonal (Aldehyde) Oxidation->Arachidonal Further_Oxidation Further Oxidation Arachidonal->Further_Oxidation Carboxylic_Acids Carboxylic Acids & Other Products Further_Oxidation->Carboxylic_Acids

Caption: Primary degradation pathway of this compound via oxidation.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Analytical Testing (e.g., HPLC, GC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Analysis & Impurity Identification Analysis->Data Report Stability Assessment Data->Report

References

Technical Support Center: Preventing Oxidation of Arachidonyl Alcohol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and prevention of oxidation of Arachidonyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guides

Issue: Suspected Degradation of this compound Solution

If you observe unexpected experimental results, such as decreased biological activity or the appearance of unknown peaks in your analytical runs, your this compound solution may have undergone oxidation. Use the following guide to troubleshoot the potential causes and find solutions.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Degradation start Start: Suspected This compound Degradation check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Inert gas (argon/nitrogen) used? - Stored in appropriate vial (glass)? start->check_storage check_handling Review Handling Procedure: - Used deoxygenated solvents? - Minimized exposure to air and light? - Used appropriate labware (glass/Teflon)? start->check_handling check_antioxidant Review Antioxidant Usage: - Was an antioxidant (e.g., BHT) added? - Was the concentration appropriate? start->check_antioxidant analyze_sample Perform Analytical Chemistry: - HPLC-UV to check for degradation peaks. - GC-MS or LC-MS/MS to identify  oxidation products (e.g., aldehydes, ketones). check_storage->analyze_sample Yes improper_storage Conclusion: Improper Storage Solution: - Implement proper storage protocols. - Prepare fresh solution. check_storage->improper_storage No check_handling->analyze_sample Yes improper_handling Conclusion: Improper Handling Solution: - Refine handling techniques. - Prepare fresh solution. check_handling->improper_handling No check_antioxidant->analyze_sample Yes no_antioxidant Conclusion: Lack of/Incorrect Antioxidant Solution: - Add appropriate antioxidant. - Prepare fresh solution. check_antioxidant->no_antioxidant No degraded Result: Degradation Confirmed Action: - Discard old solution. - Prepare new solution following  best practices. analyze_sample->degraded Degradation products found not_degraded Result: No Degradation Detected Action: - Investigate other experimental  parameters. analyze_sample->not_degraded No degradation products found improper_storage->analyze_sample improper_handling->analyze_sample no_antioxidant->analyze_sample ExperimentalWorkflow Protocol for Preparing Stabilized this compound Solution start Start deoxygenate_solvent 1. Deoxygenate Solvent: - Sparge ethanol (B145695) with argon or  nitrogen for 15-20 minutes. start->deoxygenate_solvent prepare_antioxidant 2. Prepare Antioxidant Stock (Optional): - Prepare a 1% w/v BHT solution  in deoxygenated ethanol. deoxygenate_solvent->prepare_antioxidant weigh_arachidonyl 3. Weigh this compound: - Tare a clean, dry glass vial. - Add the desired amount of  this compound. prepare_antioxidant->weigh_arachidonyl add_antioxidant 4. Add Antioxidant: - Add BHT to the vial to a final  concentration of 0.01% w/v. weigh_arachidonyl->add_antioxidant dissolve 5. Dissolve in Solvent: - Add the deoxygenated ethanol to the  vial to the desired final concentration. - Vortex gently until dissolved. add_antioxidant->dissolve purge 6. Purge with Inert Gas: - Flush the headspace of the vial  with argon or nitrogen. dissolve->purge seal_store 7. Seal and Store: - Tightly cap the vial. - Store at -20°C or -80°C. purge->seal_store end End seal_store->end OxidationPathway General Oxidation Pathway of this compound arachidonyl This compound (RH) radical Arachidonyl Radical (R.) arachidonyl->radical - H. initiator Initiator (e.g., O2, Metal Ions, Light, Heat) initiator->arachidonyl peroxy_radical Peroxy Radical (ROO.) radical->peroxy_radical oxygen O2 oxygen->peroxy_radical hydroperoxide Arachidonyl Hydroperoxide (ROOH) peroxy_radical->hydroperoxide another_arachidonyl Another this compound (RH) another_arachidonyl->hydroperoxide hydroperoxide->radical Propagates chain reaction secondary_products Secondary Oxidation Products (e.g., Aldehydes, Ketones, Epoxides) hydroperoxide->secondary_products Decomposition

Technical Support Center: Arachidonyl Alcohol Solubility in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arachidonyl alcohol. Here, you will find detailed information on overcoming solubility challenges in aqueous buffers, experimental protocols, and relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

This compound is a long-chain polyunsaturated fatty alcohol. Its 20-carbon aliphatic tail is highly hydrophobic, leading to very low solubility in polar solvents like water and aqueous buffers. In aqueous environments, these hydrophobic tails tend to self-associate to minimize contact with water, which can lead to the formation of aggregates, micelles, or even phase separation, making it challenging to achieve a homogenous solution for experimental use.

Q2: I'm seeing an oily film or precipitate after adding my this compound stock to my aqueous buffer. What should I do?

This is a common issue due to the low aqueous solubility of this compound. Direct addition of a concentrated stock solution (e.g., in DMSO or ethanol) into an aqueous buffer can cause the alcohol to rapidly come out of solution. Here are some troubleshooting steps:

  • Reduce the final concentration: You may be exceeding the solubility limit in your final buffer. Try preparing a more dilute solution.

  • Optimize the solubilization method: Simple dilution is often insufficient. Employing co-solvents, detergents, or cyclodextrins is highly recommended. Please refer to the --INVALID-LINK-- section for detailed methods.

  • Increase mixing energy: After adding the stock solution to the buffer, vortex or sonicate the mixture to aid in dispersion. Gentle heating (e.g., to 37°C) can also help, but be cautious of the compound's stability at elevated temperatures.[1]

  • Prepare fresh: this compound solutions can be unstable. It is best to prepare the aqueous solution fresh for each experiment.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

This compound is readily soluble in organic solvents. For biological experiments, dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are commonly used.[1] A high-concentration stock solution can be prepared in one of these solvents and then diluted into the aqueous buffer using appropriate solubilization techniques. It is crucial to use a high-purity, anhydrous grade of the organic solvent to avoid introducing contaminants or water that could affect solubility.

Q4: How should I store my this compound solutions?

  • Neat Oil: Store at -20°C for long-term stability.

  • Organic Stock Solutions: Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation of the polyunsaturated fatty alcohol.

  • Aqueous Preparations: Due to lower stability, it is strongly recommended to prepare aqueous solutions of this compound fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Precipitation upon dilution in buffer Exceeding aqueous solubility limit.- Decrease the final concentration of this compound.- Use a solubilizing agent (Tween-80, SBE-β-CD).- Add the stock solution to the buffer slowly while vortexing.
Cloudy or milky appearance of the solution Formation of aggregates or micelles.- This may be acceptable for some applications if the suspension is uniform. Sonication can help create a more uniform dispersion.- If a clear solution is required, consider using cyclodextrins or a higher concentration of detergent.
Inconsistent experimental results Inhomogeneous solution or degradation of this compound.- Ensure the solution is well-mixed before each use.- Prepare fresh solutions for each experiment.- Protect the solution from light and air to prevent oxidation.
Cell toxicity observed in experiments High concentration of organic solvent or detergent.- Keep the final concentration of DMSO or other organic solvents low (typically <0.5%).- Perform a vehicle control experiment to assess the toxicity of the solvent and solubilizing agent at the concentrations used.

Quantitative Data on Solubilization

The following table summarizes quantitative data for solubilizing this compound in aqueous solutions.

Solubilization Method Components Achievable Concentration Reference
Co-solvent/Detergent10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (7.16 mM)[1]
Cyclodextrin (B1172386)10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (7.16 mM)[1]

Experimental Protocols

Protocol 1: Solubilization using Co-solvents and Detergent (Tween-80)

This method utilizes a combination of a co-solvent system and a non-ionic detergent to create a clear aqueous solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • In a sterile microcentrifuge tube, add the components in the following order, mixing thoroughly after each addition:

    • To prepare 1 mL of the final solution, start with 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. Vortex to mix.

    • Add 50 µL of Tween-80. Vortex to mix.

    • Add 450 µL of saline. Vortex thoroughly until the solution is clear.

  • If precipitation or phase separation occurs, gentle heating (37°C) and/or sonication can be used to aid dissolution. [1]

  • Use the freshly prepared solution for your experiment.

Protocol 2: Solubilization using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

This method employs a modified cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 2 g of SBE-β-CD in saline to a final volume of 10 mL.

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, 20.8 mg/mL.

  • In a sterile microcentrifuge tube, add the components in the following order:

    • To prepare 1 mL of the final solution, start with 900 µL of the 20% SBE-β-CD solution.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Vortex the mixture thoroughly until a clear solution is obtained. Sonication may be used to expedite the process.

  • Use the freshly prepared solution for your experiment.

Signaling Pathways and Experimental Workflows

Ether Lipid Biosynthesis Pathway

This compound is a key substrate in the biosynthesis of ether lipids. This process begins in the peroxisome and is completed in the endoplasmic reticulum.[2]

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->GNPAT Acyl_DHAP Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Arachidonyl_Alcohol This compound Arachidonyl_Alcohol->AGPS Alkyl_DHAP Alkyl-DHAP AGPS->Alkyl_DHAP PexRAP PexRAP Alkyl_DHAP->PexRAP Alkyl_G3P 1-Alkyl-glycerol-3-P PexRAP->Alkyl_G3P ER Endoplasmic Reticulum (Further Processing) Alkyl_G3P->ER Transport Ether_Lipids Ether Lipids (e.g., Plasmalogens) ER->Ether_Lipids

Ether Lipid Biosynthesis Pathway
Experimental Workflow for Solubilizing this compound

The following diagram illustrates a general workflow for preparing an aqueous solution of this compound for use in cell-based assays.

Solubilization_Workflow Start Start: Arachidonyl Alcohol (Neat Oil) Prepare_Stock Prepare Stock Solution (e.g., 20.8 mg/mL in DMSO) Start->Prepare_Stock Choose_Method Choose Solubilization Method Prepare_Stock->Choose_Method CoSolvent_Detergent Co-solvent/Detergent Method (Protocol 1) Choose_Method->CoSolvent_Detergent e.g., Tween-80 Cyclodextrin Cyclodextrin Method (Protocol 2) Choose_Method->Cyclodextrin e.g., SBE-β-CD Prepare_Aqueous Prepare Final Aqueous Solution CoSolvent_Detergent->Prepare_Aqueous Cyclodextrin->Prepare_Aqueous QC_Check Quality Control: Check for Clarity/Precipitation Prepare_Aqueous->QC_Check Ready Solution Ready for Cell-Based Assay QC_Check->Ready Clear Solution Troubleshoot Troubleshoot: Sonication/Gentle Heating QC_Check->Troubleshoot Precipitate/Cloudy Troubleshoot->QC_Check

This compound Solubilization Workflow

References

optimizing storage conditions for Arachidonyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Arachidonyl alcohol.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

This compound is supplied as a neat oil and should be stored at -20°C for long-term stability.[1][2] When stored correctly in its pure form, it is stable for at least four years.[1] Another source suggests a shelf life of three years at -20°C or two years at 4°C.[3]

Q2: What is the best way to store this compound after preparing a stock solution?

For stock solutions, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3] Always purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound to minimize the risk of oxidation.[1]

Q3: In which solvents can I dissolve this compound and at what concentration?

This compound is soluble in several organic solvents.[1] The approximate solubility for common solvents is detailed in the table below.[1][4] For dissolving in DMSO, using a newly opened bottle is recommended as hygroscopic DMSO can negatively impact solubility.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Q4: Is this compound sensitive to light or air?

Yes. As a polyunsaturated fatty alcohol, this compound is susceptible to oxidation from atmospheric oxygen.[1][5] It is critical to handle it under an inert atmosphere (e.g., nitrogen or argon).[1] Like many polyunsaturated lipids, exposure to light can also promote degradation; therefore, it is best practice to store it in amber glass vials or other opaque containers.[6]

Q5: What are the initial signs of degradation for this compound?

Visual signs of degradation can include a change in color (e.g., yellowing), a noticeable change in odor, or the appearance of particulates in the oil or solution.[6] For a definitive assessment of purity, especially after prolonged storage, quantitative analytical techniques such as HPLC or GC should be employed to detect and quantify any degradation products.[6]

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf LifeKey Recommendations
Neat Oil (Pure) -20°C≥ 4 years[1]Store in original tightly sealed container.
4°C2 years[3]For shorter-term storage only.
In Solvent -80°C≤ 6 months[3]Aliquot to avoid freeze-thaw cycles.[3]
-20°C≤ 1 month[3]Use inert gas when preparing solution.[1]

Table 2: Solubility of this compound

SolventApproximate SolubilityNotes
Ethanol~30 mg/mL[1][4]Purge solvent with inert gas before use.[1]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1][4]Can be up to 100 mg/mL with sonication.[3] Use new, non-hygroscopic DMSO.[3]
Dimethylformamide (DMF)~30 mg/mL[1][4]Purge solvent with inert gas before use.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitate in Solution Low temperature; solvent saturation.Gently warm the solution and/or sonicate to redissolve the precipitate.[3] If the issue persists, consider preparing a more dilute solution.
Inconsistent Experimental Results Degradation of this compound (oxidation, isomerization).Use a fresh aliquot for each experiment. Ensure stock solutions were prepared with inert gas-purged solvents.[1] Verify the purity of your stored material using an appropriate analytical method (e.g., HPLC).
Change in Color or Odor Oxidation or formation of volatile degradation products.Discard the material as it is likely degraded.[6] Review storage and handling procedures to prevent future oxidation (e.g., ensure containers are tightly sealed, minimize headspace, use inert gas).
Low Solubility in DMSO The DMSO may have absorbed water (hygroscopic).Use a new, unopened bottle of anhydrous DMSO for stock solution preparation.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (neat oil)

  • Anhydrous ethanol, DMSO, or dimethylformamide

  • Inert gas (Nitrogen or Argon) with delivery system

  • Sterile, amber glass vial with a screw cap

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Select a suitable solvent (e.g., ethanol). Purge the solvent by bubbling nitrogen or argon gas through it for 10-15 minutes to remove dissolved oxygen.

  • In a sterile amber vial, add the desired volume of the purged solvent.

  • Under a stream of inert gas, transfer the required amount of this compound neat oil into the solvent.

  • Seal the vial tightly.

  • Vortex or sonicate gently until the oil is completely dissolved. The solubility is approximately 30 mg/mL.[1][4]

  • If not for immediate use, aliquot the stock solution into single-use amber vials, purge the headspace with inert gas, and store at -80°C.[3]

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation pathways and the intrinsic stability of this compound. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound stock solution (1 mg/mL in acetonitrile (B52724) or methanol)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC system with a PDA detector

Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Analyze samples at intervals (e.g., 0, 2, 8, 24 hours). Neutralize with NaOH before injection.[7][8]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Analyze at the same intervals. Neutralize with HCl before injection.[7][8]

  • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protected from light. Analyze at the same intervals.[7]

  • Analysis: Use a validated stability-indicating HPLC method to separate the parent this compound from any degradation products. The PDA detector will help assess peak purity.[7]

Visualizations

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Check Solution Age and Storage A->B C Is solution fresh (<1 month at -20°C, <6 months at -80°C)? B->C Evaluate D Prepare Fresh Stock Solution C->D No E Review Handling Protocol C->E Yes I Results Consistent D->I F Was inert gas used during preparation? E->F Evaluate G Re-prepare using Inert Gas Protocol F->G No H Perform Purity Analysis (e.g., HPLC) F->H Yes G->I H->I

Caption: Workflow for troubleshooting inconsistent experimental results.

G cluster_1 Solution Preparation Decision Flow Start Start: Prepare This compound Solution Solvent Select Solvent (DMSO, Ethanol, DMF) Start->Solvent Purge Purge Solvent with Inert Gas (N2 or Ar) Solvent->Purge Dissolve Dissolve Neat Oil (sonicate if needed) Purge->Dissolve Use Immediate Use? Dissolve->Use Store Aliquot, Purge Headspace, Store at -80°C or -20°C Use->Store No Proceed Proceed with Experiment Use->Proceed Yes Store->Proceed

Caption: Decision workflow for preparing this compound solutions.

G cluster_2 Potential Degradation Pathways AA {this compound | Polyunsaturated Chain (C=C bonds)} Oxidation Oxidation Products Hydroperoxides, Aldehydes AA->Oxidation O2, Light Isomerization Isomers Shift in double bond position AA->Isomerization Acid/Base, Heat Stressors Stressors: - Atmospheric Oxygen - Light - Extreme pH / Heat Stressors->AA

Caption: Simplified diagram of potential degradation pathways.

References

Technical Support Center: Quantification of Arachidonyl Alcohol by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Arachidonyl alcohol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when quantifying this compound by LC-MS?

The most frequently encountered problems include low sensitivity, poor peak shape, high background noise, inaccurate quantification due to matrix effects, and analyte instability. Each of these issues can arise from different stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.

Q2: How can I improve the sensitivity of my this compound measurement?

To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Employ a robust extraction method like liquid-liquid extraction (LLE) with a solvent such as toluene (B28343) or methyl tert-butyl ether (MTBE) to efficiently extract this compound while minimizing the co-extraction of interfering substances.[1][2] Solid-phase extraction (SPE) can also be effective for sample cleanup.[3]

  • Enhance Ionization: this compound may not ionize efficiently on its own. The use of mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can promote the formation of adducts (e.g., [M+HCOO]⁻ or [M+CH3COO]⁻) in negative ion mode, which often provides better sensitivity for lipid molecules. In some cases, derivatization can improve ionization efficiency.

  • Optimize Mass Spectrometry Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperatures, and flow rates, to maximize the signal for this compound.[4][5][6][7] Utilize Multiple Reaction Monitoring (MRM) for quantification, selecting the most intense and specific precursor-to-product ion transitions.

Q3: My chromatographic peaks for this compound are broad or tailing. What could be the cause?

Poor peak shape is often related to the chromatographic conditions or interactions with the analytical column.

  • Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[8]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Implement a column washing step after each run or periodically flush the column with a strong solvent.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic analytes. Experiment with small adjustments to the mobile phase pH using additives like formic acid.

  • Column Choice: A different column chemistry, such as a C8 instead of a C18, might provide better peak shape for your specific application.

Q4: I am observing a high background signal in my chromatograms. How can I reduce it?

High background noise can mask the analyte peak and affect quantification.

  • Mobile Phase Purity: Use high-purity LC-MS grade solvents and additives for your mobile phases to minimize background ions.[9]

  • Sample Cleanup: Thorough sample preparation is crucial to remove matrix components that can contribute to high background.[10]

  • System Contamination: Contamination in the LC system or mass spectrometer can be a source of background noise. Regularly clean the ESI source and check for leaks or contaminated fittings.[8]

Q5: How do I address matrix effects that are impacting the accuracy of my quantification?

Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis.[10][11]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for this compound (e.g., d8-Arachidonyl alcohol).[12][13][14] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is identical to your samples (e.g., plasma from an untreated animal).[15][16] This helps to mimic the matrix effects seen in the unknown samples.

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By extrapolating back to a zero response, the endogenous concentration can be determined. This is a robust method but can be time-consuming.[17]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[17][18] However, this may compromise the limit of quantification.

Q6: this compound is unstable. How can I prevent its degradation during my experiment?

Lipids like this compound are susceptible to oxidation and isomerization.

  • Sample Handling: Keep samples on ice or at 4°C during preparation. Minimize exposure to air and light.

  • Storage: Store samples and stock solutions at -80°C for long-term stability.[19]

  • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidation.

  • Solvent Choice: The choice of solvent during extraction and reconstitution can impact stability. For instance, toluene has been shown to prevent the isomerization and degradation of related compounds like 2-arachidonoylglycerol.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Evaluate different extraction solvents (e.g., MTBE, Toluene).[1][2] Optimize the solvent-to-sample ratio and extraction time.
Poor Ionization Optimize ESI source parameters (capillary voltage, gas flows, temperature).[4][5][6][7] Test different mobile phase additives (e.g., ammonium formate, formic acid).
Incorrect MRM Transitions Infuse an this compound standard to determine the optimal precursor and product ions. Consult the literature for reported transitions.
Analyte Degradation Ensure proper sample handling and storage conditions (low temperature, protection from light and air).[19]
Instrument Malfunction Check for clogs in the LC system or mass spectrometer.[8] Verify detector and electronics are functioning correctly.
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variable Matrix Effects Use a stable isotope-labeled internal standard for every sample.[13][14] Ensure consistent and thorough sample cleanup.
Inconsistent Sample Preparation Standardize every step of the sample preparation protocol. Use automated liquid handlers if available for better precision.
LC System Instability Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate. Equilibrate the column thoroughly before each run.
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C). Analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • To 100 µL of plasma in a glass tube, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.

Protocol 2: Suggested LC-MS Method Parameters
Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 - 4.5 kV[6][7]
Drying Gas Temperature 300 - 350 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 40 psi
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for this compound (Negative Ion Mode)

Note: Optimal MRM transitions and collision energies should be determined empirically by infusing a standard solution of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[M-H]⁻ 287.2Varies; common fragments from loss of water or parts of the alkyl chain.20-30
This compound[M+HCOO]⁻ 347.2287.215-25
This compound-d8 (IS)[M-H]⁻ 295.2Varies20-30
This compound-d8 (IS)[M+HCOO]⁻ 355.2295.215-25

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms MS System cluster_quant Quantification cluster_solution Resolution Start Problem Encountered (e.g., Low Sensitivity) CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckStability Assess Analyte Stability Start->CheckStability CheckColumn Inspect Column Performance Start->CheckColumn CheckMobilePhase Verify Mobile Phase Start->CheckMobilePhase OptimizeSource Optimize Ion Source Start->OptimizeSource VerifyMRM Confirm MRM Transitions Start->VerifyMRM EvaluateMatrix Investigate Matrix Effects Start->EvaluateMatrix Solution Problem Resolved CheckExtraction->Solution Improved Recovery CheckStability->Solution Degradation Minimized CheckColumn->Solution Good Peak Shape CheckMobilePhase->Solution Stable Baseline OptimizeSource->Solution Signal Enhanced VerifyMRM->Solution Correct Ions Monitored EvaluateMatrix->Solution Accurate Quantification

Caption: A logical workflow for troubleshooting common issues in LC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) SpikeIS Spike with SIL-IS SampleCollection->SpikeIS ProteinPrecipitation Protein Precipitation (Acetonitrile) SpikeIS->ProteinPrecipitation LLE Liquid-Liquid Extraction (MTBE) ProteinPrecipitation->LLE Drydown Evaporation LLE->Drydown Reconstitution Reconstitution Drydown->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A standard experimental workflow for this compound quantification.

References

Technical Support Center: Avoiding Isomerization of Arachidonyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the isomerization of arachidonyl alcohol and its derivatives during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound derivatives.

Problem Potential Cause Recommended Solution
Unexpected Isomer Formation in NMR or LC-MS Analysis Acidic or Basic Conditions: Trace amounts of acid or base on glassware, in solvents, or during chromatographic separation can catalyze the migration of the acyl chain, particularly in glycerolipids.[1][2]- Use glassware that has been thoroughly rinsed with a neutral buffer or a solvent like methanol. - Employ high-purity, neutral solvents for all procedures. - For chromatography, consider using a buffered mobile phase or a column with a neutral stationary phase. Enzymatic methods for synthesis and deprotection under neutral conditions can also prevent isomerization.[1]
Loss of Biological Activity of the Derivative Isomerization to a Less Active Form: The biological activity of many this compound derivatives is highly dependent on the specific position of the arachidonoyl group. Isomerization to a different position can significantly reduce or eliminate its intended effect.[1]- Confirm the isomeric purity of your starting material and final product using appropriate analytical techniques (e.g., NMR, chiral chromatography). - Strictly follow protocols designed to minimize isomerization during synthesis, purification, and handling.
Inconsistent Experimental Results Variable Isomerization Rates: Differences in ambient temperature, light exposure, or storage time between experiments can lead to varying degrees of isomerization, causing inconsistent results.[2]- Standardize all experimental conditions, including temperature, light exposure, and the duration of each step. - Prepare fresh solutions of the derivative for each experiment whenever possible. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Degradation of the Compound Over Time in Storage Oxidation and Hydrolysis: Polyunsaturated fatty alcohols are susceptible to oxidation at the double bonds and hydrolysis of ester linkages, which can be exacerbated by improper storage.[4][5]- Store pure compounds at -20°C or -80°C under an inert atmosphere (argon or nitrogen).[3][6] - For solutions, use deoxygenated solvents and store in tightly sealed glass vials with Teflon-lined caps (B75204) at -80°C for long-term storage.[5] - Add antioxidants like BHT or tocopherol to the storage solvent to inhibit oxidation.[4]

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound derivatives, and why is it a concern?

A1: Isomerization refers to the intramolecular migration of the arachidonoyl acyl chain from one position to another on the glycerol (B35011) or other backbone. For example, 2-arachidonoylglycerol (B1664049) (2-AG) can isomerize to the more stable 1-arachidonoylglycerol (1-AG).[1][2] This is a significant concern because the biological activity of these molecules is often highly specific to the position of the arachidonoyl group. Isomerization can lead to a loss of potency and misleading experimental results.[1]

Q2: What are the primary factors that promote the isomerization of this compound derivatives?

A2: The main factors that contribute to isomerization include:

  • pH: Both acidic and basic conditions can catalyze the acyl migration.[2] Slightly acidic conditions, such as those encountered during flash chromatography on silica (B1680970) gel, are known to promote isomerization.[1]

  • Temperature: Higher temperatures accelerate the rate of isomerization.[2][7]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the molecule and the rate of isomerization.[2]

  • Enzymatic Activity: Certain enzymes can catalyze the isomerization process.

  • Time: The longer the derivative is exposed to unfavorable conditions, the greater the extent of isomerization.[2]

Q3: How can I minimize isomerization during the synthesis and purification of this compound derivatives?

A3: To minimize isomerization, it is crucial to employ mild reaction and purification conditions. Chemoenzymatic methods, which utilize lipases under neutral conditions for both protection and deprotection steps, have proven highly effective in synthesizing derivatives like 2-AG with minimal isomerization.[1][8] When using chemical synthesis, it is important to choose protecting groups that can be removed under neutral conditions.[8] For purification, avoid acidic stationary phases like silica gel if possible, or use a mobile phase containing a small amount of a neutral or slightly basic modifier to counteract the acidity of the silica.

Q4: What are the recommended storage conditions for this compound and its derivatives?

A4: To ensure long-term stability and prevent both isomerization and degradation, the following storage conditions are recommended:

  • Pure Compounds: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

  • Solutions in Organic Solvents: Prepare solutions in high-purity, deoxygenated organic solvents such as ethanol, DMSO, or dimethylformamide.[3] Aliquot the solution into glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles.[3][5] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q5: What analytical techniques are best for detecting and quantifying isomerization?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers.[1] High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), can also be used to separate and quantify different isomers, often with the use of a chiral column for enantiomeric separation.[9][10]

Experimental Protocols

Protocol 1: Long-Term Storage of this compound Derivatives
  • Preparation of Stock Solution:

    • Dissolve the this compound derivative in a high-purity, deoxygenated organic solvent (e.g., ethanol) to the desired concentration.

    • To minimize oxidation, the solvent can be purged with argon or nitrogen gas for 15-20 minutes prior to use.

    • Optionally, add an antioxidant such as Butylated Hydroxytoluene (BHT) at a final concentration of 0.01-0.1% (w/v).

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume glass vials with Teflon-lined caps. The vial size should be chosen to minimize headspace.

    • Flush the headspace of each vial with argon or nitrogen before sealing.

    • Label each vial clearly with the compound name, concentration, date, and solvent.

    • Store the vials in a freezer at -80°C for optimal long-term stability.[3]

  • Usage:

    • When needed, remove a single vial from the freezer and allow it to warm to room temperature before opening to prevent condensation of water into the solution.

    • Use the required amount of the solution and discard any unused portion in that vial to avoid contamination and degradation from repeated freeze-thaw cycles.[3]

Protocol 2: Analysis of Isomeric Purity by HPLC
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in the mobile phase to be used for the HPLC analysis.

  • HPLC Conditions (Example for 2-AG and 1-AG):

    • Column: A reverse-phase C18 column is commonly used. For enantiomeric separation, a chiral column may be necessary.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. The exact gradient will depend on the specific derivative and column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., ~205 nm for the ester carbonyl) or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak areas of the different isomers to determine their relative abundance and calculate the isomeric purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_outcome Outcome start Start: this compound Derivative dissolve Dissolve in Deoxygenated Solvent with Antioxidant start->dissolve aliquot Aliquot into Inert Vials dissolve->aliquot store Store at -80°C under Inert Atmosphere aliquot->store warm Warm Vial to Room Temperature store->warm hplc Analyze by HPLC-MS warm->hplc nmr Confirm Structure by NMR warm->nmr data Isomeric Purity Data hplc->data end Proceed with Experiment data->end

Caption: Workflow for handling and analyzing this compound derivatives.

signaling_pathway cluster_synthesis 2-AG Synthesis cluster_action Cannabinoid Receptor Activation cluster_degradation 2-AG Degradation/Isomerization PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 to DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL is substrate for TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG produces CB1 CB1 Receptor TwoAG->CB1 activates CB2 CB2 Receptor TwoAG->CB2 activates MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL is degraded by Isomerization Isomerization TwoAG->Isomerization can undergo Signaling Downstream Signaling CB1->Signaling CB2->Signaling AA Arachidonic Acid MAGL->AA to produce OneAG 1-Arachidonoylglycerol (1-AG) Isomerization->OneAG to form

Caption: 2-AG signaling pathway and potential for isomerization.

References

Technical Support Center: Optimizing Enzyme Kinetics for Arachidonyl Alcohol Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic analysis of arachidonyl alcohol.

Frequently Asked Questions (FAQs)

Q1: My enzyme shows low or no activity with this compound. What are the common causes?

A1: Low or no enzyme activity with this compound can stem from several factors:

  • Substrate Solubility: this compound is a lipid and has very low solubility in aqueous buffers, which can limit its availability to the enzyme. Proper solubilization is critical.

  • Improper Reagent Preparation: Ensure all reagents, including buffers, cofactors, and the enzyme itself, are prepared correctly and at the optimal pH and temperature.[1] Many enzyme assays work best when the assay buffer is at room temperature.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in the reaction mixture.

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the specific enzyme.

  • Missing Cofactors: Some enzymes require specific cofactors (e.g., Ca²⁺, ATP) for activity.[2] Ensure all necessary cofactors are present at the correct concentrations.

Q2: How can I effectively solubilize this compound for my enzyme assay?

A2: Due to its hydrophobic nature, this compound requires a carrier to be accessible to enzymes in an aqueous environment. Common methods include:

  • Solvents: Dissolving the this compound in an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before diluting it into the assay buffer is a frequent practice.[3] It is crucial to keep the final solvent concentration low (typically <1%) as it can inhibit enzyme activity.

  • Detergents: Non-ionic detergents such as Triton X-100 or CHAPS can be used to create micelles that encapsulate the this compound, making it available to the enzyme.[4] The detergent concentration should be carefully optimized to be above its critical micelle concentration (CMC) but not so high as to denature the enzyme.[4]

  • Carrier Proteins: Bovine serum albumin (BSA) can be used to bind and solubilize fatty acids and related lipids, presenting them to the enzyme in a more natural conformation.

Q3: I am observing high background noise or a high signal in my negative control. What could be the issue?

A3: High background can be caused by several factors:

  • Substrate Auto-oxidation: Polyunsaturated lipids like this compound can auto-oxidize, leading to a signal in the absence of enzymatic activity. It is important to prepare substrate solutions fresh and protect them from light and air.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with peroxidases or other substances that can generate a signal.

  • Non-specific Binding: In plate-based assays, non-specific binding of reagents to the plate wells can cause a high background. Using appropriate plate types (e.g., non-binding surfaces) and blocking agents can mitigate this.

  • Reagent-Related Signal: The detection reagents themselves might produce a background signal. Running a control with all components except the enzyme and substrate can help identify this issue.

Q4: My results are inconsistent between replicates and experiments. What are the likely sources of variability?

A4: Inconsistent results are often due to procedural issues:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability.[1]

  • Temperature Fluctuations: Ensure that all reagents and the reaction itself are maintained at a constant and optimal temperature.

  • Incomplete Mixing: Thoroughly but gently mix all components of the reaction.

  • "Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and lead to different reaction rates. Using a plate sealer and ensuring a humidified environment can help.

  • Variable Incubation Times: Use a multichannel pipette to start and stop reactions simultaneously for all wells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Signal 1. Inactive enzyme.- Use a fresh aliquot of the enzyme. - Verify storage conditions and avoid repeated freeze-thaw cycles.
2. Poor substrate solubility.- Optimize the concentration of ethanol or DMSO used to dissolve this compound (aim for <1% final concentration). - Test different non-ionic detergents (e.g., Triton X-100, CHAPS) at concentrations above their CMC.[4]
3. Sub-optimal assay conditions.- Perform a pH and temperature optimization for your enzyme.
4. Incorrect wavelength or filter settings.- Verify the plate reader settings match the requirements of your assay's detection method.[1]
High Background Signal 1. Substrate auto-oxidation.- Prepare this compound solutions fresh for each experiment. - Store stock solutions under an inert gas (e.g., argon or nitrogen).
2. Contaminated reagents.- Use fresh, high-purity reagents and ultrapure water.
3. Non-specific binding of detection reagents.- Include a "no enzyme" and "no substrate" control to identify the source of the background. - Test different blocking buffers if using an ELISA-based detection method.
Inconsistent Results 1. Pipetting inaccuracies.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
2. Temperature gradients across the plate.- Equilibrate all reagents and the plate to the reaction temperature before starting the assay.
3. Inconsistent incubation times.- Use a multichannel pipette for simultaneous addition of starting/stopping reagents.
Reaction Stops Prematurely 1. Substrate depletion.- Ensure the substrate concentration is not limiting, especially for initial rate measurements. A substrate titration is recommended.
2. Product inhibition.- Measure initial reaction rates to minimize the effect of product accumulation.
3. Enzyme instability under assay conditions.- Test the stability of the enzyme over the time course of the assay in the absence of substrate.

Quantitative Data

The following tables summarize kinetic parameters for major enzyme classes that metabolize arachidonic acid, a close structural analog of this compound. These values can serve as a starting point for optimizing your experiments. Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, substrate presentation).

Table 1: Lipoxygenase (LOX) Kinetic Parameters with Arachidonic Acid

Enzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Rat Basophilic Leukemia Cells (5-LOX)182 ± 16425 ± 140[2]
Human (5-LOX)kcat/KM reported-[4]

Table 2: Cyclooxygenase (COX) Kinetic Parameters with Arachidonic Acid

Enzyme IsoformKi of Celecoxib (B62257) (µM)IC50 of Celecoxib (µM)Reference
COX-110-164-19[5]
COX-211-150.003-0.006[5]

Table 3: Cytochrome P450 (CYP) Kinetic Parameters with Benzyl (B1604629) Alcohol

EnzymeSubstrateKbind (M-1)kox (s-1)Reference
CYP119 Compound IBenzyl Alcohol2140.48[6]

Note: Kinetic data for CYP enzymes with this compound is scarce. The data for benzyl alcohol with a CYP Compound I is provided to give a general idea of the order of magnitude for binding and oxidation rates.

Experimental Protocols

Protocol 1: Lipoxygenase (LOX) Activity Assay

This protocol is adapted from commercially available kits and general procedures for measuring LOX activity.[7]

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

    • Substrate Solution (this compound): Prepare a stock solution of this compound in ethanol. Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration. A final concentration in the range of 10-100 µM is a good starting point. The final ethanol concentration should be kept below 1%.

    • Enzyme Solution: Prepare a solution of the lipoxygenase enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Procedure:

    • Add 100 µL of the assay buffer to each well of a UV-transparent 96-well plate.

    • Add 10 µL of test compounds or vehicle control.

    • Add 80 µL of the enzyme solution to each well.

    • Incubate for 5 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10 minutes. The formation of a conjugated diene in the product leads to this absorbance increase.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cyclooxygenase (COX) Activity Assay (Fluorometric)

This protocol is based on a fluorometric COX inhibitor screening kit.[3]

  • Reagent Preparation:

    • COX Assay Buffer: Prepare as per the kit's instructions.

    • Substrate Solution (this compound): Reconstitute this compound in ethanol. Immediately before use, prepare a working solution by diluting the stock in the assay buffer.

    • Enzyme Solution (COX-1 or COX-2): Reconstitute the enzyme in the appropriate buffer as recommended by the supplier. Keep on ice during use.

    • Detection Reagents: Prepare the fluorometric probe and other necessary cofactors as per the kit's manual.

  • Assay Procedure:

    • Add assay buffer, detection reagents, and 10 µL of test inhibitor or vehicle to the wells of a black 96-well plate.

    • Add 10 µL of the COX enzyme solution to the appropriate wells.

    • Incubate for 10-15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the this compound substrate solution.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the reaction rate by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each test compound.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Signaling

This compound, once introduced into a biological system, can be metabolized by three major enzyme families: Lipoxygenases (LOX), Cyclooxygenases (COX), and Cytochrome P450 (CYP) epoxygenases. Each pathway leads to the production of distinct classes of lipid mediators with diverse biological functions.

Arachidonyl_Alcohol_Metabolism cluster_enzymes Enzymatic Pathways cluster_products Bioactive Lipid Mediators cluster_effects Biological Effects AA This compound LOX Lipoxygenases (LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX CYP Cytochrome P450 Epoxygenases AA->CYP Leukotrienes Leukotrienes (e.g., LTB4-alcohol) LOX->Leukotrienes Prostaglandins Prostaglandins (e.g., PGH2-alcohol) COX->Prostaglandins EETs Epoxyeicosatrienoic Alcohols (EET-alcohols) CYP->EETs Inflammation Inflammation Immune Response Leukotrienes->Inflammation Chemotaxis Prostaglandins->Inflammation Pain, Fever Vascular_Tone Vascular Tone Blood Pressure Regulation Prostaglandins->Vascular_Tone EETs->Vascular_Tone Vasodilation Cell_Signaling Cell Proliferation Apoptosis EETs->Cell_Signaling Anti-apoptotic experimental_workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) solubilize 2. Substrate Solubilization (Ethanol/DMSO or Detergent) prep->solubilize optimization 3. Assay Optimization (pH, Temp, Enzyme Conc.) solubilize->optimization kinetics 4. Kinetic Measurements (Vary [Substrate]) optimization->kinetics analysis 5. Data Analysis (Michaelis-Menten Plot) kinetics->analysis results 6. Determine Km and Vmax analysis->results

References

Technical Support Center: Purification of Synthetic Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic arachidonyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this challenging molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The main difficulties in purifying synthetic this compound arise from its polyunsaturated nature. The four cis-double bonds in its structure make it highly susceptible to:

  • Oxidation: Exposure to air, especially in the presence of light or trace metals, can lead to the formation of hydroperoxides, aldehydes, and other oxidative degradation products.

  • Isomerization: Acidic or basic conditions, as well as heat, can cause the double bonds to shift or change from cis to trans geometry.

  • Polymerization: At elevated temperatures, the unsaturated alcohol can polymerize, leading to sample loss and contamination.

  • Co-elution with similar impurities: Byproducts from the synthesis, such as partially reduced intermediates or isomers, may have similar polarities, making chromatographic separation difficult.

Q2: My crude this compound, synthesized by LiAlH₄ reduction of an arachidonic acid ester, is a complex mixture. What are the likely impurities?

A2: When synthesizing this compound via lithium aluminum hydride (LiAlH₄) reduction of an arachidonic acid ester (e.g., methyl arachidonate), several impurities can be expected:

  • Unreacted Starting Material: Incomplete reduction can leave residual arachidonic acid ester in the mixture.

  • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[1] While this intermediate is typically more reactive than the starting ester and is further reduced, trace amounts may remain if the reaction is not driven to completion.[1]

  • Saturated and Partially Saturated Alcohols: Over-reduction or the presence of catalytic impurities could lead to the saturation of one or more double bonds.

  • Oxidative Byproducts: Exposure to air during the reaction or workup can generate various oxidized species.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure the long-term stability of purified this compound, it is crucial to minimize its exposure to oxygen, light, and heat. The recommended storage conditions are:

  • Temperature: Store as a neat oil or in a suitable solvent at -20°C for long-term storage (stable for at least four years).[2] For shorter periods, storage at 4°C is also possible.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use amber glass vials or other light-protecting containers.

  • Solvent: If stored in solution, use a deoxygenated solvent. Common solvents for storage include ethanol, DMSO, and DMF.[2] Stock solutions are typically stable for up to six months at -80°C.

Troubleshooting Guides

Chromatographic Purification Issues
Issue Potential Cause(s) Recommended Action(s)
Poor separation of this compound from impurities on a silica (B1680970) gel column. 1. Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column overloading: Too much crude material was loaded onto the column for its size.1. Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for long-chain alcohols is a mixture of hexanes and ethyl acetate (B1210297) or petroleum ether and diethyl ether. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound. 2. Reduce the amount of material loaded onto the column. A general guideline for a difficult separation is to use a 100:1 ratio of silica gel to crude material by weight.
Product degradation (yellowing, streaking on TLC) during column chromatography. 1. Acid-catalyzed degradation on silica gel: Standard silica gel is slightly acidic and can promote isomerization or degradation of sensitive compounds. 2. Oxidation: Exposure to air during the long purification process.1. Neutralize the silica gel: Add 1-3% triethylamine (B128534) to your eluent to neutralize the acidic sites on the silica gel. Alternatively, use a deactivated or neutral silica gel. 2. Work quickly and under an inert atmosphere if possible. Use positive pressure to run the column at a steady, reasonably fast pace (a flow rate of about 2 inches/minute is often recommended).
This compound is not eluting from the column. 1. Solvent system is not polar enough. 2. Irreversible adsorption or reaction on the stationary phase. 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. 2. Consider reversed-phase chromatography. If the compound is highly polar or interacts strongly with silica, a C18 stationary phase with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might provide better recovery.
Post-Purification & Analysis Issues
Issue Potential Cause(s) Recommended Action(s)
Purified product shows new impurity spots on TLC after solvent evaporation. 1. Thermal degradation: The rotary evaporator bath temperature was too high. 2. Oxidation: The product was exposed to air for an extended period after purification.1. Use a low-temperature water bath for the rotary evaporator. Keep the temperature below 30-40°C. 2. Evaporate the solvent under a stream of nitrogen or argon. Once the solvent is removed, immediately place the purified oil under an inert atmosphere and store it at low temperature.
GC-MS analysis shows multiple peaks for a seemingly pure sample. 1. Derivatization artifacts: If silylation is used for GC-MS analysis, incomplete derivatization or side reactions can occur. 2. Thermal degradation in the GC inlet: The high temperature of the injection port can cause degradation of this compound.1. Optimize the derivatization protocol. Ensure anhydrous conditions and appropriate reaction times and temperatures. 2. Lower the injection port temperature. Use the lowest temperature that still allows for efficient volatilization of the analyte.
¹H NMR spectrum is complex and difficult to interpret. 1. Presence of residual solvents. 2. Oxidation of the sample. 3. Signal overlap. 1. Ensure the sample is thoroughly dried under high vacuum before analysis. 2. Prepare the NMR sample immediately before analysis using deuterated solvents that have been purged with an inert gas. Aldehydic protons from oxidation products may appear around 9-10 ppm. 3. The protons of the carbon adjacent to the hydroxyl group typically appear around 3.4-4.5 ppm. The hydroxyl proton itself can appear over a wide range (2-5 ppm) and is often a broad singlet. A D₂O shake can be used to identify the -OH peak, as it will exchange with deuterium (B1214612) and disappear from the spectrum.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

This protocol is a general guideline for the purification of synthetic this compound on a silica gel column.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • The ideal solvent system will give this compound an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a column of appropriate size. For a 1 gram scale purification with moderate difficulty, a column with a 4-5 cm diameter is a reasonable starting point.

    • Pack the column with silica gel (slurry packing with the initial, low-polarity eluent is recommended). Ensure the silica bed is well-compacted and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel column.

    • Allow the sample to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation achieved on TLC.

    • If a gradient elution is needed, start with a low-polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.

    • Place the final product under high vacuum to remove any residual solvent.

Visualizations

Logical Workflow for Troubleshooting Purification

G start Crude Synthetic This compound tlc Perform TLC Analysis (e.g., Hexane:EtOAc) start->tlc separation Good Separation? (Rf ~0.2-0.3) tlc->separation streaking Streaking or Spot Tailing? tlc->streaking flash_chrom Proceed with Flash Column Chromatography separation->flash_chrom Yes adjust_solvent Adjust Solvent Polarity separation->adjust_solvent No analyze_fractions Analyze Fractions by TLC flash_chrom->analyze_fractions adjust_solvent->tlc streaking->flash_chrom No add_base Add Triethylamine (1%) to Eluent streaking->add_base Yes add_base->flash_chrom pure_fractions Pure Fractions Obtained? analyze_fractions->pure_fractions combine_evaporate Combine & Evaporate Solvent (Low Temperature) pure_fractions->combine_evaporate Yes recolumn Consider Re-purification or Alternative Method (e.g., Preparative HPLC) pure_fractions->recolumn No final_product Pure this compound (Store under N2 at -20°C) combine_evaporate->final_product recolumn->flash_chrom

Caption: Troubleshooting workflow for chromatographic purification.

Potential Degradation Pathways

G ArOH This compound Oxidation Oxidation (O2, Light, Metal Ions) ArOH->Oxidation AcidBase Acid/Base Catalysis (e.g., Silica Gel) ArOH->AcidBase Heat Heat (Distillation, Evaporation) ArOH->Heat Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Primary Epoxides Epoxides Oxidation->Epoxides Isomers Geometric Isomers (trans-isomers) AcidBase->Isomers Heat->Isomers Polymers Polymers Heat->Polymers Aldehydes_Ketones Aldehydes & Ketones Hydroperoxides->Aldehydes_Ketones Secondary

Caption: Key degradation pathways for this compound.

References

Technical Support Center: Improving the In Vitro Dissolution Rate of Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges encountered during the in vitro dissolution of Arachidonyl alcohol, a lipophilic, long-chain fatty alcohol.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit a poor in vitro dissolution rate?

This compound's low aqueous solubility is the primary reason for its poor dissolution rate. Like many lipophilic active pharmaceutical ingredients (APIs), its high lipophilicity and strong intermolecular forces hinder its ability to dissolve in aqueous environments, such as standard dissolution media.[1][2] For an API to dissolve, the dissolution rate must be greater than the precipitation rate. With highly lipophilic compounds, this equilibrium is often unfavorable in aqueous solutions.[1]

Q2: What are the primary strategies to enhance the dissolution rate of a lipophilic compound like this compound?

Strategies focus on either modifying the physical or chemical properties of the API itself or optimizing the formulation and dissolution medium.[3] Key approaches include:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the API, which can significantly improve the dissolution rate.[2][4][5]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier (like polyethylene (B3416737) glycols or PVP) can create an amorphous solid dispersion, which has higher energy and improved solubility compared to the crystalline form.[6][7][8]

  • Formulation-Based Approaches:

    • Co-solvency: Incorporating organic co-solvents (e.g., ethanol (B145695), PEG 300, DMSO) into the dissolution medium can increase the solubility of nonpolar molecules.[4][9][10]

    • Use of Surfactants: Surfactants promote wetting of the hydrophobic particle surface and can form micelles to encapsulate the lipophilic drug, thereby increasing its apparent solubility.[3][8][11]

    • Complexation: Cyclodextrins can form inclusion complexes with lipophilic molecules, where the hydrophobic API is held within the cyclodextrin's internal cavity, while the hydrophilic exterior improves aqueous solubility.[12][13]

    • Lipid-Based Formulations: Systems like Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) are specifically designed to improve the solubilization and absorption of lipophilic drugs.[3][8][14]

Q3: How do I select the most appropriate dissolution enhancement technique for my experiment?

The choice of technique depends on several factors, including the physicochemical properties of this compound, the objective of the study (e.g., quality control vs. bioavailability prediction), and available laboratory equipment. A logical approach to selection is outlined in the diagram below. For early-stage in vitro testing, employing co-solvents, surfactants, or cyclodextrins is often the most direct and practical starting point.

A Poor Dissolution of This compound Observed B Objective of Study? A->B C Simple In Vitro Screening / QC B->C Screening D Formulation Development for Bioavailability Enhancement B->D Development E Modify Dissolution Medium C->E F Modify API / Formulation D->F G Add Co-solvents (e.g., Ethanol, PEG 300) E->G H Add Surfactants (e.g., Tween-80, SLS) E->H I Use Complexing Agents (e.g., Cyclodextrins) E->I J Particle Size Reduction (Micronization/Nanonization) F->J K Solid Dispersions (e.g., with PEG 6000) F->K L Lipid-Based Formulations (SLNs, SEDDS) F->L

Caption: Decision tree for selecting a dissolution enhancement strategy.

Q4: Can you provide a starting formulation for a dissolution medium for this compound?

Yes, based on solvent systems used for in vivo studies with this compound, a good starting point for an in vitro dissolution medium can be adapted.[15] A common approach involves a mixture of a co-solvent and a surfactant in an aqueous buffer.

  • Example Formulation 1 (Co-solvent/Surfactant):

  • Example Formulation 2 (Cyclodextrin-based):

    • 10% Dimethyl sulfoxide (DMSO)

    • 90% of a 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution in saline/buffer[15]

Important: When using these systems, ensure the final concentration of organic solvents and surfactants is justified and does not interfere with the analytical method used for quantification.

Troubleshooting Guide

Issue: The dissolution rate is still low even after adding a co-solvent or surfactant.

  • Possible Cause: The concentration of the solubilizing agent may be insufficient. For surfactants, the concentration might be below the critical micelle concentration (CMC), where they are most effective at solubilizing drugs.[3]

  • Troubleshooting Steps:

    • Increase Concentration: Gradually increase the percentage of the co-solvent or surfactant in the medium. Studies have shown that higher ethanol concentrations, for example, lead to a valuable increase in the amount of dissolved drug.[16][17]

    • Combine Mechanisms: Try a combination of a co-solvent and a surfactant. This can have a synergistic effect on solubility.

    • Change Agent: Test a different type of surfactant (e.g., switch from non-ionic Tween-80 to anionic Sodium Lauryl Sulfate (SLS)) or a more potent co-solvent.[3][11] Be aware that SLS can precipitate in the presence of potassium ions.[11]

    • Check pH: Although this compound is a neutral compound, the pH of the medium can influence the effectiveness of certain excipients. Ensure the pH is stable and appropriate for your formulation.[11]

Issue: I am observing precipitation or phase separation of this compound in the dissolution medium over time.

  • Possible Cause: The system has reached supersaturation, and the formulation cannot maintain the dissolved state. This is common when a solvent-rich layer around the dissolving particle diffuses into the bulk medium, causing the drug to crash out.

  • Troubleshooting Steps:

    • Increase Agitation Speed: Increasing the paddle or basket speed (e.g., from 50 rpm to 100 rpm) can enhance the mixing and reduce the thickness of the unstirred solvent layer around the particle, potentially preventing localized supersaturation.[1][16]

    • Add a Precipitation Inhibitor: Certain polymers (e.g., HPMC, PVP) can act as precipitation inhibitors, stabilizing the supersaturated state.

    • Optimize Solubilizer Concentration: The concentration of the co-solvent or surfactant may need to be optimized to ensure the drug remains in solution throughout the duration of the test.

Issue: My dissolution results are highly variable and not reproducible.

  • Possible Cause: Variability can stem from the dissolution apparatus, the medium preparation, or the sample itself.[11] For lipophilic compounds, inconsistent wetting can be a major factor.

  • Troubleshooting Steps:

    • Apparatus Check: Verify that the dissolution equipment is properly calibrated and maintained. Check for vessel centering, paddle/basket height, and vibration.[11]

    • Medium Preparation: Prepare the dissolution medium fresh for each run and ensure it is fully degassed. For mixed solvent systems, add each component in a consistent order and ensure complete mixing.[15] If heating is required to aid initial dissolution, ensure the procedure is consistent.[15]

    • Promote Wetting: The hydrophobic surface of this compound can adsorb air, leading to poor wetting and variable results.[5] Incorporating a surfactant is the most effective way to address this. Ensure the surfactant is fully dissolved before adding the sample.

    • Sample Positioning: Ensure the sample is introduced into the vessel consistently, avoiding sticking to the paddles or vessel walls.

Quantitative Data on Enhancement Techniques

The following table summarizes the reported improvement in solubility or dissolution for various lipophilic drugs using different enhancement techniques. While this data is not for this compound, it provides a quantitative perspective on the potential efficacy of these methods.

TechniqueDrugCarrier/SystemFold Increase in Solubility/DissolutionReference(s)
Solid Lipid Nanoparticles ResveratrolPrecirol® ATO-5, Gelucire® 50/13Up to 7-fold increase in solubility[12]
Solid Lipid Nanoparticles RifampicinCompritol®Up to 8-fold increase in solubility[12]
Solid Dispersion CarbamazepinePolyethylene glycol (PEG) 4000Significant increase in dissolution rate and extent[7]
Complexation Fenretinide2-hydroxypropyl-β-cyclodextrin1409-fold increase in total drug solubility[18]
Co-solvency EnrofloxacinVarious co-solvents & surfactantsUp to 26-fold increase in aqueous solubility[5]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Dissolution Medium

This protocol is adapted from a formulation used to dissolve this compound.[15]

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8) and bring it to the target temperature (e.g., 37°C). Ensure the buffer is adequately degassed.

  • Add Co-solvent: To a volumetric flask, add 400 mL of PEG 300 per 1000 mL of final medium volume.

  • Add Surfactant: Add 50 mL of Tween-80 to the flask and mix until homogenous.

  • Add Drug Solvent (Optional but recommended for consistency): If preparing a stock of the API, dissolve this compound in DMSO to a known concentration (e.g., 20.8 mg/mL). Add 100 mL of this DMSO stock. If adding the solid API directly to the vessel, this step can be skipped, and the 10% volume can be replaced with pure DMSO.

  • Final Volume: Add the prepared aqueous buffer to bring the total volume to 1000 mL.

  • Mix and Equilibrate: Mix the final medium thoroughly and allow it to equilibrate to 37°C in the dissolution bath before introducing the sample.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This is a general protocol for preparing SLNs, a promising technique for lipid-based drugs.[14]

  • Lipid Melt: Heat a solid lipid (e.g., Compritol®, Precirol® ATO 5) to approximately 5-10°C above its melting point.

  • Drug Dissolution: Dissolve a specified amount of this compound into the molten lipid under constant stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: In a separate vessel, heat an aqueous surfactant solution (e.g., 1-2% w/v Poloxamer 188) to the same temperature as the lipid melt.

  • Pre-emulsion Formation: Add the hot drug-lipid melt to the hot aqueous phase under high-shear stirring (e.g., using an Ultra-Turrax) for several minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles at a temperature above the lipid's melting point.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug entrapped.

cluster_0 Oil Phase cluster_1 Aqueous Phase A Melt Solid Lipid (e.g., Compritol) B Dissolve this compound in molten lipid A->B D Combine Phases & Create Coarse Pre-Emulsion (High-Shear Mixing) B->D C Heat Aqueous Surfactant Solution C->D E High-Pressure Homogenization (HPH) (Above Lipid M.P.) D->E F Cool to Room Temperature (Gentle Stirring) E->F G Solid Lipid Nanoparticle (SLN) Dispersion Formed F->G

Caption: Experimental workflow for preparing SLNs by hot homogenization.

References

Technical Support Center: Enhancing the Bioavailability of Arachidonyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arachidonyl alcohol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to enhance bioavailability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue/Question Possible Cause(s) Suggested Solution(s)
Low oral bioavailability of the this compound derivative in preclinical animal models. - Poor aqueous solubility limiting dissolution.[1][2] - Degradation in the gastrointestinal (GI) tract.[1] - First-pass metabolism in the liver.- Formulation Strategy: Utilize lipid-based drug delivery systems (LBDDS) such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) to improve solubilization and absorption.[3][4][5] - Chemical Modification: Synthesize a prodrug of the this compound derivative to mask the hydroxyl group, potentially increasing lipophilicity and protecting it from degradation.[6][7] - Nanotechnology Approach: Formulate the derivative into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) to enhance stability and facilitate transport across the intestinal barrier.[8][9]
High variability in bioavailability data between subjects. - Influence of food on absorption (positive or negative food effect).[1] - Inconsistent dispersion of the formulation in the GI tract.- Standardize Feeding Protocol: Conduct bioavailability studies in both fasted and fed states to characterize the food effect.[1] - Optimize Formulation: For LBDDS, ensure the formation of fine, stable emulsions upon dispersion in aqueous media. The mean emulsion droplet diameter is a critical factor for in-vivo performance.[3]
Precipitation of the derivative observed during in vitro lipolysis. - Supersaturation and subsequent precipitation of the drug upon lipid digestion.[10] - Insufficient solubilization capacity of the mixed micelles formed during digestion.- Incorporate Precipitation Inhibitors: Add polymers like HPMC to the formulation to create a supersaturable SEDDS (S-SEDDS), which can prolong the supersaturated state and enhance absorption.[10] - Optimize Excipient Selection: Carefully select oils, surfactants, and co-solvents to ensure the drug remains solubilized throughout the digestion process.[10]
The synthesized prodrug shows poor conversion to the active this compound derivative in vivo. - Inefficient enzymatic cleavage of the prodrug linker.[6] - The chosen promoiety is not recognized by relevant esterases.- Linker Design: Select an ester linkage that is known to be labile to esterases present in the target tissue or systemic circulation.[6] - In Vitro Esterase Stability Assay: Screen the prodrug against various esterase sources (e.g., liver microsomes, plasma) to confirm its conversion.

Frequently Asked Questions (FAQs)

1. What are the primary challenges affecting the bioavailability of this compound derivatives?

This compound and its derivatives are highly lipophilic compounds, which leads to poor aqueous solubility. This low solubility is a major rate-limiting step for oral absorption.[2] Additionally, they can be susceptible to enzymatic degradation in the GI tract and undergo significant first-pass metabolism in the liver.

2. How do Lipid-Based Drug Delivery Systems (LBDDS) enhance the bioavailability of these derivatives?

LBDDS, such as SEDDS and SMEDDS, are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium like the GI fluids.[3] This process facilitates the dissolution of the lipophilic drug and presents it in a solubilized form with a large surface area for absorption, bypassing the dissolution step which often limits the bioavailability of poorly water-soluble drugs.[4][5]

3. What is the Lipid Formulation Classification System (LFCS) and how can it guide formulation development?

The LFCS categorizes lipid-based formulations into four types based on their composition and the need for digestion to release the drug. This framework helps in selecting appropriate excipients and predicting the in vivo performance of the formulation.[10]

LFCS TypeCompositionCharacteristics
Type I Oils without surfactantsRequires digestion for drug release.
Type II Oils and water-insoluble surfactantsForms coarse dispersions (emulsions).
Type III Oils, water-soluble surfactants, and co-solventsForms fine dispersions (microemulsions).
Type IV Water-soluble surfactants and co-solvents (oil-free)Forms micelles.

4. What are the advantages of using nanotechnology-based delivery systems like SLNs and NLCs?

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are colloidal carriers with a solid lipid core.[8] They offer several advantages for delivering this compound derivatives:

  • Controlled Release: The solid matrix can provide sustained release of the encapsulated compound.[9]

  • Protection: They can protect the encapsulated derivative from chemical and enzymatic degradation.

  • Improved Bioavailability: The small particle size enhances absorption and can facilitate lymphatic uptake, bypassing the liver and reducing first-pass metabolism.[11]

5. How can a prodrug strategy be applied to this compound derivatives?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation in the body to release the active drug.[6] For this compound, the hydroxyl group can be esterified with a promoiety to create a more lipophilic and stable prodrug. This can improve its absorption and protect it from premature metabolism.[7][12] Once absorbed, endogenous esterases can cleave the ester bond, releasing the active this compound.[6]

Experimental Protocols

In Vitro Lipolysis Testing

This protocol is essential for evaluating the performance of a lipid-based formulation under conditions that mimic the small intestine.

Objective: To assess the ability of the formulation to maintain the this compound derivative in a solubilized state during lipid digestion.

Materials:

  • pH-stat apparatus

  • Lipolysis medium (mimicking fasted state intestinal fluid)

  • Pancreatic lipase (B570770)

  • Bile salts

  • Calcium chloride

  • Enzyme inhibitor (e.g., 4-bromophenylboronic acid)

  • Centrifuge

  • HPLC for drug quantification

Methodology:

  • The assay is performed in a pH-stat apparatus at 37°C.[13]

  • The lipid-based formulation containing the this compound derivative is dispersed in the lipolysis medium.

  • Lipolysis is initiated by adding pancreatic lipase and bile salts. The pH is maintained at a constant level (e.g., 6.5) by the automated addition of NaOH.

  • Aliquots are withdrawn at predetermined time points.[13]

  • The enzymatic reaction in the aliquots is immediately stopped by adding an enzyme inhibitor.[13]

  • Samples are centrifuged to separate the aqueous phase (containing the solubilized drug in mixed micelles) from the undigested lipid and precipitated drug.[13]

  • The concentration of the this compound derivative in the aqueous phase is quantified by HPLC.

Caco-2 Cell Permeability Assay

This in vitro model is used to predict the intestinal permeability of a compound.

Objective: To evaluate the transport of the this compound derivative, both as the parent compound and in different formulations, across a monolayer of human intestinal epithelial cells.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • LC-MS/MS for drug quantification

Methodology:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (this compound derivative) is added to the apical (AP) side of the monolayer.

  • Samples are collected from the basolateral (BL) side at various time points.

  • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Visualizations

bioavailability_strategies cluster_challenges Bioavailability Challenges cluster_strategies Enhancement Strategies cluster_formulation Formulation Strategies cluster_modification Chemical Modification cluster_outcome Desired Outcome Challenge1 Poor Aqueous Solubility LBDDS Lipid-Based Drug Delivery (SEDDS, SMEDDS) Challenge1->LBDDS Improves Solubilization Nano Nanotechnology (SLNs, NLCs) Challenge1->Nano Enhances Dissolution Challenge2 GI Degradation Challenge2->Nano Protects Drug Prodrug Prodrug Synthesis Challenge2->Prodrug Masks Liable Groups Challenge3 First-Pass Metabolism Challenge3->LBDDS Promotes Lymphatic Uptake Challenge3->Prodrug Alters Metabolism Bioavailability Enhanced Bioavailability LBDDS->Bioavailability Nano->Bioavailability Prodrug->Bioavailability

Caption: Strategies to overcome challenges in the bioavailability of this compound derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Formulation Formulation Development (e.g., SEDDS) Lipolysis In Vitro Lipolysis Formulation->Lipolysis Test Performance Permeability Caco-2 Permeability Lipolysis->Permeability Select Lead Formulations PK_Studies Pharmacokinetic Studies (Animal Models) Permeability->PK_Studies Predict In Vivo Absorption Data Bioavailability Assessment PK_Studies->Data Determine AUC, Cmax

Caption: Experimental workflow for developing and evaluating formulations of this compound derivatives.

prodrug_pathway Prodrug This compound Prodrug (Inactive) Absorption GI Absorption Prodrug->Absorption Esterases Esterases (in blood/tissue) Absorption->Esterases Cleavage of Promoiety ActiveDrug This compound (Active) Esterases->ActiveDrug Excretion Excretion ActiveDrug->Excretion

Caption: Activation pathway of an this compound prodrug to its active form in the body.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Arachidonyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Arachidonyl alcohol, a lipid molecule structurally related to the well-known arachidonic acid, serves as a backbone for a variety of derivatives that exhibit significant biological activities. These derivatives primarily interact with the endocannabinoid system, a crucial signaling network involved in regulating physiological processes such as pain, mood, and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, focusing on their interactions with major molecular targets: Fatty Acid Amide Hydrolase (FAAH), Cannabinoid Receptor 1 (CB1), and Transient Receptor Potential Vanilloid 1 (TRPV1).

Key Molecular Targets and Signaling Pathways

This compound derivatives modulate the endocannabinoid system by interacting with several key proteins. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition can enhance endocannabinoid signaling.[1] The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids.[2] The TRPV1 receptor is a non-selective cation channel involved in pain sensation.[3] The interplay between these components is crucial for maintaining homeostasis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) CB1->Signaling TRPV1 TRPV1 Channel TRPV1->Signaling FAAH FAAH Enzyme ArachidonicAcid Arachidonic Acid + Other Products FAAH->ArachidonicAcid Degrades Endocannabinoids ArachidonylDeriv This compound Derivatives ArachidonylDeriv->CB1 Binds to & Activates ArachidonylDeriv->TRPV1 Binds to & Modulates ArachidonylDeriv->FAAH Inhibits Degradation of Endocannabinoids G start Start prep Prepare Reagents (FAAH, Buffer, Substrate, Test Compounds) start->prep plate Add FAAH, Buffer, and Test Compound to Plate prep->plate incubate Pre-incubate at 37°C plate->incubate react Initiate Reaction with Substrate incubate->react measure Kinetic Fluorescence Measurement react->measure analyze Calculate Reaction Rates and Determine IC₅₀ measure->analyze end End analyze->end G start Start plate_cells Plate TRPV1-expressing Cells start->plate_cells load_dye Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells baseline Acquire Baseline Fluorescence wash_cells->baseline add_compound Add Test Compound (Agonist/Antagonist) baseline->add_compound measure_fluorescence Monitor Change in Fluorescence Intensity add_compound->measure_fluorescence analyze_data Calculate Response and Determine EC₅₀/IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

References

Arachidonyl Alcohol: A Comparative Efficacy Analysis Against Other Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the biological activity of fatty alcohols is of significant interest due to their diverse roles as active pharmaceutical ingredients (APIs), excipients, and modulators of cellular signaling. This guide provides a comparative analysis of the efficacy of arachidonyl alcohol, a 20-carbon polyunsaturated fatty alcohol, against other saturated and unsaturated fatty alcohols, supported by experimental data and detailed methodologies.

Data Summary of Biological Activities

The following table summarizes the available quantitative data on the biological activities of various fatty alcohols. It is important to note that direct comparative studies involving this compound are limited in the public domain. The data presented here is a synthesis of findings from various sources to provide a comparative perspective.

Fatty AlcoholClassBiological ActivityAssayEndpointResultReference
1-Dodecanol (Lauryl Alcohol)SaturatedAntimicrobialBroth MicrodilutionMIC against S. aureus32 µg/mL[1]
1-Tetradecanol (Myristyl Alcohol)SaturatedAntimicrobialBroth MicrodilutionMIC against S. aureus16 µg/mL[1]
1-Hexadecanol (Cetyl Alcohol)SaturatedAnti-inflammatoryNitric Oxide Production InhibitionIC50Data not readily available[1]
1-Octadecanol (Stearyl Alcohol)SaturatedAnti-inflammatoryNot specified-Data not readily available[1]
Oleyl AlcoholMonounsaturatedAntioxidantLDL Oxidation AssayLag time extensionConcentration-dependent[2]
Linoleyl AlcoholPolyunsaturatedAntioxidantLDL Oxidation AssayLag time extensionConcentration-dependent[2]
This compound Polyunsaturated Various - - Data not readily available in direct comparative studies
Long-chain fatty alcohol mixture (tetracosanol, hexacosanol, octacosanol)SaturatedAnti-inflammatoryPhospholipase A2 InhibitionIC506.2 µg/mL[1]
Hydroxytyrosol unsaturated fatty alcohol derivativesPhenolic fatty alcoholAntioxidantLDL Oxidation AssayIncreased resistance to oxidationSignificant[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of fatty alcohol efficacy are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[1]

Principle: A serial dilution of the fatty alcohol is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is added to each well. The plates are incubated, and the lowest concentration of the fatty alcohol that inhibits visible bacterial growth is recorded as the MIC.[1]

Detailed Protocol:

  • Preparation of Fatty Alcohol Solutions: Dissolve the fatty alcohol in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution. Prepare serial twofold dilutions in Mueller-Hinton Broth (MHB).[1]

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Inoculation and Incubation: Add 100 µL of the appropriate fatty alcohol dilution and 100 µL of the bacterial inoculum to each well of a 96-well plate. Include a positive control (broth with bacteria, no fatty alcohol) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[1]

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the fatty alcohol in which no visible growth is observed.[1]

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1]

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS in the presence and absence of the test compound (fatty alcohol). The production of NO is indirectly measured by quantifying the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[1]

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[1]

  • Treatment: Pre-treat the cells with various concentrations of the fatty alcohol (dissolved in a vehicle like DMSO) for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (cells with vehicle only), an LPS-only group, and a vehicle control for the fatty alcohol.[1]

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

In Vitro Antioxidant Assay: LDL Oxidation

This protocol describes a common method to assess the antioxidant activity of unsaturated alcohols by measuring their ability to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).[2]

Principle: The oxidation of LDL is initiated by the addition of copper sulfate (B86663) (CuSO₄). The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time. The antioxidant capacity of a test compound is determined by its ability to prolong the lag phase of diene formation.[2]

Detailed Protocol:

  • LDL Isolation: Isolate LDL from human plasma by ultracentrifugation.

  • Oxidation Assay:

    • Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove any contaminants.

    • Determine the protein concentration of the LDL solution using a standard protein assay.

    • In a quartz cuvette, mix LDL (final concentration, e.g., 50 µg/mL) with the test compound at various concentrations. Include a control with the solvent alone.

    • Initiate the oxidation by adding CuSO₄ solution (final concentration, e.g., 5 µM).

    • Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm at regular intervals (e.g., every 5 minutes) for a specified period (e.g., 4 hours) at 37°C.[2]

  • Data Analysis: Determine the lag time for the control and each concentration of the test compound. An increase in the lag time indicates antioxidant activity.

Signaling Pathways and Experimental Workflow

This compound Metabolism and Signaling

This compound is a precursor to arachidonic acid, which can be metabolized through several enzymatic pathways to produce a variety of bioactive lipid mediators, including prostaglandins (B1171923) and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Furthermore, arachidonyl derivatives are key components of the endocannabinoid system, such as 2-arachidonoylglycerol (B1664049) (2-AG).

Arachidonyl_Alcohol_Signaling Arachidonyl_Alcohol This compound Arachidonic_Acid Arachidonic Acid Arachidonyl_Alcohol->Arachidonic_Acid Endocannabinoid_System Endocannabinoid System (e.g., 2-AG) Arachidonyl_Alcohol->Endocannabinoid_System COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation CB1_CB2_Receptors CB1/CB2 Receptors Endocannabinoid_System->CB1_CB2_Receptors Neuronal_Modulation Neuronal Modulation CB1_CB2_Receptors->Neuronal_Modulation

Caption: Metabolism of this compound and its role in inflammatory and neuronal signaling pathways.

General Experimental Workflow for Comparing Fatty Alcohol Efficacy

The following diagram illustrates a typical workflow for the comparative evaluation of the biological efficacy of different fatty alcohols.

Experimental_Workflow cluster_selection Compound Selection cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis and Comparison Arachidonyl_Alcohol This compound Antimicrobial Antimicrobial Assay (e.g., MIC) Arachidonyl_Alcohol->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Arachidonyl_Alcohol->Anti_inflammatory Antioxidant Antioxidant Assay (e.g., LDL Oxidation) Arachidonyl_Alcohol->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT) Arachidonyl_Alcohol->Cytotoxicity Other_Fatty_Alcohols Other Fatty Alcohols (Saturated, Unsaturated) Other_Fatty_Alcohols->Antimicrobial Other_Fatty_Alcohols->Anti_inflammatory Other_Fatty_Alcohols->Antioxidant Other_Fatty_Alcohols->Cytotoxicity Data_Collection Data Collection (IC50, MIC, etc.) Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Antioxidant->Data_Collection Cytotoxicity->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Conclusion Efficacy Conclusion Comparative_Analysis->Conclusion

Caption: A generalized workflow for the comparative efficacy testing of fatty alcohols.

References

Unveiling the Role of Arachidonyl Alcohol in Cellular Communication: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid messengers in cell signaling is paramount for innovating novel therapeutics. This guide provides a comparative analysis of Arachidonyl alcohol and its key metabolic relatives—Arachidonic acid and 2-Arachidonoylglycerol (2-AG)—in the context of cell signaling. We present a synthesis of experimental data to validate their functions and offer detailed protocols for key experimental procedures.

While this compound is recognized as a precursor for various ether lipids, its direct role as a signaling molecule is not as extensively documented as its metabolic precursor, Arachidonic acid, and its derivative, the endocannabinoid 2-Arachidonoylglycerol (2-AG). This guide aims to juxtapose the known signaling activities of these related lipids to provide a clearer perspective on their potential individual and overlapping functions.

Comparative Analysis of Signaling Activities

The following tables summarize the quantitative data on the interaction of this compound derivatives, Arachidonic acid, and 2-Arachidonoylglycerol with key components of cellular signaling pathways. Direct signaling data for unmodified this compound is currently limited in the scientific literature.

Table 1: Cannabinoid Receptor (CB1) Binding and Functional Activity

CompoundReceptorAssay TypeParameterValue (nM)
This compound derivativesCB1[(35)S]GTPγS Binding-Ester derivatives showed some activity
2-Arachidonoylglycerol (2-AG)CB1Radioligand BindingK_i472
2-Arachidonoylglycerol (2-AG)CB1Functional AssayEC_50519
Arachidonic acidCB1Functional Assay-No response

Note: Data for this compound derivatives is qualitative as the full study with quantitative values was not accessible.

Table 2: Intracellular Calcium (Ca2+) Mobilization

CompoundCell TypeParameterValue
Arachidonic acidHuman Brain Microvascular Endothelial CellsEC_50~270 nM
2-Arachidonoylglycerol (2-AG)NG108-15 Cells-Induces rapid, transient increase

Signaling Pathways and Experimental Validation

The signaling cascades initiated by these lipid molecules are complex and can involve a variety of downstream effectors. Below, we visualize the established signaling pathway for 2-Arachidonoylglycerol and the metabolic relationship between the three lipids.

G cluster_metabolism Metabolic Pathway cluster_signaling 2-AG Signaling Cascade Arachidonic acid Arachidonic acid This compound This compound Arachidonic acid->this compound Reduction 2-Arachidonoylglycerol 2-Arachidonoylglycerol Arachidonic acid->2-Arachidonoylglycerol DAGL CB1R CB1 Receptor 2-Arachidonoylglycerol->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK1/2) G_protein->MAPK Activates Ca2_mobilization Ca2+ Mobilization G_protein->Ca2_mobilization Induces cAMP cAMP AC->cAMP Decreases

Caption: Metabolic relationship and the 2-AG signaling pathway.

Experimental Protocols

To facilitate further research and validation, we provide detailed methodologies for key experiments cited in this guide.

GTPγS Binding Assay

This assay is used to determine the functional activity of a ligand at a G-protein coupled receptor (GPCR), such as the CB1 receptor. It measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CB1)

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Test compounds (this compound, Arachidonic acid, 2-AG)

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, assay buffer, GDP, and the test compound.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by adding an excess of cold GTPγS or by rapid filtration.

  • If using SPA beads, add the bead suspension and incubate for a further 30 minutes to allow for capture of the membranes.

  • Measure the radioactivity in a microplate scintillation counter.

  • Data is typically analyzed by non-linear regression to determine EC₅₀ and E_max values.

G start Prepare Reagents (Membranes, Buffers, Ligands) incubate Incubate Membranes with Ligand and [35S]GTPγS start->incubate terminate Terminate Reaction incubate->terminate detect Detect Radioactivity terminate->detect analyze Data Analysis (EC50, Emax) detect->analyze G start Plate and Culture Cells load Load Cells with Calcium-Sensitive Dye start->load wash Wash to Remove Excess Dye load->wash measure_baseline Measure Baseline Fluorescence wash->measure_baseline inject Inject Test Compound measure_baseline->inject measure_response Measure Fluorescence Change Over Time inject->measure_response analyze Data Analysis measure_response->analyze

An In Vitro Comparative Analysis of Arachidonyl Alcohol and Its Synthetic Analogs in Modulating Cannabinoid Receptor 1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of arachidonyl alcohol and its synthetic analogs, focusing on their activity at the cannabinoid receptor 1 (CB1). The information is compiled from preclinical research and is intended to inform further investigation and drug development efforts in the field of endocannabinoid signaling.

Introduction

This compound is a lipid molecule structurally related to the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system. Like 2-AG, this compound and its synthetic derivatives have been investigated for their potential to modulate the activity of cannabinoid receptors, particularly the CB1 receptor, which is a prime target for therapeutic intervention in a variety of disorders. This guide focuses on a comparative analysis of ester, carbonate, and carbamate (B1207046) derivatives of this compound, evaluating their efficacy as CB1 receptor agonists.

Comparative Analysis of CB1 Receptor Activation

An in vitro study by Parkkari and colleagues (2004) provides the foundational data for this comparison. The study synthesized a series of novel derivatives of this compound and evaluated their ability to activate the CB1 receptor using a [³⁵S]GTPγS binding assay with rat cerebellar membranes. This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing an indication of the agonist activity of the test compounds.

Table 1: Qualitative In Vitro Comparison of this compound Analogs at the CB1 Receptor

Compound ClassGeneral StructureRelative CB1 Receptor Activity (Agonism)Key Findings
Arachidonyl Esters Arachidonyl-O-C(=O)-RModerateShowed some activity but were less potent and efficacious than anandamide (B1667382) (AEA).
Arachidonyl Carbonates Arachidonyl-O-C(=O)-O-RLow to NegligibleExhibited poor binding affinity to the CB1 receptor.
Arachidonyl Carbamates Arachidonyl-O-C(=O)-NH-RLow to NegligibleExhibited poor binding affinity to the CB1 receptor.

Note: This table provides a qualitative summary based on the available literature. For precise quantitative comparisons, consulting the original research by Parkkari et al. (2004) is recommended.

Experimental Protocols

The primary in vitro assay used to determine the CB1 receptor activity of this compound and its analogs is the [³⁵S]GTPγS binding assay. This assay is a well-established method for measuring the functional activation of G-protein coupled receptors (GPCRs) like the CB1 receptor[4][5][6][7][8].

[³⁵S]GTPγS Binding Assay Protocol

Objective: To measure the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins in rat cerebellar membranes, indicative of CB1 receptor activation.

Materials:

  • Rat cerebellar membranes (a rich source of CB1 receptors)

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compounds (this compound and its synthetic analogs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw rat cerebellar membranes on ice. Homogenize the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A solution of GDP (final concentration typically 10-30 µM) to ensure that the G-proteins are in their inactive state.

    • Varying concentrations of the test compounds or a reference agonist (e.g., CP55,940).

    • Rat cerebellar membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 30 minutes to allow the compounds to bind to the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM to initiate the binding reaction.

  • Reaction Incubation: Incubate the plate at 30°C for an additional 60 minutes.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation. Data are typically analyzed using non-linear regression to determine the EC₅₀ (concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values for each compound.

Signaling Pathways and Visualizations

CB1 Receptor Signaling Pathway

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated G-protein. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ dimer can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels[10][12]. These signaling events ultimately lead to the modulation of neurotransmitter release and other cellular responses.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/oβγ (Inactive) CB1->G_protein G_alpha_active Gαi/o-GTP (Active) G_protein->G_alpha_active G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound Analog (Agonist) Ligand->CB1 G_alpha_active->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_beta_gamma->Ion_Channels Modulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Contributes to

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

The following diagram illustrates the key steps involved in the [³⁵S]GTPγS binding assay used to assess the in vitro activity of this compound analogs.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Membranes Prepare Rat Cerebellar Membranes Incubate1 Incubate Membranes, GDP, and Compounds Membranes->Incubate1 Compounds Prepare Serial Dilutions of Test Compounds Compounds->Incubate1 Add_Radioligand Add [³⁵S]GTPγS Incubate1->Add_Radioligand Incubate2 Incubate to Allow [³⁵S]GTPγS Binding Add_Radioligand->Incubate2 Filtration Rapid Filtration to Separate Bound/Unbound Incubate2->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate EC₅₀ and Eₘₐₓ Values Counting->Analysis

Caption: Experimental Workflow.

References

A Researcher's Guide to Validating the Purity of Commercially Available Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Arachidonyl alcohol, ensuring its purity is paramount for the validity and reproducibility of experimental results. As a polyunsaturated fatty alcohol, this compound is susceptible to degradation, and commercial preparations may contain various impurities. This guide provides a framework for validating the purity of commercially available this compound, offering a comparison of analytical techniques and detailed experimental protocols.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers, typically with a stated purity of 98% or higher. While obtaining a comprehensive list of all suppliers and their detailed purity data is challenging without direct purchase and analysis, prominent suppliers include:

SupplierStated PurityCAS Number
Cayman Chemical≥98%[1][2]13487-46-2
MedChemExpress98.0%[3]13487-46-2

It is crucial for researchers to obtain a batch-specific Certificate of Analysis (CoA) from the supplier, which should provide information on the analytical methods used for purity assessment and the levels of any detected impurities.

Potential Impurities in Commercial this compound

Several types of impurities can be present in commercial this compound preparations. Understanding these potential contaminants is the first step in selecting the appropriate analytical methods for their detection.

  • Synthesis-Related Impurities:

    • Arachidonic Acid: As this compound is produced by the reduction of arachidonic acid, residual starting material may be present.[1][2]

    • Other Fatty Alcohols: The source of the arachidonic acid (natural or synthetic) could introduce other similar fatty acids, which would then be converted to their corresponding alcohols.

  • Degradation Products:

    • Oxidation Products: The four cis-double bonds in the arachidonyl chain make the molecule susceptible to oxidation, which can be initiated by exposure to air, light, or heat.[4] This can lead to the formation of various oxidized species, including aldehydes and other degradation products that may have biological activity.[5]

    • Isomers: While less common for a primary alcohol compared to molecules with secondary hydroxyl groups, harsh synthesis or storage conditions could potentially lead to isomerization of the double bonds.

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound and identify potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), or with Mass Spectrometry (MS), are powerful techniques for this purpose.

A logical workflow for the validation process is essential for obtaining reliable results.

Arachidonyl_Alcohol_Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Purity Assessment Sample Commercial this compound Sample Dissolution Dissolve in appropriate solvent (e.g., Ethanol, Hexane) Sample->Dissolution Derivatization Derivatization (for GC-MS) (e.g., Silylation) Dissolution->Derivatization For GC-MS HPLC High-Performance Liquid Chromatography (HPLC-CAD/ELSD/MS) Dissolution->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Purity_Quantification Quantify Main Peak Area (%) GC_MS->Purity_Quantification Impurity_Identification Identify Impurities by Mass Spectrum and Retention Time Comparison GC_MS->Impurity_Identification HPLC->Purity_Quantification HPLC->Impurity_Identification Final_Purity Determine Final Purity and Impurity Profile Purity_Quantification->Final_Purity Impurity_Identification->Final_Purity

A generalized workflow for the validation of this compound purity.

GC-MS is an excellent method for assessing the purity of volatile and semi-volatile compounds like fatty alcohols. Derivatization is often required to improve the volatility and chromatographic performance of the alcohol.

a) Sample Preparation and Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

b) GC-MS Conditions:

  • Gas Chromatograph: A system equipped with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

c) Data Analysis:

  • The purity is determined by the area percentage of the main peak corresponding to the silylated this compound.

  • Impurities can be identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

HPLC with a universal detector like CAD or ELSD is a powerful technique for the analysis of non-volatile and semi-volatile compounds without the need for derivatization.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent mixture, such as methanol/chloroform (1:1, v/v), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to an appropriate concentration for injection (e.g., 100 µg/mL).

b) HPLC Conditions:

  • HPLC System: A system equipped with a CAD or ELSD detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 100% A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD/ELSD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Tube Temperature: 40°C

    • Gas Flow (Nitrogen): Adjusted for optimal signal-to-noise ratio.

c) Data Analysis:

  • Purity is determined by the area percentage of the main peak.

  • This method is effective for separating this compound from less polar or more polar impurities. For structural elucidation of unknown impurities, coupling the HPLC to a mass spectrometer (HPLC-MS) is recommended.

Comparison of Analytical Methods

FeatureGC-MSHPLC-CAD/ELSDHPLC-MS
Derivatization Required (Silylation)Not RequiredNot Required
Compound Identification Excellent (Mass Spectra)Poor (Based on Retention Time)Excellent (Mass Spectra)
Quantification GoodGood (Relative Quantification)Good
Sensitivity HighModerate to HighHigh
Throughput ModerateHighModerate
Cost ModerateLowerHigh
Best For Purity assessment and identification of volatile impurities.Routine purity checks and quantification of known compounds.Comprehensive impurity profiling and structural elucidation.

Conclusion

Validating the purity of commercially available this compound is a critical step in ensuring the reliability of research outcomes. A combination of orthogonal analytical techniques, such as GC-MS and HPLC with universal or mass spectrometric detection, provides a comprehensive assessment of purity and a detailed impurity profile. Researchers should always request a batch-specific Certificate of Analysis from the supplier and consider performing their own in-house validation using the protocols outlined in this guide. This due diligence will contribute to more robust and reproducible scientific findings.

References

Unveiling the Potential for Cross-Reactivity of Arachidonyl Alcohol in Eicosanoid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of lipid signaling, the specificity of immunoassays is paramount. This guide provides a comparative analysis of the potential cross-reactivity of Arachidonyl alcohol in immunoassays designed for structurally related eicosanoids, namely Arachidonic Acid (AA), Prostaglandin (B15479496) E2 (PGE2), and Leukotriene B4 (LTB4). Due to a lack of direct experimental data on this compound cross-reactivity, this guide leverages structural comparisons and available cross-reactivity data for analogous compounds to infer its potential impact on immunoassay performance.

Structural and Signaling Relationships

This compound is structurally very similar to Arachidonic Acid, differing only in the terminal functional group: a hydroxyl group (-OH) in the alcohol versus a carboxyl group (-COOH) in the acid. This seemingly minor difference has significant biochemical implications, as the carboxyl group of Arachidonic Acid is crucial for its enzymatic conversion into various eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Arachidonic_Acid Arachidonic Acid (-COOH) COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Arachidonyl_Alcohol This compound (-OH) Prostaglandins (B1171923) Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes

Fig. 1: Simplified metabolic relationship of Arachidonic Acid and its derivatives.

Comparative Analysis of Immunoassay Cross-Reactivity

Given the absence of direct testing data for this compound in commercially available immunoassays for AA, PGE2, and LTB4, an inferential analysis based on existing cross-reactivity data for structurally similar molecules is presented below. The data is compiled from product manuals of leading immunoassay kit manufacturers.

Immunoassay TargetManufacturerTested CompoundCross-Reactivity (%)
Leukotriene B4 (LTB4) Cayman Chemical Arachidonic Acid 0.05
Prostaglandin E20.04
5(S)-HETE<0.01
Prostaglandin E2 (PGE2) Enzo Life Sciences Prostaglandin E170.0
Prostaglandin E316.3
Prostaglandin F1α1.40
Prostaglandin F2α0.70
6-keto-Prostaglandin F1α0.60
Thromboxane B2<0.10
2-Arachidonoylglycerol<0.10
Arachidonic Acid (AA) Various N/AMost manufacturers state "no significant cross-reactivity with analogues" but do not provide detailed data.

Analysis of Potential Cross-Reactivity:

  • In LTB4 Immunoassays: The very low cross-reactivity (0.05%) of Arachidonic Acid in the Cayman Chemical LTB4 ELISA kit suggests that the antibody used is highly specific for the structural features of LTB4, including its two hydroxyl groups and conjugated triene system, which are absent in both Arachidonic Acid and this compound. Therefore, it is highly unlikely that this compound would exhibit significant cross-reactivity in a well-designed LTB4 immunoassay.

  • In PGE2 Immunoassays: The Enzo Life Sciences PGE2 ELISA kit shows significant cross-reactivity with other prostaglandins (PGE1 and PGE3), which share the core cyclopentanone (B42830) ring structure of PGE2. The lack of significant cross-reactivity with 2-Arachidonoylglycerol, which has an arachidonoyl chain, suggests that the antibody's binding epitope is heavily focused on the prostaglandin ring structure. Since this compound lacks this ring, it is unlikely to significantly cross-react with highly specific anti-PGE2 antibodies.

  • In Arachidonic Acid Immunoassays: This is the area of greatest potential concern. Antibodies generated against Arachidonic Acid are designed to recognize the 20-carbon polyunsaturated fatty acid structure. The primary structural difference between Arachidonic Acid and this compound is the terminal functional group. While the carboxyl group of AA is often the point of conjugation to a carrier protein during immunogen preparation, the overall shape and hydrophobicity of the hydrocarbon chain are major determinants of antibody binding. It is plausible that some anti-Arachidonic Acid antibodies could exhibit a degree of cross-reactivity with this compound. Without specific data from manufacturers, researchers should exercise caution and consider validating their Arachidonic Acid immunoassay by testing for interference with this compound if its presence in samples is suspected.

Experimental Protocols: Competitive ELISA for Eicosanoids

The following is a generalized experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is the most common format for quantifying small molecules like eicosanoids. Specific details may vary between commercial kits, and users should always refer to the manufacturer's manual.

cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coating Plate coated with capture antibody Incubation Incubate sample/standard with enzyme-conjugated target and primary antibody Wash Wash to remove unbound reagents Incubation->Wash Substrate Add substrate Wash->Substrate Color_Development Color develops Substrate->Color_Development Read Read absorbance Color_Development->Read

Fig. 2: General workflow for a competitive ELISA.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

  • Eicosanoid standard

  • Sample(s)

  • Enzyme-conjugated eicosanoid (tracer)

  • Primary antibody specific for the target eicosanoid

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the eicosanoid standard to generate a standard curve. Dilute samples as necessary.

  • Competitive Binding:

    • Add standard or sample to the appropriate wells of the microplate.

    • Add the enzyme-conjugated eicosanoid (tracer) to each well.

    • Add the primary antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C. During this incubation, the eicosanoid in the sample and the tracer compete for binding to the limited number of primary antibody binding sites.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well. The enzyme on the bound tracer will catalyze a color change. Incubate for a specified time, typically 15-30 minutes, at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the target eicosanoid in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the eicosanoid in the samples by interpolating their absorbance values on the standard curve.

Conclusions and Recommendations

While direct experimental evidence for the cross-reactivity of this compound in eicosanoid immunoassays is currently unavailable, a comparative analysis based on structural similarity and existing cross-reactivity data for related molecules provides valuable insights.

  • Low Risk in LTB4 and PGE2 Immunoassays: The unique structural features of LTB4 and PGE2, which are the primary targets for their respective antibodies, make significant cross-reactivity with the linear structure of this compound unlikely.

  • Potential for Cross-Reactivity in Arachidonic Acid Immunoassays: The high degree of structural similarity between Arachidonic Acid and this compound warrants caution. Researchers using Arachidonic Acid immunoassays, especially in contexts where this compound may be present, are encouraged to perform validation experiments. This can be achieved by spiking samples with known concentrations of this compound and observing any potential interference.

  • Importance of Manufacturer's Data: It is crucial for researchers to consult the specific cross-reactivity data provided by the manufacturer of their chosen immunoassay kit. When this data is not comprehensive, direct communication with the manufacturer's technical support is recommended.

By understanding the potential for cross-reactivity and adhering to rigorous validation practices, researchers can ensure the accuracy and reliability of their immunoassay data in the complex and dynamic field of eicosanoid research.

A Comparative Analysis of Arachidonyl Alcohol and Its Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxic effects of Arachidonyl alcohol is limited in publicly available scientific literature. This guide provides a comparative analysis of its immediate precursor, Arachidonic Acid, and a closely related endocannabinoid, 2-Arachidonoylglycerol (2-AG). Additionally, Perillyl Alcohol is included as a structural analog with well-documented anti-cancer properties to provide a broader context for the potential effects of fatty acid alcohols on various cell lines.

This guide summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of these compounds, details the experimental protocols used to generate such data, and visualizes the key signaling pathways involved in their mechanisms of action.

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for Perillyl Alcohol and a 2-Arachidonoylglycerol analog (2-ADFP) on various cancer cell lines. Data for Arachidonic Acid is presented descriptively due to the variability in reported metrics.

Table 1: Cytotoxic Effects of Perillyl Alcohol on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
B16Murine Melanoma250
A549Non-Small Cell Lung CancerDose-dependent cytotoxicity observed
H520Non-Small Cell Lung CancerDose-dependent cytotoxicity observed
KPL-1Estrogen Receptor (ER)-Positive Breast Cancer~500 (cytostatic effect)
MCF-7ER-Positive Breast Cancer~500 (cytostatic effect)
MKL-FER-Negative Breast Cancer~500 (cytostatic effect)
MDA-MB-231ER-Negative Breast Cancer~500 (cytostatic effect)

Table 2: Cytotoxic Effects of 2-Arachidonoyl-1,3-difluoropropanol (2-ADFP), an Analog of 2-Arachidonoylglycerol

Cell LineCancer Type/OriginEC50 (µM)
MCF-10ANon-tumorigenic breast epithelial167
MCF-7ER-Positive Breast Cancer136
BT-474ER-Positive, HER2-Positive Breast Cancer89
BT-20Triple-Negative Breast Cancer132
SK-BR-3HER2-Positive Breast Cancer129
MDA-MB-231Triple-Negative Breast Cancer145

Arachidonic Acid: A Summary of Dose-Dependent Effects

Arachidonic Acid (AA) has been shown to have dual roles in cancer, with its effects being highly dependent on the cell line and concentration.

  • In A549 and NCI-H1299 non-small cell lung cancer cells , AA suppressed cell viability in a dose-dependent manner at concentrations of 25, 50, and 100 µM.

  • Conversely, in some prostate cancer cells , AA has been reported to stimulate tumor cell growth.

  • In the MDA-MB-231 breast cancer cell line , AA has been shown to reduce cell proliferation and migration and induce apoptosis, demonstrating anti-tumoral effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for key experiments cited in the study of these compounds.

MTT Cytotoxicity Assay Protocol

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Arachidonic Acid, 2-AG, Perillyl Alcohol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V Apoptosis Assay Protocol

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.

  • Cell Lysis: After treatment with the compound of interest, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of Akt, ERK, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualization: Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Arachidonic Acid, 2-Arachidonoylglycerol, and Perillyl Alcohol in cancer cells.

Arachidonic_Acid_Signaling AA Arachidonic Acid PI3K PI3K AA->PI3K ERK ERK AA->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation (Prostate Cancer) NFkB->Proliferation PPARg PPARγ ERK->PPARg Apoptosis Apoptosis (Lung Cancer) PPARg->Apoptosis Lipid_Metabolism Inhibition of Lipid Metabolism PPARg->Lipid_Metabolism

Arachidonic Acid Signaling Pathways in Cancer Cells.

Two_AG_Signaling Two_AG 2-Arachidonoylglycerol (2-AG) CB1 CB1 Receptor Two_AG->CB1 CB2 CB2 Receptor Two_AG->CB2 Apoptosis Apoptosis CB1->Apoptosis Proliferation_Inhibition Inhibition of Proliferation CB1->Proliferation_Inhibition Fyn Fyn CB2->Fyn p38_MAPK p38 MAPK CB2->p38_MAPK ERK ERK Fyn->ERK AP1 AP-1 ERK->AP1 COX2_degradation COX-2 mRNA Degradation p38_MAPK->COX2_degradation Perillyl_Alcohol_Signaling POH Perillyl Alcohol Protein_Prenylation Protein Prenylation POH->Protein_Prenylation Bak Bak POH->Bak p21 p21 POH->p21 Ras Ras Protein_Prenylation->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis Bak->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest

Assessing the Off-Target Effects of Arachidonyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidonyl alcohol, a long-chain polyunsaturated fatty alcohol, serves as a crucial precursor in the biosynthesis of various ether lipids. While its primary role is understood as a metabolic intermediate, its structural similarity to other potent lipid signaling molecules, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), necessitates a thorough evaluation of its potential off-target effects. This guide provides a comparative analysis of this compound's metabolic pathways and biological activities relative to key endocannabinoids, highlighting potential areas of off-target interactions and providing experimental frameworks for their investigation.

Metabolic Crossroads: Potential for Off-Target Interactions

The off-target effects of this compound are likely to arise from its metabolism by enzymes that also process other endogenous and exogenous alcohols, most notably ethanol (B145695) and the endocannabinoid anandamide (B1667382) (AEA). The primary enzymatic pathways implicated are those involving alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.

Chronic alcohol (ethanol) consumption is known to induce the expression of certain CYP enzymes, particularly CYP2E1, which can also metabolize arachidonic acid. This induction could potentially alter the metabolism of this compound, leading to unforeseen downstream effects. Furthermore, human alcohol dehydrogenase, specifically ADH7, has been shown to catalyze the oxidation of anandamide.[1] Given that this compound is a primary fatty alcohol, it is a plausible substrate for ADH enzymes, creating a direct competitive interaction with ethanol and other ADH substrates.

Comparative Overview of Key Lipid Signaling Molecules
FeatureThis compound2-Arachidonoylglycerol (2-AG)Anandamide (AEA)
Primary Role Ether lipid precursorEndocannabinoid neurotransmitterEndocannabinoid neurotransmitter
Metabolizing Enzymes Likely Alcohol Dehydrogenases (ADHs), Cytochrome P450s (CYPs)Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH)Fatty Acid Amide Hydrolase (FAAH), Alcohol Dehydrogenase (ADH7), COX-2, LOX, CYPs[1][2]
Cannabinoid Receptor Activity Ester derivatives show weak CB1 activity[3]Full agonist at CB1 and CB2 receptors[4]Partial agonist at CB1 and CB2 receptors
Potential Off-Target Mechanism Competition for ADHs and CYPs with ethanol and other substrates-Competition for ADH7 with ethanol and other alcohols

Signaling Pathways and Experimental Workflows

To investigate the potential off-target effects of this compound, a series of in vitro and cell-based assays can be employed. The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing these effects.

Metabolic_Pathway cluster_enzymes Metabolizing Enzymes Arachidonic Acid Arachidonic Acid This compound This compound Arachidonic Acid->this compound Reduction CYP450 CYP450 Arachidonic Acid->CYP450 Substrate ADH ADH This compound->ADH Substrate Ethanol Ethanol Ethanol->ADH Substrate Ethanol->CYP450 Inducer Anandamide (AEA) Anandamide (AEA) Anandamide (AEA)->ADH Substrate FAAH FAAH Anandamide (AEA)->FAAH Substrate 2-Arachidonoylglycerol (2-AG) 2-Arachidonoylglycerol (2-AG) MAGL MAGL 2-Arachidonoylglycerol (2-AG)->MAGL Substrate Metabolites Metabolites ADH->Metabolites CYP450->Metabolites FAAH->Metabolites MAGL->Metabolites

Fig. 1: Metabolic pathways of this compound and related compounds.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Compounds Enzyme_Assay Enzyme Activity Assays (ADH, CYP450) Compound_Prep->Enzyme_Assay Binding_Assay Cannabinoid Receptor Binding Assays (CB1/CB2) Compound_Prep->Binding_Assay Functional_Assay Cannabinoid Receptor Functional Assays (e.g., cAMP, Ca2+) Compound_Prep->Functional_Assay Cell_Culture Culture relevant cell lines (e.g., expressing ADH, CYPs, CB1/CB2) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Enzyme_Prep Purify or obtain recombinant enzymes (ADH, CYPs) Enzyme_Prep->Enzyme_Assay Data_Analysis Determine IC50/EC50 values, compare potencies, assess off-target activity Enzyme_Assay->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Fig. 2: Workflow for assessing off-target effects of this compound.

Experimental Protocols

Alcohol Dehydrogenase (ADH) Activity Assay (Colorimetric)

This protocol is adapted for a 96-well microplate format to assess the inhibitory potential of this compound on ADH activity.

Materials:

  • Recombinant human ADH enzyme

  • NAD+ solution

  • Ethanol (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Diaphorase

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 565 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of ADH, NAD+, ethanol, this compound (in a suitable solvent like DMSO, with final concentration not exceeding 1%), MTT, and diaphorase in assay buffer.

  • Reaction Setup: In each well of the 96-well plate, add:

    • Assay Buffer

    • ADH enzyme solution

    • This compound at various concentrations (or vehicle control)

    • NAD+ solution

  • Initiate Reaction: Add ethanol to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Develop Color: Add a mixture of MTT and diaphorase to each well. The diaphorase will use the NADH produced by the ADH reaction to reduce MTT to a colored formazan (B1609692) product.

  • Read Absorbance: Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of ADH activity by this compound compared to the vehicle control and determine the IC50 value.

Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Displacement)

This protocol assesses the ability of this compound to displace a known radiolabeled cannabinoid ligand from CB1 or CB2 receptors.

Materials:

  • Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known unlabeled cannabinoid agonist like WIN55,212-2)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine:

    • Binding buffer

    • Cell membranes

    • Radiolabeled ligand

    • This compound at various concentrations (or vehicle control)

    • For non-specific binding tubes, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the tubes at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of this compound and determine the Ki (inhibitory constant) value.

Cannabinoid Receptor Functional Assay (cAMP Measurement)

This assay measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP) in cells expressing CB1 or CB2 receptors, which are Gi/o-coupled receptors that inhibit adenylyl cyclase.

Materials:

  • CHO or HEK293 cells stably expressing human CB1 or CB2 receptors

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound (test compound)

  • A known cannabinoid agonist (positive control, e.g., WIN55,212-2)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or the positive control for a short period (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production by this compound and determine the EC50 value.

Conclusion

Direct evidence for the off-target effects of this compound is currently limited. However, its metabolic relationship with ethanol and anandamide through shared enzymatic pathways, particularly ADHs and CYPs, presents a plausible mechanism for such interactions. Furthermore, while its direct activity at cannabinoid receptors appears to be weak, this warrants further investigation, especially in comparison to the potent endocannabinoids 2-AG and AEA. The provided experimental protocols offer a robust framework for researchers to systematically assess the off-target profile of this compound, contributing to a more comprehensive understanding of its biological activities and potential pharmacological implications.

References

Safety Operating Guide

Safe Disposal of Arachidonyl Alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of arachidonyl alcohol, a long-chain primary fatty alcohol utilized in various research applications. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow established laboratory safety protocols for chemical waste disposal.[1]

Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal.

PropertyValueReference
Synonyms 5Z,8Z,11Z,14Z-eicosatetraen-1-ol, (all-Z)-5,8,11,14-Eicosatetraen-1-ol[1]
Physical State Solid, Powder[2][3]
Appearance White[2]
Molecular Formula C20 H42 O
Melting Point 64 - 66 °C / 147.2 - 150.8 °F
Flash Point 194 °C / 381.2 °F
Solubility Slightly soluble in water

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is designed to minimize risks and ensure compliance with general laboratory waste management standards.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or glasses.

  • Lab coat.

  • Chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink. Pouring chemicals down the drain can violate local regulations and harm the environment.

  • Treat all chemical waste, including this compound, as hazardous unless explicitly stated otherwise by your institution's environmental health and safety (EHS) department.

  • Collect waste this compound in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container securely closed when not in use.

3. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

  • The storage area should be well-ventilated.

  • Keep the container away from incompatible materials, such as strong oxidizing agents.

4. Disposal Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste manifest and container hand-off.

5. Decontamination:

  • Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using soap and water.

  • Dispose of any contaminated materials, such as paper towels or absorbent pads, as solid hazardous waste in a separate, appropriately labeled container.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Hand-off A Identify Arachidonyl Alcohol for Disposal B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Obtain Labeled Hazardous Waste Container B->C D Transfer Waste into Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Schedule Waste Pickup with EHS F->G H Decontaminate Work Area and Equipment G->H

References

Essential Safety and Operational Guide for Handling Arachidonyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Arachidonyl alcohol. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure personal safety.[1] The following personal protective equipment should be worn when handling this compound.

PPE CategoryEquipmentSpecifications and Use Cases
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves to prevent skin contact.
Eye Protection Safety GogglesWear chemical safety goggles to protect against potential splashes.[2] Standard eyeglasses do not offer adequate protection.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from accidental spills.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary.[2] If aerosols may be generated, work in a fume hood.

Handling and Storage

Proper handling and storage are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.[4]

  • After handling, wash hands thoroughly.[4]

Storage: this compound is typically supplied as a neat oil and should be stored under specific temperature conditions to ensure its stability.[5]

FormStorage TemperatureShelf Life
Pure Form -20°C≥ 4 years
In Solvent -80°C6 months
-20°C1 month

Source: MedchemExpress[6], Cayman Chemical[5]

Always store in a tightly sealed container in a dry and well-ventilated place.[2][3]

Accidental Release and First Aid

Accidental Release: In the event of a spill, absorb the material with an inert liquid-binding material such as sand, diatomite, or universal binders.[1][7] Dispose of the contaminated material according to institutional and local regulations.[7] Ensure the area is well-ventilated.

First Aid Measures:

  • After Eye Contact: Immediately rinse the opened eye for several minutes under running water.[1]

  • After Skin Contact: Generally, the product does not irritate the skin; however, it is good practice to wash the affected area with soap and water.[1]

  • After Inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.[1]

  • After Swallowing: If symptoms persist, seek medical attention.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: While smaller quantities may sometimes be disposed of with household waste, it is recommended to treat it as chemical waste.[1] Do not pour down the drain.[8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated hazardous waste container.

  • Packaging: Uncleaned packaging should be disposed of according to official regulations.[1]

Experimental Workflow: Preparation of a Stock Solution

This section provides a general protocol for preparing a stock solution of this compound. Always refer to the specific requirements of your experimental design.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-Handling: Don all required PPE as outlined above. Ensure the workspace (e.g., chemical fume hood) is clean and prepared.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of solvent to the vial of this compound. Common solvents include DMSO and ethanol.[5]

  • Dissolution: Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]

  • Storage: Store the aliquots at the appropriate temperature (-20°C or -80°C) as specified in the storage table.[6]

Caption: A logical workflow for the safe handling and preparation of this compound stock solutions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonyl alcohol
Reactant of Route 2
Arachidonyl alcohol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。